Ferumoxytol
Description
Structure
2D Structure
Properties
IUPAC Name |
iron(2+);iron(3+);oxygen(2-) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Fe.4O/q+2;2*+3;4*-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFXARWRTYJXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+3].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.04 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 692 | |
| Record name | Ferumoxides | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Black powder | |
CAS No. |
119683-68-0, 722492-56-0, 1317-61-9 | |
| Record name | Ferumoxides [USAN:USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119683680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferumoxytol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06215 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FERROSOFERRIC OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM0M87F357 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERUMOXIDES NON-STOICHIOMETRIC MAGNETITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3J05W84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ferumoxides | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ferumoxytol Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ferumoxytol, an intravenously administered iron oxide nanoparticle approved for the treatment of iron deficiency anemia. This document details various synthesis methodologies, in-depth characterization protocols, and the underlying biological interactions of these nanoparticles. The information is curated to assist researchers and professionals in the fields of drug development, materials science, and nanomedicine.
Introduction to this compound
This compound is a superparamagnetic iron oxide nanoparticle formulation. It consists of a crystalline iron oxide core, primarily magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), coated with a polyglucose sorbitol carboxymethylether shell.[1][2] This carbohydrate coating provides colloidal stability and minimizes the immediate release of free iron into the bloodstream.[3] The unique physicochemical and magnetic properties of this compound have led to its exploration beyond its primary clinical indication, including applications as a contrast agent in magnetic resonance imaging (MRI).[1][4]
Synthesis of this compound Nanoparticles
The synthesis of this compound nanoparticles is critical in determining their final physicochemical properties and subsequent in vivo behavior. Several methods have been developed, with the co-precipitation technique being the most common.
Co-precipitation Method
This is the most widely used method for synthesizing iron oxide nanoparticles. It involves the precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) salts from an aqueous solution by the addition of a base.
Experimental Protocol:
-
Precursor Solution Preparation: Prepare an aqueous solution of ferric chloride (FeCl₃) and ferrous chloride (FeCl₂) in a 2:1 molar ratio.
-
Coating Agent Addition: Add the polyglucose sorbitol carboxymethylether coating agent to the iron salt solution with vigorous stirring.
-
Precipitation: Slowly add a base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), to the mixture until a pH of 9-11 is reached. This will induce the formation of a black precipitate of iron oxide nanoparticles.
-
Heating and Aging: Heat the suspension to 80-90°C and maintain this temperature for 1-2 hours to promote crystal growth and stabilization.
-
Purification: Cool the suspension to room temperature. The nanoparticles are then purified by dialysis or diafiltration to remove unreacted precursors and byproducts.
-
Sterilization: The final product is sterilized by filtration.
Hydrocooling and Magnetically Internal Heating Co-precipitation
This advanced method offers improved control over nanoparticle properties, resulting in higher magnetization.
Experimental Protocol:
-
Initial Mixing: Mix aqueous solutions of ferrous chloride and ferric chloride with the polyglucose sorbitol carboxymethylether coating agent at room temperature.
-
Hydrocooling: Cool the mixture in an ice bath under a nitrogen atmosphere.
-
Magnetic Internal Heating: While maintaining the cooled external environment, apply an alternating magnetic field to the solution. This induces internal heating of the forming magnetic nanoparticles, promoting more uniform crystal growth.
-
Controlled Temperature Ramp: Gradually increase the power of the alternating magnetic field to slowly raise the internal temperature of the solution to around 80°C.
-
Oxidation and Aging: Introduce air into the reaction to facilitate the oxidation of the nanoparticle core, followed by a period of aging at an elevated temperature.
-
Purification: The resulting this compound nanoparticles are purified using dialysis and ultrafiltration.
Synthesis Induced by Alternating-Current Magnetic Field
This method utilizes an alternating-current magnetic field (ACMF) to drive the heating of the reaction, leading to nanoparticles with a more uniform size distribution and improved magnetic properties.
Experimental Protocol:
-
Precursor and Coating Solution: Prepare a solution containing ferric chloride, ferrous chloride, and the polyglucose sorbitol carboxymethylether.
-
Base Addition: Add a base, such as ammonium hydroxide, to initiate the co-precipitation.
-
ACMF-Induced Heating: Immediately apply an alternating-current magnetic field to the reaction mixture. The magnetic nanoparticles will generate heat in response to the field, driving the reaction temperature to a set point (e.g., 80°C).
-
Reaction and Oxidation: Maintain the temperature for a specified duration under a nitrogen atmosphere, followed by bubbling air through the solution to oxidize the iron oxide core.
-
Purification: Cool the solution and purify the synthesized this compound nanoparticles via dialysis and ultrafiltration.
Synthesis Workflow Diagram
References
Ferumoxytol: A Comprehensive Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of ferumoxytol, a superparamagnetic iron oxide nanoparticle. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals utilizing this compound in various research applications, including its use as an MRI contrast agent and in nanomedicine research.
Core Physicochemical Properties
This compound is a colloidal iron oxide nanoparticle suspension coated with a carbohydrate shell. This composition is critical to its stability, biocompatibility, and pharmacokinetic profile.
Composition and Structure
This compound consists of a superparamagnetic iron oxide core, primarily maghemite (γ-Fe₂O₃), which is coated with polyglucose sorbitol carboxymethylether.[1][2][3] This carbohydrate shell isolates the iron core from the surrounding environment, minimizing the release of free iron and contributing to its safety profile.[2][4] The iron oxide core is crystalline, and its structure has been confirmed by techniques such as Mössbauer spectroscopy and X-ray diffraction.
Quantitative Physicochemical Data
The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 731 - 750 kDa | |
| Iron Core Diameter | ~7 nm | |
| Hydrodynamic Diameter | 17 - 31 nm | |
| Zeta Potential | -24.4 to -40 mV | |
| Osmolality | 270 - 330 mOsm/kg (Isotonic) | |
| pH | 6.0 - 8.0 |
Magnetic and Relaxivity Properties
This compound's utility as an MRI contrast agent stems from its superparamagnetic nature. These properties are quantified by its magnetic susceptibility and relaxivity values.
Magnetic Properties
This compound is classified as an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle. This means that it exhibits magnetic properties only in the presence of an external magnetic field and does not retain any magnetism once the field is removed. This characteristic is crucial for its application in MRI. The magnetic moment of the nanoparticles has been studied using techniques like AC susceptibility.
Relaxivity Data
The efficiency of an MRI contrast agent is determined by its ability to shorten the T1 and T2 relaxation times of water protons. These are expressed as r1 and r2 relaxivities, respectively. The relaxivity of this compound has been measured in various media and at different magnetic field strengths.
| Medium | Magnetic Field Strength (T) | r1 Relaxivity (s⁻¹mM⁻¹) | r2 Relaxivity (s⁻¹mM⁻¹) | r2* Relaxivity (s⁻¹mM⁻¹) | References |
| Saline | 1.5 | 19.9 ± 2.3 | 60.8 ± 3.8 | 60.4 ± 4.7 | |
| Saline | 3.0 | 10.0 ± 0.3 | 62.3 ± 3.7 | 57.0 ± 4.7 | |
| Human Plasma | 1.5 | 19.0 ± 1.7 | 64.9 ± 1.8 | 64.4 ± 2.5 | |
| Human Plasma | 3.0 | 9.5 ± 0.2 | 65.2 ± 1.8 | 55.7 ± 4.4 |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the physicochemical properties of this compound.
Particle Size and Distribution: Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter and size distribution of this compound nanoparticles in solution.
Methodology:
-
Sample Preparation: Dilute the this compound solution to an appropriate concentration (e.g., 1 mg Fe/mL) in deionized water or a suitable buffer like phosphate-buffered saline (PBS). Ensure the pH is controlled and recorded.
-
Instrument Setup: Use a dynamic light scattering instrument (e.g., Malvern Zetasizer Nano). Set the temperature to be controlled, typically at 25°C or 37°C.
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle (e.g., 173°).
-
Data Analysis: The fluctuations in the scattered light intensity are analyzed using a correlator to generate a correlation function. From this, the diffusion coefficient of the nanoparticles is calculated. The Stokes-Einstein equation is then used to determine the hydrodynamic diameter. The size distribution is typically reported as the Z-average and the polydispersity index (PDI).
Morphology and Core Size: Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology and measure the diameter of the iron oxide core of this compound nanoparticles.
Methodology:
-
Sample Preparation: A dilute suspension of this compound is prepared in a suitable solvent (e.g., water).
-
Grid Preparation: A small drop of the nanoparticle suspension is placed on a carbon-coated copper grid. The excess liquid is wicked away with filter paper, and the grid is allowed to air dry.
-
Imaging: The grid is placed in a transmission electron microscope. An electron beam is transmitted through the sample, and the resulting image is captured.
-
Data Analysis: The images are analyzed to determine the shape and size of the iron oxide cores. The diameters of a statistically significant number of individual nanoparticles are measured to obtain an average core size and size distribution.
Magnetic Properties: Vibrating Sample Magnetometry (VSM)
Objective: To measure the magnetic properties of this compound, such as saturation magnetization and coercivity.
Methodology:
-
Sample Preparation: A known amount of the this compound sample (either in liquid or dried powder form) is placed in a sample holder.
-
Measurement: The sample is placed in a uniform magnetic field generated by an electromagnet. The sample is then vibrated at a constant frequency. This vibration induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample.
-
Data Analysis: The magnetic moment is measured as the external magnetic field is varied, generating a hysteresis loop. From this loop, key magnetic parameters like saturation magnetization (the maximum magnetic moment) and coercivity (the magnetic field required to bring the magnetization to zero) can be determined. For superparamagnetic materials like this compound, the coercivity at room temperature should be close to zero.
Crystalline Structure: X-Ray Diffraction (XRD)
Objective: To determine the crystalline structure and phase of the iron oxide core of this compound.
Methodology:
-
Sample Preparation: A powdered sample of this compound is prepared by drying the colloidal solution.
-
Measurement: The powdered sample is placed in the XRD instrument. A beam of X-rays is directed at the sample, and the diffracted X-rays are detected at various angles.
-
Data Analysis: The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), is analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns of known iron oxide phases (e.g., magnetite, maghemite) to identify the crystalline structure. The crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation.
Relaxivity Measurement: Magnetic Resonance Imaging (MRI)
Objective: To determine the r1 and r2 relaxivities of this compound.
Methodology:
-
Sample Preparation: Prepare a series of this compound dilutions with known concentrations in a relevant medium (e.g., saline, plasma, or whole blood).
-
MRI Acquisition: Place the samples in an MRI scanner. To measure r1, acquire data using an inversion recovery sequence with multiple inversion times. To measure r2, use a multi-echo spin-echo sequence. To measure r2*, a multi-echo gradient-echo sequence is employed.
-
Data Analysis: For each concentration, calculate the relaxation rates R1 (1/T1) and R2 (1/T2). Plot R1 and R2 as a function of the this compound concentration. The slope of the linear fit of these plots gives the r1 and r2 relaxivities, respectively.
Biological Interactions and Signaling Pathways
This compound is primarily taken up by macrophages of the reticuloendothelial system (RES) in the liver, spleen, and bone marrow. This uptake can influence macrophage function.
Macrophage Polarization
Studies have shown that this compound can induce the polarization of macrophages towards a pro-inflammatory M1 phenotype. This process is associated with an increased production of reactive oxygen species (ROS) and the activation of the NF-κB signaling pathway. This immunomodulatory property is an active area of research for potential therapeutic applications in oncology.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the physicochemical characterization of this compound.
This compound-Induced Macrophage M1 Polarization Signaling Pathway
Caption: Signaling pathway of this compound-induced M1 macrophage polarization.
References
- 1. Physicochemical Characterization of this compound, Heparin and Protamine Nanocomplexes for improved magnetic labeling of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stem Cell-Macrophage Interactions with this compound and this compound-derived Nanoparticles - Advanced Science News [advancedsciencenews.com]
- 3. arcjournals.org [arcjournals.org]
- 4. cds.ismrm.org [cds.ismrm.org]
Biocompatibility and In Vitro Toxicity of Ferumoxytol Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferumoxytol is an intravenous iron oxide nanoparticle formulation approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in adult patients with chronic kidney disease.[1][2] It is a superparamagnetic iron oxide nanoparticle (SPION) coated with a polyglucose sorbitol carboxymethylether, which contributes to its biocompatibility and prolonged circulation time.[1][3] Beyond its approved indication, this compound is increasingly utilized off-label as a contrast agent in magnetic resonance imaging (MRI) and is being explored for a range of other biomedical applications, including drug delivery, immunotherapy, and anti-biofilm treatments.[4] This expanded application profile necessitates a thorough understanding of its biocompatibility and in vitro toxicity. This guide provides a detailed overview of the current knowledge on the in vitro interactions of this compound with biological systems, with a focus on cytotoxicity, genotoxicity, and inflammatory responses.
Biocompatibility Profile
This compound is generally considered to have a good safety and biocompatibility profile, which is supported by its clinical approval and use. The carboxymethyl-dextran coating of the nanoparticle plays a crucial role in its biocompatibility, preventing aggregation and reducing immediate recognition by the immune system. Its utility in cell tracking studies, where it is used to label and monitor cells like stem cells and macrophages via MRI, further attests to its suitability for biological applications.
In Vitro Toxicity Assessment
Cytotoxicity
Direct cytotoxicity of this compound has been evaluated across various cell types. Studies have shown that at clinically relevant concentrations, this compound does not exhibit direct cytotoxic effects. For instance, incubation of several malignant and non-malignant cell types with this compound at concentrations up to 3 mg Fe/mL for 24 hours did not result in significant cell death as measured by caspase-3/7 activity. However, at very high concentrations, some level of cytotoxicity can be observed. In a study on glioblastoma cells, the internalization of this compound was shown to enhance the toxicity of pharmacological ascorbate, suggesting a context-dependent effect on cell viability.
| Cell Line/Type | This compound Concentration | Incubation Time | Assay | Result | Reference |
| MMTV PyMT-derived mammary carcinoma cells | Up to 12 mg Fe/mL | 24 hours | Caspase-3/7 activity | No significant change in caspase-3 expression | |
| Various malignant and non-malignant cells | 3 mg Fe/mL | 24 hours | Caspase-3/7 activity | No direct cytotoxic effects | |
| Human Monocytes (THP-1) | 30 µg Fe/mL | 24 hours | Not specified | Not specified, used for cytokine assessment | |
| U87 glioblastoma cells | Not specified | Not specified | Clonogenic survival | Enhanced toxicity of ascorbate | |
| Human bone marrow mononuclear cells | Not specified | Not specified | MTS assay | Increased uptake with modifications |
Genotoxicity
The potential for nanoparticles to induce DNA damage is a critical aspect of their safety assessment. While direct studies on the genotoxicity of this compound are not extensively detailed in the provided search results, the standard methodologies for assessing nanoparticle-induced DNA damage are well-established. The Comet assay, or single-cell gel electrophoresis, is a widely used and sensitive method for detecting DNA strand breaks caused by various agents, including nanoparticles. The principle of the assay is that damaged DNA fragments migrate out of the cell nucleus under an electric field, forming a "comet" shape, with the tail length and intensity correlating with the extent of DNA damage.
Inflammatory Response
This compound has been shown to interact with immune cells, particularly macrophages, and can modulate their phenotype. Macrophages exposed to this compound in vitro have been observed to polarize towards a pro-inflammatory M1 phenotype. This is characterized by the increased expression of M1-related markers like TNF-α and CD86, and a decrease in M2-related markers such as CD206 and IL-10. This immunomodulatory property is being investigated for its therapeutic potential in cancer, where M1 macrophages can contribute to anti-tumor immunity.
| Cell Type | This compound Concentration | Incubation Time | Cytokine/Marker Measured | Result | Reference |
| Macrophages | Not specified | Not specified | TNF-α (M1 marker) | Significantly increased production | |
| Macrophages | Not specified | Not specified | IL-10 (M2 marker) | No significant production | |
| Macrophages | Not specified | Not specified | CD86 (M1 marker) | Upregulated | |
| Macrophages | Not specified | Not specified | CD206 (M2 marker) | Significantly decreased | |
| Human Macrophages (from THP-1) | 30 µg Fe/mL | 24 hours | Various cytokines | Modulated cytokine expression |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals that are insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Nanoparticle suspension at various concentrations
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound nanoparticles. Include untreated cells as a negative control.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
After incubation, remove the medium containing the nanoparticles.
-
Add MTT solution to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for 2-4 hours at 37°C.
-
After incubation with MTT, add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Comet Assay (Alkaline Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for quantifying DNA damage in individual cells.
Materials:
-
Microscope slides pre-coated with normal melting point agarose
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Expose cells to this compound nanoparticles at various concentrations for a defined period (e.g., 3 to 24 hours).
-
Harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Place the slides in an electrophoresis tank filled with alkaline buffer for a period of unwinding to denature the DNA.
-
Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming the "comet tail".
-
After electrophoresis, neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software, which typically measures parameters like tail length, tail intensity, and tail moment.
Cytokine ELISA (Enzyme-Linked Immunosorbent Assay)
A sandwich ELISA is commonly used to quantify the concentration of specific cytokines in cell culture supernatants.
Materials:
-
96-well ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer
Procedure:
-
Coat the wells of a 96-well plate with the capture antibody diluted in a binding solution and incubate overnight at 4°C.
-
Wash the plate to remove unbound antibody and then block the remaining protein-binding sites in the wells with a blocking buffer for at least 1 hour.
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.
-
Add the standards and the cell culture supernatants (samples) to the wells and incubate for a specified time (e.g., 2 hours at room temperature).
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate and then add Streptavidin-HRP to each well and incubate.
-
Wash the plate again and add the TMB substrate. A color change will develop in proportion to the amount of cytokine present.
-
Stop the reaction with a stop solution, which will change the color from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Plot the standard curve and determine the concentration of the cytokine in the samples.
Signaling Pathways and Mechanisms
Cellular Uptake
The uptake of this compound by macrophages is primarily mediated by scavenger receptors, specifically SR-AI/II. This receptor-mediated endocytosis is a key step in the cellular processing of these nanoparticles.
Caption: Uptake of this compound by macrophages via scavenger receptors.
Macrophage-Mediated Cytotoxicity
This compound can induce a pro-inflammatory M1 phenotype in macrophages. In the context of cancer, these M1 macrophages can exert cytotoxic effects on tumor cells. This is thought to occur through the production of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. The iron within the this compound nanoparticles can catalyze the conversion of hydrogen peroxide into highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress and apoptosis in adjacent cancer cells.
Caption: this compound-induced macrophage-mediated cancer cell cytotoxicity.
General Experimental Workflow
The in vitro assessment of this compound's toxicity typically follows a standardized workflow, from cell culture preparation to data analysis.
Caption: General experimental workflow for in vitro toxicity testing.
Conclusion
This compound nanoparticles exhibit a favorable biocompatibility profile, largely attributed to their protective carboxymethyldextran coating. In vitro studies indicate a lack of direct cytotoxicity at clinically relevant concentrations. However, this compound is not inert; it actively engages with the biological environment, notably by inducing a pro-inflammatory M1 phenotype in macrophages. This immunomodulatory effect, coupled with the iron core's ability to catalyze ROS production, presents both therapeutic opportunities, such as in cancer immunotherapy, and considerations for safety assessment. A comprehensive evaluation using standardized in vitro toxicity assays, including those for cytotoxicity, genotoxicity, and inflammatory response, is essential for the continued development and safe application of this compound in its expanding range of biomedical uses.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Characterization of this compound, Heparin and Protamine Nanocomplexes for improved magnetic labeling of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Feraheme (this compound) Is Recognized by Proinflammatory and Anti-inflammatory Macrophages via Scavenger Receptor Type AI/II - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake Mechanisms of Ferumoxytol in Cancer Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferumoxytol, an iron oxide nanoparticle approved for the treatment of iron-deficiency anemia, has garnered significant attention for its off-label potential in oncology. Its interactions within the tumor microenvironment are complex, involving both indirect and direct mechanisms that contribute to its anti-cancer effects. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of this compound in the context of cancer therapy. The primary focus is on the well-documented uptake by tumor-associated macrophages (TAMs) and the subsequent indirect impact on cancer cells, followed by an exploration of the evidence for direct internalization by cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core biological pathways and workflows.
Primary Mechanism: Indirect Anti-Cancer Effect via Macrophage Uptake
The predominant mechanism of this compound's anti-tumor activity is indirect, mediated by its preferential uptake by tumor-associated macrophages (TAMs).[1][2][3] Studies have shown that this compound is efficiently phagocytosed by TAMs, while its uptake by malignant epithelial cells is significantly lower.[3] This selective internalization by TAMs is a critical first step in a cascade of events that ultimately leads to cancer cell death.
Macrophage Polarization
Upon internalization, this compound induces a phenotypic shift in TAMs from an anti-inflammatory, pro-tumoral M2 phenotype to a pro-inflammatory, anti-tumoral M1 phenotype.[4] This repolarization is characterized by the upregulation of M1-related markers such as TNFα and CD86, and the downregulation of M2-related markers like CD206 and IL-10.
Induction of Cancer Cell Apoptosis via Reactive Oxygen Species (ROS)
The polarized M1 macrophages release a barrage of cytotoxic agents, most notably reactive oxygen species (ROS), into the tumor microenvironment. This compound enhances the production of hydrogen peroxide and hydroxyl radicals by these macrophages. These ROS, generated in close proximity to cancer cells, induce oxidative stress that triggers apoptosis, a form of programmed cell death. This process is evidenced by increased caspase-3 activity in cancer cells co-cultured with this compound-treated macrophages. The iron within this compound is thought to catalyze the conversion of hydrogen peroxide to the highly toxic hydroxyl radicals via the Fenton reaction, amplifying the cytotoxic effect.
Signaling Pathway for Macrophage-Mediated Cytotoxicity
The signaling cascade initiated by this compound uptake in TAMs leading to cancer cell death is a key aspect of its therapeutic potential.
Direct Uptake by Cancer Cells
While the primary anti-cancer activity of this compound is macrophage-mediated, evidence suggests that direct uptake by cancer cells can occur, albeit at a much lower level. This direct internalization may hold therapeutic significance, particularly for enhancing the efficacy of other treatments. For instance, facilitating this compound uptake into glioblastoma cells has been shown to improve the cytotoxicity of pharmacological ascorbate.
Potential Endocytic Pathways
The specific mechanisms for direct this compound uptake by cancer cells are not as well-defined as for macrophages. However, based on the general principles of nanoparticle internalization, several endocytic pathways are likely involved. These include:
-
Clathrin-Mediated Endocytosis (CME): A common pathway for the uptake of nanoparticles.
-
Caveolae-Mediated Endocytosis (CvME): Involves flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: A less specific process involving the engulfment of large amounts of extracellular fluid and particles.
The involvement of these pathways can be influenced by the specific cancer cell type and the expression levels of relevant receptors and proteins.
Role of Scavenger Receptors
Scavenger receptors, particularly SR-A1, are implicated in the uptake of anionic nanoparticles by phagocytic cells. While primarily associated with macrophages, some scavenger receptors are also expressed on cancer cells and could potentially mediate the direct, though limited, uptake of this compound. However, direct evidence linking specific scavenger receptors to this compound uptake in cancer cells is currently limited.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on this compound's interaction with cancer cells and macrophages.
Table 1: In Vitro Effects of this compound on Macrophages and Cancer Cells
| Parameter | Cell Type(s) | This compound Concentration | Observation | Reference |
| H₂O₂ Production | Co-culture of MMTV-PyMT cancer cells and macrophages | 2.73 mg/mL | 11-fold increase compared to co-culture alone | |
| Hydroxyl Radical Production | Co-culture of MMTV-PyMT cancer cells and macrophages | 2.73 mg/mL | 16-fold increase compared to co-culture alone | |
| Cancer Cell Apoptosis | Co-culture of MMTV-PyMT cancer cells and macrophages | 2.73 mg/mL | Significantly increased caspase-3 expression | |
| Direct Cytotoxicity | MMTV-PyMT cancer cells | Up to 12 mg/mL | No significant change in caspase-3 expression | |
| TNF-α Production | Co-culture of cancer cells and macrophages | 2.73 mg/mL | Significantly increased production | |
| Iron Uptake | Mesenchymal Stem Cells (MSCs) | 100 µg/mL | ~4.01-4.66 pg/cell |
Table 2: In Vivo this compound Uptake in Tumors
| Animal Model | This compound Dose | Time Point | Peak Tumor Iron Concentration | Reference |
| Triple-Negative Breast Cancer (Mouse) | 5 mg/kg IV | 42 hours | ~70 µM | |
| Advanced Solid Tumors (Human) | Not specified | 24 hours | Median: 34.5 µg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound uptake and its effects.
Protocol: In Vitro Co-culture of Macrophages and Cancer Cells
This protocol is designed to assess the indirect effect of this compound-treated macrophages on cancer cell viability.
Objective: To determine if this compound-activated macrophages induce apoptosis in cancer cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Cancer cell line of interest (e.g., B16F10 melanoma, MMTV-PyMT breast cancer)
-
Transwell inserts (0.4 µm pore size) for 6-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solution
-
Apoptosis detection kit (e.g., Caspase-3 activity assay)
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Repurposing this compound as a Breast Cancer-Associated Macrophage Tracer with Five-Dimensional Quantitative [Fe]MRI of SPION Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Iron oxide nanoparticles inhibit tumour growth by inducing pro-inflammatory macrophage polarization in tumour tissues - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Biodistribution and Clearance of Ferumoxytol in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, is a carbohydrate-coated iron oxide formulation approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in patients with chronic kidney disease.[1][2][3][4] Beyond its therapeutic application, this compound's unique physicochemical properties make it a valuable contrast agent for magnetic resonance imaging (MRI), particularly for assessing vascular pathologies and inflammation.[5] This technical guide provides an in-depth overview of the in vivo biodistribution and clearance of this compound in various animal models, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological and experimental processes.
This compound nanoparticles consist of a superparamagnetic iron oxide core coated with a polyglucose sorbitol carboxymethyl ether shell. This carbohydrate coating is designed to minimize immunological sensitivity and prevent the rapid release of bioactive iron into the plasma. The overall hydrodynamic diameter of this compound ranges from 17 to 31 nm.
Biodistribution of this compound
Following intravenous administration, this compound nanoparticles are primarily cleared from circulation by the mononuclear phagocyte system (MPS), previously known as the reticuloendothelial system (RES). This results in significant accumulation in organs rich in macrophages, such as the liver, spleen, and bone marrow.
Quantitative Biodistribution Data
The following tables summarize quantitative data on the biodistribution of this compound in various animal models. These values are typically determined through techniques such as MRI relaxometry (R2*), positron emission tomography (PET) with radiolabeled this compound, and ex vivo tissue iron quantification.
| Animal Model | Organ | Dose | Time Post-Injection | Iron Concentration/Uptake | Reference |
| Mouse | Liver | 5 mg/kg | 24 hours | 11% of injected dose | |
| Mouse | Tumor (subcutaneous PC3) | 5 mg/kg | 24 hours | <0.1% of injected dose | |
| Mouse (Breast Cancer Model) | Tumor | 5 mg/kg | 42 hours (peak) | ~70 µM | |
| Rat | Liver | 40 mg/kg (cumulative) | 24 hours after last dose | Not specified, but significant accumulation | |
| Rat | Spleen | Not Specified | Not Specified | Significant accumulation | |
| Rat | Lymph Nodes | Not Specified | Not Specified | Significant accumulation |
Note: The biodistribution can be influenced by factors such as the animal's health status, the presence of inflammation or tumors, and the specific experimental conditions.
Clearance of this compound
The clearance of this compound from the body follows a multi-step process involving cellular uptake, metabolic breakdown, and subsequent iron utilization or excretion.
Pharmacokinetic Parameters
The plasma half-life of this compound varies across species. In humans, it has a relatively long intravascular half-life of approximately 14-21 hours. In animal models, the half-life is generally shorter.
| Animal Model | Plasma Half-life | Reference |
| Human | ~12-21 hours | |
| Rat | ~80 minutes | |
| Mouse | ~45 minutes |
Cellular and Metabolic Clearance
The primary mechanism of this compound clearance from the bloodstream is uptake by macrophages of the MPS. Once internalized, the nanoparticles are trafficked to lysosomes.
Caption: Cellular uptake and metabolic pathway of this compound.
Within the lysosomes, the carboxymethyldextran coating is cleaved by dextranases. The iron core is then incorporated into the body's natural iron stores and can be utilized for processes like hemoglobin synthesis. The cleaved carbohydrate coating is primarily excreted through the kidneys and feces.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of biodistribution and clearance studies. Below are generalized protocols based on common practices cited in the literature.
Animal Models and this compound Administration
-
Animal Models: Common models include mice (e.g., BALB/cJ, C57BL/6J) and rats. The choice of model often depends on the specific research question, such as studying inflammation or cancer.
-
Administration Route: this compound is administered intravenously (IV), typically via the tail vein in rodents.
-
Dosage: Dosages in animal studies vary, often ranging from 3 to 7 mg Fe/kg for imaging applications. For therapeutic studies in animal models of anemia or cancer, higher doses may be used.
In Vivo Imaging and Quantification
Magnetic resonance imaging is a primary tool for the non-invasive assessment of this compound biodistribution.
-
MRI Technique: T2-weighted imaging and R2 mapping are sensitive to the magnetic properties of this compound and are used to quantify its concentration in tissues.
-
Imaging Protocol:
-
Baseline Scan: An MRI scan is performed before this compound administration to establish baseline tissue relaxation values.
-
This compound Injection: The specified dose of this compound is injected intravenously.
-
Post-Contrast Scans: A series of MRI scans are acquired at various time points post-injection (e.g., 1, 2, 4, 7, and 30 days) to track the dynamic changes in tissue iron content.
-
Ex Vivo Biodistribution Analysis
Ex vivo analysis provides a more direct quantification of iron content in specific tissues.
Caption: Experimental workflow for ex vivo biodistribution analysis.
-
Sample Collection: At predetermined time points after this compound administration, animals are euthanized, and organs of interest (e.g., liver, spleen, kidneys, tumor) are harvested.
-
Iron Quantification:
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive techniques for quantifying the total iron content in homogenized tissue samples.
-
Prussian Blue Staining: This histological stain is used to visualize iron deposits in tissue sections, providing a qualitative or semi-quantitative assessment of this compound localization at a cellular level.
-
Conclusion
The in vivo biodistribution and clearance of this compound in animal models are predominantly governed by its uptake by the mononuclear phagocyte system. The nanoparticle's carbohydrate coating ensures a controlled release of iron, which is then integrated into the body's natural iron metabolism pathways. Understanding these processes is critical for both the therapeutic application of this compound in treating iron deficiency anemia and its off-label use as an MRI contrast agent for diagnostic imaging. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible studies to further elucidate the in vivo behavior of this compound and other iron oxide nanoparticles.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound administration does not alter infarct volume or the inflammatory response to stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Enhanced Magnetic Resonance Imaging in Late-Stage CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Enhanced Magnetic Resonance Imaging in Late-Stage CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Magnetic Core of Innovation: An In-depth Technical Guide to Ferumoxytol for MRI Contrast Enhancement
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental magnetic properties of ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, and its application as a versatile MRI contrast agent. This document provides a comprehensive overview of its physicochemical characteristics, relaxivity, and the experimental methodologies used for its evaluation, tailored for professionals in research and drug development.
Core Magnetic and Physicochemical Properties of this compound
This compound's efficacy as an MRI contrast agent is rooted in its unique superparamagnetic properties and nanoparticle structure. It consists of a crystalline iron oxide core, primarily magnetite (Fe₃O₄), coated with a polyglucose sorbitol carboxymethyl ether. This composition results in a particle with a long intravascular half-life and distinct behavior in magnetic fields, enabling both T1- and T2/T2*-weighted imaging.
Quantitative Data Summary
The following tables summarize the key quantitative magnetic and physical properties of this compound, compiled from various studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Core Material | Non-stoichiometric Magnetite (Fe₃O₄) | [1][2] |
| Coating | Polyglucose sorbitol carboxymethylether | [3] |
| Mean Colloidal Particle Size | 17-31 nm in diameter | [3][4] |
| Iron Oxide Core Diameter | ~7 nm | |
| Molecular Weight | ~731 kDa | |
| Surface Charge | Neutral | |
| Intravascular Half-life | ~14.5 - 21 hours |
Table 2: Relaxivity of this compound in Different Media at 37°C
| Magnetic Field Strength | Medium | r1 Relaxivity (s⁻¹mM⁻¹) | r2 Relaxivity (s⁻¹mM⁻¹) | r2* Relaxivity (s⁻¹mM⁻¹) | References |
| 1.5 T | Saline | 19.9 ± 2.3 | 60.8 ± 3.8 | 60.4 ± 4.7 | |
| Plasma | 19.0 ± 1.7 | 64.9 ± 1.8 | 64.4 ± 2.5 | ||
| Blood | Nonlinear | Nonlinear | Nonlinear | ||
| 3.0 T | Saline | 10.0 ± 0.3 | 62.3 ± 3.7 | 57.0 ± 4.7 | |
| Plasma | 9.5 ± 0.2 | 65.2 ± 1.8 | 55.7 ± 4.4 | ||
| Blood | Nonlinear | Nonlinear | Nonlinear |
Experimental Protocols for Characterization
The determination of this compound's magnetic properties involves specific and controlled experimental setups. Below are detailed methodologies for key experiments.
Measurement of Relaxivity (r1, r2, and r2*)
This protocol describes the in vitro measurement of this compound's relaxivity in various media.
Objective: To determine the longitudinal (r1), transverse (r2), and effective transverse (r2*) relaxivities of this compound at clinical MRI field strengths (1.5T and 3.0T).
Materials:
-
This compound (Feraheme®)
-
Saline (0.9% NaCl)
-
Human plasma
-
Human whole blood
-
30 mL sample tubes
-
MR-compatible water bath
-
1.5T and 3.0T clinical MRI scanners with appropriate coils (e.g., phased array torso coil)
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in saline, human plasma, and human whole blood. Concentrations typically range from 0.26 mM to 4.2 mM.
-
Transfer the dilutions into 30 mL sample tubes and seal them.
-
Place the sample tubes in an MR-compatible water bath and allow them to equilibrate to 37°C for at least 20 minutes before imaging.
-
-
MRI Acquisition:
-
Place the water bath with the samples inside the MRI scanner.
-
R1 Measurement: Acquire data using a 2D Fast Spin-Echo (FSE) inversion recovery sequence with multiple, logarithmically spaced inversion times.
-
R2 Measurement: Acquire data using a 2D Spin-Echo (SE) sequence with multiple echo times.
-
R2* Measurement: Acquire data using a 3D multi-echo spoiled Gradient-Recalled Echo (GRE) chemical shift-encoded sequence.
-
-
Data Analysis:
-
Generate R1, R2, and R2* maps from the acquired MRI data using appropriate software (e.g., MATLAB).
-
For each dilution in saline and plasma, plot the relaxation rates (R1, R2, R2*) as a function of this compound concentration.
-
Perform a linear regression on the data for saline and plasma. The slope of the regression line represents the relaxivity (r1, r2, or r2*).
-
For dilutions in whole blood, the relationship between relaxation rates and concentration is nonlinear. Therefore, a second-order polynomial regression is performed to characterize this relationship.
-
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to this compound's application in MRI.
Cellular Uptake and Processing of this compound
This compound is primarily cleared from the bloodstream by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).
Caption: Cellular uptake and metabolic pathway of this compound within the reticuloendothelial system.
Experimental Workflow for In Vivo this compound-Enhanced MRI
This diagram outlines a typical workflow for an in vivo MRI study using this compound for contrast enhancement, for instance, in the context of neuroinflammation or tumor imaging.
Caption: A generalized workflow for in vivo MRI studies utilizing this compound as a contrast agent.
Relationship between this compound Properties and MRI Contrast
This diagram illustrates the logical relationship between the intrinsic properties of this compound and the resulting MRI contrast enhancement.
Caption: The relationship between this compound's properties and its effects in MRI applications.
References
Preclinical Pharmacokinetics and Pharmacodynamics of Ferumoxytol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferumoxytol is a superparamagnetic iron oxide nanoparticle coated with a carbohydrate shell, approved for the treatment of iron deficiency anemia (IDA).[1][2][3] Its unique physicochemical properties not only make it an effective iron replacement therapy but also enable its use as a diagnostic agent in magnetic resonance imaging (MRI).[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various animal models. Understanding the preclinical profile of this compound is crucial for designing and interpreting non-clinical safety and efficacy studies, and for informing clinical development strategies.
Pharmacokinetics
The preclinical pharmacokinetic profile of this compound has been evaluated in several animal species, including mice, rats, and dogs. A consistent finding across species is a dose-dependent pharmacokinetic profile.
Pharmacokinetic Parameters
Detailed quantitative pharmacokinetic parameters for this compound in preclinical species are not extensively available in a consolidated format in the public domain. However, reports from regulatory submissions and research articles provide some insights into its behavior in animals. It has been noted that the pharmacokinetic parameters observed in nonclinical studies were similar to those seen in early clinical Phase 1 studies.
| Animal Model | Dose | Key Findings |
| Mouse | 7 mg/kg | Intravascular half-life of approximately 45 minutes. |
| Rat | 20 mg/kg | Intravascular half-life of approximately 80 minutes. Only 0.5% of circulating mononuclear cells were positive for iron two hours after intravenous injection. |
| Rat & Dog | Not Specified | Plasma concentrations of ⁵⁹Fe-labeled this compound nanoparticles and ¹⁴C-labeled carbohydrate coating showed a rapid decrease after administration. |
Biodistribution
Following intravenous administration, this compound is primarily distributed to the organs of the reticuloendothelial system (RES), also known as the mononuclear phagocyte system (MPS).
-
Primary Sites of Accumulation : Studies using radiolabeled this compound (⁵⁹Fe) in rats and dogs have shown that the highest concentrations of the iron nanoparticle are found in the liver, spleen, and central lymph node pool.
-
Cellular Uptake : this compound is taken up by macrophages within these tissues.
-
Iron Incorporation : The iron from this compound is eventually incorporated into red blood cells (RBCs). In rats, the administered radiolabeled iron was predominantly found in the RBC fraction by day 11.
-
Excretion : The iron component of this compound is minimally excreted via renal pathways. The carbohydrate coating, however, is significantly excreted in both urine and feces, with a 92% recovery of the ¹⁴C label by day 84 in rats and dogs.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the correction of iron deficiency anemia by providing a source of iron for erythropoiesis.
Efficacy in a Preclinical Model of Iron Deficiency Anemia
A study in a rat model of diet-induced iron deficiency anemia demonstrated the efficacy of this compound in restoring hematological parameters.
| Parameter | Control Group | Anemic Group (before treatment) | Anemic Group (after single 30 mg/kg IV dose of this compound) |
| Hemoglobin (g/dL) | 13.2 | 5.1 | 11.2 |
| Red Blood Cells | Normal | Reduced | Near Normal |
| Hematocrit | Normal | Reduced | Near Normal |
| Serum Iron | Normal | Reduced | Near Normal |
| Iron Binding Capacity | Normal | Increased | Near Normal |
*Data from a study in rats with diet-induced anemia.
Mechanism of Action and Signaling Pathways
This compound's mechanism of action involves its uptake by macrophages and the subsequent processing of its iron core. This process not only replenishes iron stores but also modulates macrophage phenotype.
Macrophage Uptake and Polarization
This compound nanoparticles are recognized and internalized by macrophages, primarily through scavenger receptors. This uptake can induce a shift in macrophage polarization towards a pro-inflammatory M1 phenotype. This M1 polarization is associated with an anti-tumor response.
Signaling Pathway
The induction of M1 macrophage polarization by this compound involves the activation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical studies of this compound. The level of detail is based on publicly available information.
Animal Models
-
Species : Preclinical studies have been conducted in mice, rats, dogs, rabbits, and non-human primates.
-
Iron Deficiency Anemia Model (Rat) :
-
Induction : Anemia is induced by feeding the animals an iron-deficient diet.
-
Confirmation of Anemia : Anemia is confirmed by measuring baseline hemoglobin (Hb) levels, which are significantly lower than in control animals (e.g., 5.1 g/dL vs. 13.2 g/dL).
-
Drug Administration
-
Route : Intravenous (IV) injection is the standard route of administration for this compound in preclinical studies.
-
Vehicle : this compound is typically administered as supplied or diluted in a suitable vehicle like saline.
-
Dose : Doses in preclinical studies have ranged from therapeutic doses for anemia correction (e.g., 30 mg/kg in rats) to lower doses for imaging applications (e.g., 7 mg/kg in mice).
Sample Collection and Processing for Pharmacokinetic Analysis
-
Blood Sampling :
-
Blood samples are collected at various time points post-administration.
-
In rodents, blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Anticoagulants such as heparin or EDTA are used to prevent clotting.
-
-
Plasma Preparation :
-
Blood samples are centrifuged to separate plasma.
-
Plasma is then stored frozen (e.g., at -80°C) until analysis.
-
Analytical Methods for this compound Quantification
-
Method : The concentration of this compound in plasma is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by measuring the spin-lattice relaxation time (T1). The magnetic resonance relaxation rates (1/T1) of plasma are proportional to the plasma concentration of the superparamagnetic iron oxide in this compound.
-
Instrumentation : A nuclear magnetic resonance (NMR) spectrometer (e.g., a Brucker PC-120 or a Brucker Minispec) can be used.
Pharmacodynamic Assessments
-
Hematology : Standard hematology analyzers are used to measure hemoglobin, hematocrit, and red blood cell counts.
-
Iron Status : Serum iron and total iron-binding capacity are measured using colorimetric assays.
-
Macrophage Polarization :
-
Flow Cytometry : To identify M1 macrophages, cells can be stained for surface markers such as CD80 and CD86, and intracellular markers like iNOS.
-
Western Blot : Activation of the NF-κB pathway can be assessed by detecting the phosphorylated forms of IKK and p65 subunits of NF-κB.
-
-
Histology :
-
Tissue Preparation : Tissues (e.g., liver, spleen, lymph nodes) are fixed in formalin, embedded in paraffin, and sectioned.
-
Iron Staining : Prussian blue staining is used to visualize iron deposits within the tissues.
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The Story of this compound: Synthesis Production, Current Clinical Applications, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a silver lining in the treatment of anemia of chronic kidney disease or another dark cloud? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor macrophages activated by this compound combined or surface-functionalized with the TLR3 agonist poly (I : C) promote melanoma regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the theranostic potential of this compound when combined with radiotherapy in a mammary dual tumor mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Ferumoxytol's Core-Shell Architecture: A Technical Deep Dive into its Influence on Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of ferumoxytol's core-shell structure in dictating its interactions with biological systems. This compound, an intravenously administered iron supplement, is a complex nanoparticle with a superparamagnetic iron oxide core encapsulated within a carbohydrate shell. This unique architecture not only governs its physicochemical properties but also profoundly influences its efficacy and safety profile through specific biological interactions. This document provides a comprehensive overview of its structural characteristics, the methods for their characterization, and the subsequent biological sequelae, including cellular uptake, protein corona formation, and immunomodulatory effects.
Physicochemical Properties of this compound
The biological behavior of this compound is intrinsically linked to its physicochemical characteristics. The superparamagnetic iron oxide core, primarily composed of magnetite (Fe₃O₄), is responsible for its magnetic properties, which are leveraged in magnetic resonance imaging (MRI).[1] The hydrophilic carboxymethyl-dextran shell provides colloidal stability, prevents aggregation, and shields the iron core from immediate interaction with the biological milieu.[1] This shell structure is a key determinant of its pharmacokinetic profile and biological interactions.
A summary of the key quantitative physicochemical properties of this compound is presented in Table 1 for easy comparison.
| Property | Value | Method of Determination | Reference(s) |
| Core Composition | Magnetite (Fe₃O₄) | X-ray Diffraction (XRD) | [1] |
| Core Diameter | ~7 nm | Transmission Electron Microscopy (TEM) | [1] |
| Hydrodynamic Diameter | 17 - 31 nm | Dynamic Light Scattering (DLS) | [1] |
| Shell Thickness | ~1.7 nm | Negative Staining TEM | |
| Molecular Weight | ~731 kDa | Gel Permeation Chromatography (GPC) | |
| Zeta Potential (in water/saline) | -24.4 to -40 mV | Dynamic Light Scattering (DLS) | |
| Zeta Potential (in human serum) | -5.87 ± 0.45 mV | Dynamic Light Scattering (DLS) | |
| r1 Relaxivity (1.5T, in plasma) | 19.0 ± 1.7 s⁻¹mM⁻¹ | Magnetic Resonance Relaxometry | |
| r2 Relaxivity (1.5T, in plasma) | 64.9 ± 2.3 s⁻¹mM⁻¹ | Magnetic Resonance Relaxometry | |
| r1 Relaxivity (3.0T, in plasma) | 9.5 ± 0.2 s⁻¹mM⁻¹ | Magnetic Resonance Relaxometry | |
| r2 Relaxivity (3.0T, in plasma) | 65.2 ± 1.8 s⁻¹mM⁻¹ | Magnetic Resonance Relaxometry |
Experimental Protocols for Characterization
Accurate characterization of this compound's physicochemical properties is paramount for understanding its biological interactions. The following sections detail the methodologies for key experiments.
Transmission Electron Microscopy (TEM) for Core Size and Morphology
Objective: To visualize the iron oxide core and determine its size, size distribution, and morphology.
Methodology:
-
Sample Preparation: A dilute aqueous suspension of this compound is prepared. A small drop of the suspension is placed onto a carbon-coated copper grid.
-
Staining (Optional, for shell visualization): For visualizing the carbohydrate shell, negative staining with an electron-dense stain (e.g., uranyl acetate) can be performed.
-
Drying: The grid is allowed to air-dry completely.
-
Imaging: The grid is loaded into a transmission electron microscope. Images are acquired at various magnifications.
-
Data Analysis: The diameters of a statistically significant number of individual iron oxide cores are measured from the captured images using image analysis software. The average core size and size distribution are then calculated.
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Zeta Potential
Objective: To measure the hydrodynamic diameter (the effective size in solution, including the carbohydrate shell and any associated solvent layers) and the surface charge (zeta potential) of the nanoparticles.
Methodology:
-
Sample Preparation: this compound is diluted in an appropriate aqueous medium (e.g., deionized water, saline, or cell culture medium) to a suitable concentration for DLS analysis.
-
Hydrodynamic Diameter Measurement:
-
The sample is placed in a cuvette and inserted into the DLS instrument.
-
A laser beam is passed through the sample, and the scattered light intensity fluctuations are measured over time.
-
The instrument's software analyzes these fluctuations to calculate the diffusion coefficient of the nanoparticles, from which the hydrodynamic diameter is determined using the Stokes-Einstein equation.
-
-
Zeta Potential Measurement:
-
The diluted sample is placed in a specialized electrophoresis cell within the DLS instrument.
-
An electric field is applied across the sample, causing the charged nanoparticles to move.
-
The velocity of the nanoparticles is measured using laser Doppler velocimetry.
-
The electrophoretic mobility is then used to calculate the zeta potential.
-
Characterization of the Protein Corona using Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and quantify the proteins that adsorb to the surface of this compound upon exposure to biological fluids, forming the "protein corona."
Methodology:
-
Incubation: this compound nanoparticles are incubated with a biological fluid (e.g., human plasma or serum) for a defined period.
-
Separation of Nanoparticle-Protein Complexes: The nanoparticle-protein complexes are separated from the unbound proteins in the fluid. This is typically achieved through centrifugation or size exclusion chromatography.
-
Protein Elution: The adsorbed proteins are eluted from the surface of the nanoparticles using a suitable buffer (e.g., containing a surfactant like SDS).
-
Protein Digestion: The eluted proteins are denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.
-
LC-MS Analysis: The resulting peptide mixture is separated by liquid chromatography and then analyzed by mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides, and the fragmentation patterns are used to identify the amino acid sequences.
-
Data Analysis: The identified peptides are matched to their parent proteins using a protein database. The relative or absolute abundance of each protein in the corona can be determined through label-free or label-based quantification methods.
Biological Interactions and Signaling Pathways
The core-shell structure of this compound is a primary determinant of its interactions with biological systems, from the initial formation of a protein corona to its uptake by cells and subsequent intracellular signaling events.
The Protein Corona: A New Biological Identity
Upon entering the bloodstream, this compound nanoparticles are rapidly coated with a layer of proteins, forming what is known as the protein corona. This corona effectively becomes the new biological identity of the nanoparticle, mediating its interactions with cells. The composition of the protein corona is dynamic and depends on the physicochemical properties of the nanoparticle and the biological environment. For this compound, the negatively charged carboxymethyl-dextran shell influences the types of proteins that adsorb. Studies have shown that the formation of a protein corona can alter the zeta potential of this compound, making it less negative.
Cellular Uptake by the Reticuloendothelial System (RES)
This compound is primarily cleared from the circulation by the cells of the reticuloendothelial system (RES), particularly macrophages located in the liver, spleen, and bone marrow. The uptake mechanism is largely mediated by scavenger receptors on the surface of these macrophages.
Below is a diagram illustrating the general workflow for quantifying this compound uptake by macrophages.
Macrophage Polarization and Immunomodulatory Effects
Recent research has revealed that this compound can actively modulate the function of macrophages, promoting their polarization towards a pro-inflammatory M1 phenotype. This M1 polarization is characterized by the increased expression of pro-inflammatory cytokines and markers. This immunomodulatory effect has significant implications for the use of this compound in various disease contexts, including cancer immunotherapy.
The following diagram illustrates the key steps in assessing macrophage polarization after this compound treatment using flow cytometry.
This compound-Induced Signaling: The NF-κB Pathway
The uptake of this compound by macrophages via scavenger receptors can trigger intracellular signaling cascades that lead to their activation and polarization. One of the key pathways implicated in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Activation of NF-κB is a central event in the inflammatory response and is crucial for the expression of many pro-inflammatory genes.
The diagram below outlines the proposed signaling pathway for this compound-induced macrophage activation via the NF-κB pathway.
Conclusion
The core-shell structure of this compound is a masterfully engineered design that dictates its behavior from the moment of administration. The iron oxide core provides the diagnostic and therapeutic payload, while the carboxymethyl-dextran shell orchestrates its journey through the biological landscape. Understanding the intricate interplay between this structure and the biological environment is crucial for optimizing its current clinical applications and for designing the next generation of iron oxide-based nanomedicines. The detailed experimental protocols and the elucidation of the signaling pathways involved, as outlined in this guide, provide a foundational framework for researchers and drug development professionals to further explore and harness the potential of this compound and similar nanoparticles.
References
Surface Functionalization of Ferumoxytol for Targeted Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferumoxytol, an FDA-approved intravenous iron supplement, has garnered significant attention in the biomedical field as a versatile platform for targeted molecular imaging. Its superparamagnetic iron oxide core provides excellent contrast in magnetic resonance imaging (MRI), while its biocompatible carboxymethyl-dextran coating offers a unique opportunity for surface functionalization. This guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative characterization of functionalized this compound for targeted imaging applications. By attaching specific targeting moieties to its surface, this compound can be transformed from a passive contrast agent into a precision tool for visualizing and characterizing disease at the molecular level.
This compound consists of a superparamagnetic iron oxide core coated with a low molecular weight semi-synthetic carbohydrate. This carboxylated polymer coating is the key to its versatility, allowing for the covalent attachment of a wide range of targeting ligands. The typical hydrodynamic diameter of this compound is approximately 30 nm.
Core Concepts in this compound Functionalization
The primary strategy for functionalizing this compound revolves around the chemical modification of the carboxyl groups present on its dextran shell. This allows for the attachment of various molecules, including fluorescent dyes, radiometals, and, most importantly, targeting ligands such as antibodies and peptides.
Key Functionalization Chemistries
-
Carbodiimide Chemistry (EDC/NHS): This is the most common method for activating the carboxyl groups on the this compound surface. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) are used to form a stable amine-reactive NHS ester. This intermediate then readily reacts with primary amines on the targeting ligand to form a stable amide bond.
-
Chelateless Radiometal Labeling: Certain radiocations, such as 89Zr4+, 64Cu2+, and 111In3+, can be directly adsorbed onto the this compound surface through a heat-induced process without the need for a chelator.
-
Nanocomplex Formation: this compound can be non-covalently complexed with other molecules, such as heparin and protamine, to form nanocomplexes that can facilitate cellular uptake.
Targeting Moieties
The choice of targeting moiety is dictated by the biological target of interest. Common examples include:
-
Antibodies: Monoclonal antibodies that recognize specific cell surface receptors overexpressed in diseased tissues (e.g., cancer cells) can be conjugated to this compound for highly specific targeting.
-
Peptides: Smaller than antibodies, peptides can offer advantages in terms of tissue penetration and pharmacokinetics. Peptides that bind to specific receptors, such as integrins or somatostatin receptors, are frequently used.
-
Small Molecules: These can also be used as targeting ligands, offering potential advantages in synthesis and cost.
Quantitative Data Presentation
The physical and functional properties of this compound change upon surface modification. Quantitative characterization is crucial to ensure the quality and efficacy of the functionalized nanoparticles.
| Property | Unmodified this compound | Amine-Ferumoxytol | Cy5.5-Ferumoxytol | Feru-AFC (Peptide Conjugate) |
| Hydrodynamic Diameter (nm) | ~30 | Data not available | Data not available | 25.33 ± 1.70 |
| Zeta Potential (mV) | -24.4 ± 9.32 | Data not available | Data not available | Data not available |
| r1 Relaxivity (mM-1s-1) | 15 (at 1.5T) | Data not available | Data not available | Data not available |
| r2 Relaxivity (mM-1s-1) | 89 (at 1.5T) | Data not available | Data not available | Data not available |
| Targeting Efficiency | Not Applicable | Not Applicable | Not Applicable | Dependent on target expression |
Note: The table above summarizes available quantitative data. More comprehensive characterization data for various functionalized this compound constructs is needed in the literature.
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible functionalization of this compound.
General Workflow for this compound Functionalization
The following diagram illustrates a typical workflow for the surface functionalization of this compound.
Biocatalytic and Nanozyme Activity of Ferumoxytol Nanoparticles: A Technical Guide
Introduction
Ferumoxytol, an iron oxide nanoparticle formulation approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia, has garnered significant attention for its intrinsic biocatalytic properties.[1][2] These nanoparticles exhibit enzyme-like activities, classifying them as "nanozymes," which can catalyze biochemical reactions under specific physiological conditions. This technical guide provides an in-depth overview of the biocatalytic and nanozyme activities of this compound, detailing its physicochemical properties, kinetic parameters, experimental protocols for characterization, and mechanisms of action in various therapeutic applications. The content is tailored for researchers, scientists, and drug development professionals interested in leveraging the catalytic potential of this clinically approved nanomaterial.
Physicochemical Properties of this compound
This compound's structure consists of a superparamagnetic iron oxide (Fe3O4) core coated with a carboxymethyl-dextran shell.[1][3] This composition is crucial for its stability, biocompatibility, and catalytic functions. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Core Material | Superparamagnetic iron oxide (Fe3O4) | [1] |
| Coating | Carboxymethyl-dextran | |
| Core Diameter | ~7 nm (7.15 ± 0.95 nm) | |
| Hydrodynamic Diameter | 17-31 nm (23.0 ± 0.7 nm) | |
| Coating Thickness | ~1.7 nm (1.71 ± 0.47 nm) | |
| Molecular Weight | ~731 kDa | |
| Surface Charge | Neutral |
Biocatalytic Activities of this compound
This compound exhibits dual, pH-dependent nanozyme activities: peroxidase-like and catalase-like. This pH-switchable catalysis is a key feature that enables its application in different biological microenvironments.
-
Peroxidase-like Activity: Under acidic conditions (pH ~4.5), this compound mimics the activity of peroxidase enzymes. It catalyzes the decomposition of hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH), a potent reactive oxygen species (ROS) that can induce oxidative stress, leading to the killing of bacteria and cancer cells. This activity is particularly relevant in the acidic microenvironments of bacterial biofilms and tumors.
-
Catalase-like Activity: In neutral or physiological pH environments, this compound displays catalase-like activity, converting H₂O₂ into water and oxygen. This function can be harnessed to mitigate oxidative stress in certain contexts.
The enzyme-like catalytic behavior of this compound can be described by Michaelis-Menten kinetics. The following table summarizes the key kinetic parameters and catalytic performance data.
| Parameter | Substrate | Value | Conditions | Reference |
| Michaelis-Menten Constant (Km) | H₂O₂ | 40.89 µM | pH 4.5 | |
| Catalytic Activity | TMB | pH-dependent: High at pH 4.5, minimal at pH 6.5 | 0.1-1 mg/mL this compound | |
| Bacterial Killing Efficacy | S. mutans | >4-log reduction in viable counts | 1 mg/mL this compound + 1.5% H₂O₂ | |
| Intracellular Iron Uptake (MSCs) | - | 4.01 ± 0.18 pg/cell | 100 µg/mL this compound |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's nanozyme activity. The following are protocols for key experiments.
1. Peroxidase-like Activity Assay (TMB-based)
This colorimetric assay quantifies the peroxidase-like activity of this compound by measuring the oxidation of a chromogenic substrate, 3,3',5,5'-tetramethylbenzidine (TMB).
-
Materials: this compound solution, hydrogen peroxide (H₂O₂), TMB substrate solution, sodium acetate buffer (0.1 M, various pH values), spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing this compound at the desired concentration in sodium acetate buffer at a specific pH (e.g., 4.5).
-
Add the TMB substrate to the mixture.
-
Initiate the reaction by adding H₂O₂.
-
Monitor the development of the blue-colored oxidation product by measuring the absorbance at 652 nm over time using a spectrophotometer.
-
For Michaelis-Menten kinetics, vary the concentration of H₂O₂ while keeping the this compound concentration constant and measure the initial reaction velocities.
-
2. Quantification of this compound Binding to Biofilms
This protocol uses Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify the amount of this compound that binds to and is retained within a bacterial biofilm.
-
Materials: Mature bacterial biofilms, this compound solution, saline (0.89% NaCl), aqua regia (HCl/HNO₃ = 3:1), ICP-OES instrument.
-
Procedure:
-
Expose the biofilms to a known concentration of this compound solution for a specified duration (e.g., 10 minutes).
-
Gently wash the treated biofilms with saline to remove unbound nanoparticles.
-
Harvest the biofilm pellet and dissolve it in aqua regia overnight at 60°C to digest the organic matter and dissolve the iron oxide cores.
-
Dilute the digested sample with deionized water.
-
Analyze the iron content in the sample using ICP-OES.
-
3. Assessment of Reactive Oxygen Species (ROS) Generation
This method utilizes fluorescent probes to detect the intracellular generation of ROS in cells treated with this compound and H₂O₂.
-
Materials: Cell culture (e.g., bacterial or cancer cells), this compound, H₂O₂, dichlorodihydrofluorescein diacetate (DCFH-DA) or hydroxyphenyl fluorescein (HPF) probe, fluorescence microscope or flow cytometer.
-
Procedure:
-
Incubate the cells with the fluorescent ROS probe (e.g., DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Treat the cells with this compound followed by H₂O₂.
-
After a specific incubation period, wash the cells to remove excess probe and nanoparticles.
-
Visualize and quantify the fluorescence intensity using fluorescence microscopy or flow cytometry. An increase in fluorescence indicates a higher level of intracellular ROS.
-
Signaling Pathways and Mechanisms of Action
The biocatalytic activity of this compound is the foundation for its therapeutic effects, which are mediated through specific cellular and molecular pathways.
pH-Dependent Catalytic Activity
This compound's nanozyme activity is highly dependent on the pH of its microenvironment. This diagram illustrates the switchable catalytic function.
Caption: pH-dependent nanozyme activity of this compound.
Mechanism of Action in Anti-Biofilm Therapy
This compound's ability to disrupt bacterial biofilms is a direct result of its peroxidase-like activity in the acidic biofilm microenvironment.
Caption: this compound's anti-biofilm mechanism.
Mechanism of Action in Anti-Cancer Therapy
In cancer therapy, this compound's biocatalytic activity contributes to two primary anti-tumor mechanisms: polarization of tumor-associated macrophages (TAMs) and induction of ferroptosis.
Caption: Anti-cancer mechanisms of this compound.
This compound nanoparticles represent a unique class of theranostic agents, where their FDA-approved status for anemia treatment is complemented by powerful, pH-dependent biocatalytic activities. The ability to switch between peroxidase-like and catalase-like functions allows for targeted therapeutic effects in specific pathological microenvironments, such as acidic bacterial biofilms and tumors. The detailed protocols and mechanistic insights provided in this guide offer a framework for researchers to explore and harness the nanozyme capabilities of this compound in the development of novel therapies for infectious diseases and cancer. Further research into optimizing these catalytic properties and exploring their synergy with other treatment modalities will continue to expand the biomedical applications of this versatile nanoparticle.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-approved this compound displays anti-leukaemia efficacy against cells with low ferroportin levels [en-cancer.fr]
- 3. What is this compound used for? [synapse.patsnap.com]
An In-depth Technical Guide to the Cellular Entry of Ferumoxytol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferumoxytol, an intravenous iron oxide nanoparticle formulation, is clinically approved for the treatment of iron deficiency anemia in patients with chronic kidney disease.[1][2] Its superparamagnetic iron oxide core coated with a carbohydrate shell not only facilitates controlled iron release but also makes it a valuable contrast agent in magnetic resonance imaging (MRI).[3][4] Understanding the cellular uptake mechanisms of this compound is paramount for optimizing its therapeutic efficacy and expanding its diagnostic and therapeutic applications. This guide provides a comprehensive overview of the endocytosis pathways involved in this compound's cellular entry, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound consists of a superparamagnetic iron oxide core enveloped by a carboxymethyl-dextran coating.[3] This coating plays a crucial role in its interaction with cells. Upon intravenous administration, this compound is primarily taken up by macrophages of the reticuloendothelial system (RES), located in the liver, spleen, and bone marrow.
Primary Endocytosis Pathways of this compound
The cellular internalization of nanoparticles like this compound is a complex process involving several endocytic pathways. The specific route of entry is often dependent on the nanoparticle's physicochemical properties (size, shape, surface chemistry) and the cell type. For this compound, the primary mechanisms of cellular entry are phagocytosis and pinocytosis, with the latter further divided into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
Scavenger Receptor-Mediated Endocytosis
A significant body of evidence points to the central role of scavenger receptors, particularly Scavenger Receptor Type A I/II (SR-AI/II), in the uptake of this compound by macrophages. The anionic carboxymethyl groups on the this compound coating are recognized by these receptors.
Studies have demonstrated that the uptake of this compound by both proinflammatory (M1) and anti-inflammatory (M2) macrophages is predominantly mediated by SR-AI/II. This interaction is crucial for the subsequent intracellular processing of the nanoparticle.
Clathrin-Mediated Endocytosis (CME)
Clathrin-mediated endocytosis is a receptor-mediated pathway that involves the formation of clathrin-coated pits at the plasma membrane. This pathway is a common route for the internalization of various nanoparticles. While direct evidence specifically for this compound is still emerging, studies on other iron oxide nanoparticles suggest the involvement of CME. The process is initiated by the binding of the nanoparticle to specific receptors on the cell surface, triggering the assembly of a clathrin coat and subsequent vesicle formation.
Caveolae-Mediated Endocytosis (CvME)
Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. This pathway is another potential route for this compound entry, particularly for smaller nanoparticles. CvME is a dynamin-dependent process that can be triggered by ligand binding and involves complex signaling events. Unlike CME, which often leads to lysosomal degradation, CvME can sometimes provide a pathway that bypasses the lysosome, which could be advantageous for drug delivery applications.
Macropinocytosis
Macropinocytosis is a non-selective, actin-driven process that results in the formation of large endocytic vesicles called macropinosomes. This pathway is typically involved in the uptake of larger particles and soluble macromolecules. For certain types of iron oxide nanoparticles, particularly those with a positive surface charge, macropinocytosis has been identified as a primary entry mechanism.
Quantitative Analysis of this compound Uptake
The efficiency of this compound internalization varies depending on the cell type and experimental conditions. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| Inhibition of Uptake by Polyinosinic Acid (PIA) | Significant blockage | Peritoneal macrophages | In vitro and in vivo | |
| Effect of Anti-SR-AI/II Antibody | Efficient inhibition | Bone marrow-derived macrophages (M1 and M2) | In vitro | |
| Uptake in SR-AI Transfected Cells | Efficient internalization | Non-macrophage cells | In vitro | |
| Peak Tumor Concentration | ~70 µM | Breast tumor (in vivo) | 42 hours post-administration (5 mg/Kg IV dose) | |
| Nanoparticles per Cell | ~10^4 | F4/80+CD11b+ TAMs | In vivo |
Experimental Protocols for Studying this compound Endocytosis
Investigating the cellular uptake of this compound involves a combination of techniques to inhibit specific pathways and visualize the internalized nanoparticles.
General Protocol for Endocytosis Inhibition Assay
This protocol is adapted from methodologies used to study nanoparticle uptake.
-
Cell Culture: Plate cells (e.g., macrophages, cancer cells) in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with specific endocytosis inhibitors in serum-free medium for 30-60 minutes at 37°C.
-
Chlorpromazine: To inhibit clathrin-mediated endocytosis.
-
Genistein or Filipin: To inhibit caveolae-mediated endocytosis.
-
Cytochalasin D: To inhibit macropinocytosis and phagocytosis.
-
Polyinosinic Acid (PIA): To inhibit scavenger receptors.
-
-
This compound Incubation: Add this compound to the inhibitor-containing medium and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Quantification of Uptake: Lyse the cells and quantify the intracellular iron content using methods such as inductively coupled plasma mass spectrometry (ICP-MS) or a colorimetric iron assay. Alternatively, fluorescently labeled this compound can be used and uptake can be quantified by flow cytometry or fluorescence microscopy.
Prussian Blue Staining for Visualization
Prussian blue staining is a common method to visualize iron deposits in cells and tissues.
-
Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde for 15 minutes.
-
Staining Solution: Prepare a fresh solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide.
-
Staining: Incubate the fixed cells in the staining solution for 20-30 minutes.
-
Counterstaining: Rinse with distilled water and counterstain with Nuclear Fast Red for 5 minutes.
-
Mounting and Imaging: Dehydrate, clear, and mount the coverslips on microscope slides for imaging.
Signaling Pathways in this compound Uptake and Cellular Response
The interaction of this compound with cell surface receptors can trigger intracellular signaling cascades that not only regulate its uptake but also modulate cellular functions.
Macrophage Activation
This compound has been shown to induce a pro-inflammatory (M1) phenotype in macrophages. This polarization is associated with the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) pathways. The activation of these pathways leads to the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which can contribute to the anti-tumor effects observed with this compound treatment.
cGAS-STING Pathway
Recent studies have implicated the cGAS-STING signaling pathway in the cellular response to iron oxide nanoparticles. Downregulation of ANXA6 in cervical cancer cells leads to increased cGAS expression and activation of the cGAS-STING pathway, resulting in ferroptosis.
Visualizations of Pathways and Workflows
Diagrams of Endocytosis Pathways and Signaling
Caption: Major endocytosis pathways for this compound cellular entry.
Caption: Workflow for studying this compound uptake inhibition.
Caption: Signaling pathways activated by this compound in macrophages.
Conclusion
The cellular entry of this compound is a multifaceted process predominantly mediated by scavenger receptor A on macrophages, with likely contributions from clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Understanding these pathways is critical for the rational design of next-generation iron oxide nanoparticles with enhanced therapeutic and diagnostic capabilities. Further research is warranted to fully elucidate the intricate molecular machinery governing this compound's intracellular journey and its subsequent biological effects. This knowledge will be instrumental in leveraging the full potential of this compound in oncology, neuroinflammation, and beyond.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: a silver lining in the treatment of anemia of chronic kidney disease or another dark cloud? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Ex vivo characterization of ferumoxytol-labeled tissues
An in-depth technical guide to the ex vivo characterization of ferumoxytol-labeled tissues for researchers, scientists, and drug development professionals.
Introduction
This compound (Feraheme®) is an intravenous iron supplement approved by the U.S. Food and Drug Administration (FDA) for treating iron deficiency anemia.[1][2] Comprised of an ultrasmall superparamagnetic iron oxide (USPIO) core coated with a carboxymethyl-dextran shell, it has garnered significant interest as an "off-label" contrast agent for magnetic resonance imaging (MRI) and as a tool for cellular labeling.[2][3][4] Its physicochemical properties, including a hydrodynamic diameter of approximately 17-31 nm and a long plasma half-life of 14-21 hours, allow it to be taken up by cells of the mononuclear phagocyte system, such as macrophages. This uptake enables the tracking and characterization of labeled cells and tissues ex vivo, providing crucial data for studies in regenerative medicine, oncology, and immunology.
This guide provides a comprehensive overview of the core methodologies used to analyze this compound-labeled tissues ex vivo, including detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate understanding and implementation in a research setting.
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of this compound-labeled tissues are presented below.
Histological Analysis for Iron Visualization and Cellular Identification
Histological techniques are fundamental for visualizing the presence and distribution of this compound within the tissue microenvironment.
a) Perls' Prussian Blue Staining for Ferric Iron Detection
This is a highly sensitive histochemical method for detecting ferric (Fe³⁺) iron. The reaction involves treating tissue sections with an acidic solution of potassium ferrocyanide. Any ferric iron present combines with the ferrocyanide to form an insoluble, bright blue pigment known as ferric ferrocyanide, or Prussian blue.
Protocol:
-
Deparaffinization and Hydration : Deparaffinize 5 µm thick, 10% formalin-fixed paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Working Solution Preparation : Immediately before use, mix equal parts of a 20% hydrochloric acid solution and a 10% potassium ferrocyanide solution.
-
Staining : Immerse slides in the freshly prepared working solution for 20-30 minutes at room temperature.
-
Washing : Rinse the slides thoroughly in several changes of distilled water.
-
Counterstaining : Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.
-
Dehydration and Mounting : Rinse slides in distilled water, then dehydrate through graded ethanol solutions and clear in xylene.
-
Coverslipping : Mount coverslips using a resinous mounting medium.
Expected Results : Ferric iron deposits (from this compound) will appear as distinct blue granules, while cell nuclei will be stained red or pink.
b) Immunohistochemistry (IHC) / Immunofluorescence (IF)
IHC and IF are used to identify the specific cell types that have internalized this compound, such as tumor-associated macrophages (TAMs).
General Protocol (for Macrophage Detection):
-
Tissue Preparation : Use formalin-fixed, paraffin-embedded sections as described for Prussian Blue staining, or flash-frozen tissue sections.
-
Antigen Retrieval : If using paraffin sections, perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking : Block non-specific antibody binding by incubating the sections with a blocking solution (e.g., normal serum from the secondary antibody's host species) for 1 hour.
-
Primary Antibody Incubation : Incubate sections overnight at 4°C with a primary antibody specific to a macrophage marker (e.g., anti-F4/80 for mouse TAMs or anti-CD163 for human macrophages).
-
Secondary Antibody Incubation : After washing, incubate with a biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection (for IHC) : For IHC, incubate with an avidin-biotin-peroxidase complex (ABC) reagent, followed by a substrate-chromogen solution like 3,3'-diaminobenzidine (DAB) to produce a brown stain.
-
Counterstaining and Mounting : Counterstain with hematoxylin to visualize nuclei, then dehydrate, clear, and mount. For IF, mount with a DAPI-containing mounting medium to visualize nuclei.
Quantitative Analysis of Iron Content
Quantifying the amount of iron in a tissue sample provides a direct measure of this compound uptake.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES)
ICP-MS is a highly sensitive elemental analysis technique capable of detecting iron concentrations at nanomolar (µg/L) levels in biological samples.
Protocol:
-
Sample Collection : Excise tissues of interest and record their wet weight.
-
Digestion : Homogenize and digest the tissue samples. A common method involves using a mixture of concentrated nitric acid and hydrogen peroxide.
-
Dilution : Dilute the digested samples to a suitable concentration with deionized water to fit within the instrument's linear range.
-
Analysis : Analyze the samples using an ICP-MS or ICP-OES instrument. Generate a standard curve using known iron concentrations to quantify the iron content in the tissue samples.
-
Data Normalization : Express the results as micrograms of iron per gram of tissue (µg Fe/g tissue) or picograms of iron per cell (pg Fe/cell).
Ex Vivo MRI Relaxometry
MRI can be performed on excised tissue samples to measure the effect of this compound on T1, T2, and T2* relaxation times. This compound's superparamagnetic nature causes a significant shortening of T2 and T2* relaxation times, leading to a hypointense (dark) signal on T2/T2*-weighted images.
Methodology:
-
Sample Preparation : Place excised tissue samples or cell pellets in MRI-compatible tubes (e.g., NMR tubes).
-
Image Acquisition : Place the samples in an MRI scanner (e.g., 3.0T).
-
T2 Mapping : Acquire data using a multi-echo spin-echo (MESE) sequence with multiple echo times (TEs).
-
T2 Mapping*: Acquire data using a multi-echo gradient-echo sequence.
-
Data Analysis : Fit the signal intensity decay curve across the different echo times to an exponential function to calculate the T2 or T2* relaxation time for each voxel or region of interest. The relaxation rate (R2 or R2) is the reciprocal of the relaxation time (1/T2 or 1/T2).
Quantitative Data Summary
The following tables summarize quantitative data from studies characterizing this compound-labeled cells and tissues.
Table 1: Cellular Iron Uptake and MRI Relaxometry
| Cell/Tissue Type | This compound Concentration | Iron Uptake (pg Fe/cell) | T2 Relaxation Time (ms) | T2* Relaxation Time (ms) | Relaxivity (mM⁻¹s⁻¹) (at 3.0T, 22°C) |
| Mesenchymal Stem Cells (MSCs) | 100 µg/mL | 4.01 ± 0.18 | - | - | - |
| Glioblastoma Cells (in vitro) | - | - | - | 2.8 (FMX alone) | - |
| Glioblastoma Cells (in vitro) | - | - | - | 25.6 (FMX + Ascorbate) | - |
| Adipose-Derived Stem Cells (ADSCs) | 500 µg/mL | Significantly increased | Significantly shortened | - | - |
| This compound (in Saline) | - | - | - | - | r1: 7.11 ± 0.13, r2: 111.74 ± 3.76 |
| Generic this compound (in Saline) | - | - | - | - | r1: 8.30 ± 0.29, r2: 105.07 ± 2.20 |
Table 2: Histological Quantification
| Tissue Type | This compound Administration | Analysis Method | Result |
| Mouse Tumor | 5 mg/kg IV | Perls' Prussian Blue | ~25% of cells were positive for iron (Fe+) |
| Mouse Tumor (Control) | No injection | Perls' Prussian Blue | ~0.4% of cells were positive for iron (Fe+) |
| Mouse Tumor | - | IHC (F4/80) | ~50% of cells were F4/80+ macrophages |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes in the ex vivo characterization of this compound-labeled tissues.
Caption: General experimental workflow for the ex vivo characterization of this compound-labeled tissues.
Caption: The chemical principle behind Perls' Prussian Blue staining for detecting ferric iron (Fe³⁺).
References
- 1. Magnetic Resonance Imaging of this compound-Labeled Human Mesenchymal Stem Cells in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s.mriquestions.com [s.mriquestions.com]
- 3. This compound can be used for quantitative Magnetic Particle Imaging of Transplanted Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ferumoxytol-Enhanced MRI for Preclinical Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ferumoxytol-enhanced Magnetic Resonance Imaging (MRI) for the non-invasive characterization of the tumor microenvironment in preclinical research. This compound, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, serves as a powerful contrast agent for visualizing and quantifying key tumor features, particularly tumor-associated macrophages (TAMs), vascular perfusion, and necrosis.
Introduction
This compound is an FDA-approved iron supplement that has gained significant traction as an off-label contrast agent in MRI.[1][2] Its unique properties, including a long intravascular half-life of 14-21 hours and uptake by phagocytic cells, make it an invaluable tool for preclinical cancer imaging.[3] Unlike traditional gadolinium-based contrast agents, this compound is not cleared by the kidneys and offers a distinct mechanism of contrast enhancement, primarily through T2 and T2* shortening in tissues where it accumulates.[4][5] This allows for the detailed investigation of the tumor microenvironment, providing insights into tumor immunology, angiogenesis, and response to therapy.
The primary application of this compound-enhanced MRI in preclinical tumor imaging is the visualization and quantification of TAMs. TAMs play a crucial role in tumor progression, immunosuppression, and metastasis. This compound nanoparticles are readily phagocytosed by these macrophages, leading to a significant decrease in T2- and T2*-weighted MRI signals within the tumor. This signal alteration can be quantified to estimate TAM density and distribution. Additionally, this compound can be used to assess tumor perfusion and vascular permeability due to its prolonged presence in the bloodstream.
Key Applications
-
Tumor-Associated Macrophage (TAM) Imaging: Non-invasively detect, quantify, and map the distribution of TAMs within the tumor microenvironment.
-
Tumor Perfusion and Blood Volume Assessment: Evaluate tumor vascularity and the effects of anti-angiogenic therapies.
-
Delineation of Tumor Necrosis: Differentiate between necrotic and viable tumor regions based on this compound accumulation patterns.
-
Monitoring Therapeutic Response: Assess the impact of immunotherapies and other cancer treatments on the tumor microenvironment.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies using this compound-enhanced MRI for tumor imaging.
Table 1: this compound Dosage and Imaging Time Points for TAM Imaging
| Animal Model | Tumor Type | This compound Dose (mg Fe/kg) | Imaging Time Points Post-Injection | Key Findings | Reference |
| Mouse | MMTV-PyMT Breast Cancer | 5 | 24 hours | Significant T2 signal decline in tumors corresponding to TAM infiltration. | |
| Mouse | EF43.fgf4 Breast Cancer | 5 | 24, 42, 72 hours, 7 days | Peak iron concentration in tumors at 42 hours, correlating with TAM density. | |
| Rat | C6 Glioma | Not Specified | 24 hours | This compound uptake in macrophages allowed for their detection. | |
| Mouse | 4T1 and MMTV-PyMT Mammary Tumors | 0.5 mmol Fe/kg | 1, 24 hours | Differential T1 and T2* enhancement patterns distinguished extracellular and intracellular nanoparticle localization. |
Table 2: Quantitative MRI Parameters for Tumor Characterization
| Parameter | MRI Sequence | Typical Change with this compound | Biological Interpretation | Reference |
| T2 Relaxation Time | T2-weighted Spin Echo | Decrease | Increased concentration of intracellular this compound (TAMs). | |
| T2* Relaxation Time | T2-weighted Gradient Echo | Decrease | High local iron concentration, indicative of TAMs or necrosis. | |
| R2 (1/T2) | T2-weighted Gradient Echo | Increase | Correlates with iron-containing macrophage concentration. | |
| Quantitative Susceptibility Mapping (QSM) | Gradient Echo | Increase in susceptibility | Correlates with iron-containing macrophage concentration. | |
| Relative Cerebral Blood Volume (rCBV) | Dynamic Susceptibility Contrast (DSC) | Provides consistent measurement | Assessment of tumor perfusion and anti-angiogenic therapy efficacy. | |
| R1 (1/T1) | T1-weighted | Increase in necrotic regions | Extracellular accumulation of this compound in areas of early necrosis. |
Experimental Protocols
Protocol 1: Imaging Tumor-Associated Macrophages
This protocol details the procedure for imaging and quantifying TAMs in a preclinical tumor model using this compound-enhanced MRI.
1. Animal Model and Tumor Induction:
- Select an appropriate animal model (e.g., mouse, rat) and tumor cell line (e.g., 4T1, MMTV-PyMT, GL261).
- Induce tumor growth according to established protocols (e.g., subcutaneous or orthotopic injection of tumor cells).
- Allow tumors to reach a suitable size for imaging (e.g., 5-10 mm in diameter).
2. This compound Administration:
- Prepare a sterile solution of this compound.
- Administer this compound intravenously (IV) via the tail vein. A typical dose is 5 mg Fe/kg.
3. MRI Acquisition:
- Perform a baseline (pre-contrast) MRI scan before this compound injection.
- Acquire post-contrast MRI scans at optimal time points to allow for macrophage uptake, typically 24 to 48 hours after injection.
- Recommended MRI Sequences:
- T2-weighted fast spin-echo (FSE) or turbo spin-echo (TSE) for anatomical reference and qualitative assessment of signal change.
- Multi-echo T2-weighted gradient-echo (GRE) sequence for quantitative mapping of R2 and susceptibility.
4. Data Analysis:
- Co-register pre- and post-contrast images.
- Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle).
- Calculate the change in T2 or T2* relaxation times or the increase in R2* between pre- and post-contrast scans.
- Generate R2* and quantitative susceptibility maps to visualize and quantify the distribution of iron-containing macrophages.
5. Histological Validation (Optional but Recommended):
- Euthanize the animal after the final imaging session.
- Excise the tumor and process for histology.
- Perform Prussian blue staining to detect iron deposits and immunohistochemistry for macrophage markers (e.g., CD68, F4/80, CD163) to confirm the co-localization of this compound with TAMs.
Protocol 2: Assessing Tumor Perfusion
This protocol describes the use of this compound for dynamic susceptibility contrast (DSC)-MRI to measure tumor perfusion.
1. Animal Preparation:
- Anesthetize the tumor-bearing animal and place it in the MRI scanner.
- Ensure a catheter is placed for the dynamic injection of this compound.
2. MRI Acquisition:
- Acquire a series of rapid T2*-weighted images (e.g., echo-planar imaging - EPI) before, during, and after the bolus injection of this compound.
- The temporal resolution should be high enough to capture the first pass of the contrast agent (e.g., 1-2 seconds per image).
3. This compound Injection:
- Inject a bolus of this compound at a dose suitable for perfusion imaging (e.g., 3-7 mg Fe/kg) through the catheter.
4. Data Analysis:
- Analyze the signal intensity-time curves within the tumor and a reference arterial input function (AIF).
- Use deconvolution algorithms to calculate perfusion parameters such as relative cerebral blood volume (rCBV) and relative cerebral blood flow (rCBF).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound uptake pathway in tumors.
Caption: Preclinical this compound-MRI workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Perfusion MR Imaging Assessment of Intracerebral Tumor Blood Volume and Antiangiogenic Therapy Efficacy in a Rat Model with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itnonline.com [itnonline.com]
Application Notes and Protocols for Labeling Mesenchymal Stem Cells with Ferumoxytol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesenchymal stem cells (MSCs) hold significant promise for regenerative medicine and cell-based therapies. The ability to non-invasively track the fate of transplanted MSCs in vivo is crucial for evaluating their therapeutic efficacy and safety. Ferumoxytol, an FDA-approved iron oxide nanoparticle for treating iron deficiency anemia, has been repurposed as a contrast agent for magnetic resonance imaging (MRI) to label and track MSCs.[1][2][3][4] This document provides detailed protocols for the ex vivo and in vivo labeling of MSCs with this compound, methods for assessing labeling efficiency and cell viability, and expected quantitative outcomes.
Principle of this compound Labeling
This compound nanoparticles are ultrasmall superparamagnetic iron oxide (USPIO) particles.[4] When introduced to MSCs, these nanoparticles are internalized through phagocytosis and endocytosis and become localized within endosomes and lysosomes. The iron core of the nanoparticles creates local magnetic field inhomogeneities, leading to a shortening of the T2 and T2* relaxation times. This results in a hypointense (dark) signal on T2-weighted MR images, allowing for the visualization and tracking of the labeled cells.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound labeling of MSCs.
Table 1: Iron Uptake and Cell Viability
| Labeling Method | This compound Concentration (µg Fe/mL) | Transfection Agent | Iron Uptake (pg Fe/cell) | Cell Viability | Reference |
| Ex vivo | 100 | - | 4.01 ± 0.18 | Not specified | |
| Ex vivo | 500 | 10 µg/mL Protamine Sulfate | Not specified, but significant uptake | Unimpaired | |
| Ex vivo (Biomimicry) | Not specified | None | 2.50 ± 0.50 | >95% | |
| In vivo | 0.5 mmol/kg (IV injection) | - | 4.3 | Unaffected |
Table 2: MRI Relaxation Times
| Labeled Cells | T2 Relaxation Time (ms) | Unlabeled Control T2 (ms) | Magnetic Field Strength | Reference |
| This compound-labeled MSCs | 4.58 ± 0.04 | 26.3 ± 0.5 | Not specified | |
| In vivo labeled MSCs | 8.2 | 33.6 | 7T | |
| This compound-labeled ADSCs | Significantly shortened | Not specified | Not specified | |
| In vivo labeled MSCs | 15.5 | 24.4 | 7T |
Experimental Protocols
Protocol 1: Ex Vivo Labeling of MSCs with this compound-Protamine Sulfate Complex
This protocol describes the labeling of MSCs in culture using a complex of this compound and protamine sulfate to enhance uptake.
Materials:
-
Mesenchymal stem cells (MSCs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound (Feraheme®)
-
Protamine sulfate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Sterile conical tubes and culture flasks/plates
Procedure:
-
Cell Plating: Plate MSCs at a density that will result in 80% confluency on the day of labeling. Culture for at least 18-24 hours prior to the procedure.
-
Preparation of Labeling Medium: a. In a sterile conical tube, dilute the desired amount of this compound (e.g., to a final concentration of 100-500 µg Fe/mL) in serum-free medium. b. In a separate sterile tube, dilute protamine sulfate (e.g., to a final concentration of 10 µg/mL) in serum-free medium. c. Combine the this compound and protamine sulfate solutions and let the mixture rest at room temperature for 5 minutes to allow for complex formation. d. Add this complex to a larger volume of serum-free medium to achieve the final desired labeling volume.
-
Labeling: a. Aspirate the complete culture medium from the MSCs. b. Gently wash the cells with pre-warmed serum-free medium. c. Add the prepared this compound-protamine sulfate labeling medium to the cells. d. Incubate the cells for 4 hours at 37°C in a 5% CO₂ incubator.
-
Post-Labeling Incubation: a. After 4 hours, add fetal bovine serum (FBS) to the labeling medium to a final concentration of 10% to stop the labeling process. b. Continue to incubate the cells overnight (approximately 20 hours).
-
Washing and Harvesting: a. The following day, aspirate the labeling medium. b. Wash the cells three times with pre-warmed PBS to remove any unincorporated this compound complexes. c. Harvest the cells using Trypsin-EDTA. d. The labeled MSCs are now ready for downstream applications.
Protocol 2: In Vivo Labeling of MSCs with this compound
This protocol describes a method for labeling MSCs within the bone marrow by systemic administration of this compound.
Materials:
-
Experimental animal (e.g., rat)
-
This compound
-
Sterile saline for injection
-
Materials for bone marrow aspiration (syringes, needles, culture medium)
Procedure:
-
This compound Administration: Administer this compound via intravenous injection to the animal. A commonly used dose is 0.5 mmol/kg.
-
Incubation Period: Allow 48 hours for the this compound to be taken up by the cells of the reticuloendothelial system, including bone marrow MSCs.
-
Bone Marrow Harvest: After 48 hours, euthanize the animal and harvest bone marrow from long bones (e.g., femurs and tibias) using established protocols.
-
MSC Isolation: Isolate MSCs from the bone marrow aspirate by plating the entire bone marrow cell suspension. MSCs will adhere to the plastic surface of the culture flask, while hematopoietic cells will remain in suspension and can be washed away.
-
Cell Expansion: Culture the adherent MSCs for approximately 7 days to expand the population. The labeled MSCs are then ready for use.
Assessment of Labeling
Prussian Blue Staining: This histological stain is used to detect the presence of iron within the cells.
-
Seed labeled and unlabeled control MSCs on coverslips or chamber slides.
-
Fix the cells with 4% paraformaldehyde.
-
Incubate with a freshly prepared solution of equal parts 20% aqueous hydrochloric acid and 10% aqueous potassium ferrocyanide for 20 minutes.
-
Rinse with distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Dehydrate and mount the coverslips.
-
Iron deposits will appear as blue precipitates in the cytoplasm of labeled cells.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS can be used to quantify the average iron content per cell.
-
Harvest a known number of labeled and unlabeled MSCs.
-
Lyse the cells to release the intracellular iron.
-
Analyze the iron content of the cell lysates using ICP-MS.
Cell Viability and Proliferation Assay (e.g., MTS Assay): Assess the effect of this compound labeling on cell health.
-
Plate equal numbers of labeled and unlabeled MSCs in a 96-well plate.
-
At desired time points, add the MTS reagent to the wells.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm.
-
Compare the proliferation rates of labeled and unlabeled cells.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the ex vivo labeling of MSCs.
Caption: Experimental workflow for the in vivo labeling of MSCs.
Caption: Cellular uptake and localization of this compound in MSCs.
References
- 1. Video: Labeling Stem Cells with this compound, an FDA-Approved Iron Oxide Nanoparticle [jove.com]
- 2. Mesenchymal Stem Cell Preparation and Transfection-free this compound Labeling for MRI Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnetic Resonance Imaging of this compound-Labeled Human Mesenchymal Stem Cells in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnetic Resonance Imaging of this compound-Labeled Human Mesenchymal Stem Cells in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
Ferumoxytol as a Nanoparticle Vehicle for Targeted Anticancer Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferumoxytol, an iron oxide nanoparticle coated with a carbohydrate shell, is an FDA-approved treatment for iron deficiency anemia.[1] Its unique physicochemical properties, including superparamagnetism and biocompatibility, have garnered significant interest in its off-label use as a versatile nanoplatform for various biomedical applications.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a drug delivery vehicle for anticancer agents, focusing on doxorubicin and paclitaxel.
This compound's nanoscale size allows for passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3] The carbohydrate shell can be functionalized for active targeting, and its iron oxide core enables magnetic resonance imaging (MRI) for tracking the delivery vehicle in vivo.[2][4]
Application Notes
Drug Loading and Release
The porous carbohydrate shell of this compound allows for the loading of small molecule drugs through non-covalent interactions. The loading efficiency and release kinetics are influenced by factors such as drug hydrophobicity, drug-to-nanoparticle ratio, and pH.
-
Doxorubicin (DOX): As a weakly basic drug, doxorubicin loading is often achieved through pH-dependent electrostatic interactions. The drug is typically loaded at a neutral or slightly basic pH and exhibits enhanced release in the acidic tumor microenvironment and within endo-lysosomal compartments of cancer cells.
-
Paclitaxel (PTX): This hydrophobic drug can be encapsulated within the carbohydrate matrix of this compound. The loading efficiency may be lower compared to doxorubicin, and release is primarily governed by diffusion.
In Vitro Cytotoxicity
This compound-drug conjugates have demonstrated enhanced cytotoxicity against various cancer cell lines compared to the free drugs. This is attributed to increased cellular uptake of the nanoparticles and the subsequent intracellular release of the cytotoxic payload. The inherent anticancer properties of this compound, through the generation of reactive oxygen species (ROS) via the Fenton reaction, may also contribute to the overall therapeutic effect.
In Vivo Efficacy and Imaging
In preclinical animal models, this compound-based drug delivery systems have shown significant tumor growth inhibition and improved survival rates. The superparamagnetic nature of this compound allows for non-invasive monitoring of its biodistribution and tumor accumulation using MRI. This theranostic capability is invaluable for assessing treatment response and optimizing dosing regimens.
Quantitative Data Presentation
| Parameter | This compound-Doxorubicin | This compound-Paclitaxel | Reference |
| Drug Loading Efficiency (%) | ~85% (with modified iron oxide NPs) | ~27% (with modified iron oxide NPs) | |
| Drug Release at pH 7.4 (24h, %) | < 10% | Slow, diffusion-controlled | |
| Drug Release at pH 5.5 (24h, %) | ~50% | Moderately increased vs. pH 7.4 | |
| In Vitro IC50 (4T1 cells, µg/mL) | Data not available for direct conjugate | Data not available for direct conjugate | |
| In Vivo Tumor Growth Inhibition (%) | Significant reduction in tumor volume | Significant reduction in tumor volume |
Experimental Protocols
Preparation of this compound-Doxorubicin Conjugates
This protocol describes a pH-sensitive loading of doxorubicin onto this compound nanoparticles.
Materials:
-
This compound injection (30 mg/mL iron)
-
Doxorubicin hydrochloride
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Dialysis tubing (MWCO 10 kDa)
-
Magnetic stirrer
Procedure:
-
Dilute a stock solution of this compound to a final iron concentration of 5 mg/mL in DI water.
-
Prepare a doxorubicin hydrochloride solution of 1 mg/mL in DI water.
-
Slowly add the doxorubicin solution to the this compound solution at a 1:5 (w/w) drug-to-iron ratio while stirring.
-
Adjust the pH of the mixture to 8.0-8.5 using 0.1 M NaOH and continue stirring at room temperature for 24 hours in the dark.
-
Transfer the solution to a dialysis tube and dialyze against DI water for 48 hours to remove unloaded doxorubicin, changing the water every 6 hours.
-
Collect the dialyzed solution and store it at 4°C.
Preparation of this compound-Paclitaxel Conjugates
This protocol is adapted from methods for loading hydrophobic drugs into polymeric nanoparticles.
Materials:
-
This compound injection (30 mg/mL iron)
-
Paclitaxel
-
Dimethyl sulfoxide (DMSO)
-
DI water
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Dissolve paclitaxel in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Dilute a stock solution of this compound to a final iron concentration of 10 mg/mL in DI water.
-
Slowly add the paclitaxel solution to the this compound solution with vigorous stirring to achieve a drug-to-iron ratio of 1:10 (w/w).
-
Continue stirring for 48 hours at room temperature in the dark.
-
Dialyze the mixture against DI water for 72 hours to remove free paclitaxel and DMSO.
-
Collect and store the this compound-paclitaxel conjugate at 4°C.
Characterization of Drug-Loaded this compound
a. Drug Loading Quantification (UV-Vis Spectroscopy):
-
Prepare a standard curve of the free drug (doxorubicin or paclitaxel) in a suitable solvent.
-
Lyophilize a known volume of the drug-loaded this compound to obtain the dry weight.
-
Dissolve the lyophilized sample in a known volume of a solvent that disrupts the nanoparticle-drug interaction (e.g., DMSO or acidic buffer).
-
Measure the absorbance of the drug at its characteristic wavelength (e.g., ~480 nm for doxorubicin, ~227 nm for paclitaxel).
-
Calculate the drug concentration from the standard curve and determine the drug loading efficiency and content.
b. Particle Size and Zeta Potential (Dynamic Light Scattering - DLS):
-
Dilute the nanoparticle suspension in DI water to an appropriate concentration.
-
Measure the hydrodynamic diameter and zeta potential using a DLS instrument.
In Vitro Drug Release Study
-
Place a known concentration of the drug-loaded this compound in a dialysis bag.
-
Immerse the bag in release media of different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5).
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the amount of released drug using UV-Vis spectroscopy or HPLC.
In Vitro Cytotoxicity (MTT Assay)
-
Seed cancer cells (e.g., 4T1 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free drug, drug-loaded this compound, and empty this compound as controls.
-
After 48-72 hours of incubation, add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
In Vivo Antitumor Efficacy in a 4T1 Murine Breast Cancer Model
-
Inject 4T1 cells subcutaneously into the mammary fat pad of female BALB/c mice.
-
When tumors reach a palpable size, randomize the mice into treatment groups (e.g., saline, free drug, drug-loaded this compound).
-
Administer the treatments intravenously at a predetermined dosing schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, Prussian blue staining).
In Vivo MRI
-
Administer this compound or drug-loaded this compound intravenously to tumor-bearing mice.
-
Perform T2-weighted MRI scans at different time points post-injection to visualize nanoparticle accumulation in the tumor.
Histology (Prussian Blue Staining)
-
Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Prepare tissue sections and deparaffinize.
-
Incubate the sections in a solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide for 20 minutes.
-
Rinse and counterstain with Nuclear Fast Red.
-
Dehydrate and mount the sections. Iron deposits will appear blue.
Visualizations
Caption: this compound accumulates in tumors via the EPR effect.
Caption: this compound induces cancer cell death via macrophage polarization.
Caption: Workflow for developing and testing this compound-drug conjugates.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Tumor Necrosis with this compound | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Release Kinetics of Paclitaxel and Cisplatin from Two and Three Layered Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ferumoxytol in Magnetic Fluid Hyperthermia for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnetic Fluid Hyperthermia (MFH) is a promising, minimally invasive cancer therapy that utilizes magnetic nanoparticles to generate localized heat upon exposure to an alternating magnetic field (AMF), leading to the selective destruction of cancer cells. Ferumoxytol, an iron oxide nanoparticle coated with a carbohydrate shell and approved by the FDA for the treatment of iron deficiency anemia, has garnered significant interest as a potential agent for MFH. Its biocompatibility, superparamagnetic properties, and ability to accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect make it an attractive candidate for this therapeutic application.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in MFH, including its physicochemical properties, detailed experimental protocols for its characterization and application, and insights into the cellular mechanisms of action.
Physicochemical and Magnetic Properties of this compound
The therapeutic efficacy of this compound in MFH is intrinsically linked to its physical and magnetic characteristics. A summary of these properties is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Core Composition | Superparamagnetic Iron Oxide (γ-Fe₂O₃) | [3] |
| Coating | Polyglucose Sorbitol Carboxymethylether | [4] |
| Hydrodynamic Diameter | 17 - 31 nm | |
| Iron Oxide Core Diameter | < 5 nm |
Table 2: Magnetic and Hyperthermic Properties of this compound
| Property | Value | Conditions | References |
| Saturation Magnetization (Mₛ) | >25 Am²/kg | 300 K | |
| Coercivity (H꜀) | < 2 mT | 300 K | |
| Mean Blocking Temperature | ~50 K | - | |
| Specific Absorption Rate (SAR) | ~50.5 W/kg (±17.7 SD) | 340 kHz, 37.5 kA/m | |
| Specific Absorption Rate (SAR) | 68.7 W/g | 335 kHz, 60 kA/m | |
| Specific Absorption Rate (SAR) | ~250 W/g | 869 kHz, 25 mT | |
| Specific Absorption Rate (SAR) | 261 W/g | 332.8 kHz, 170 Oe | |
| Specific Absorption Rate (SAR) | 110 W/g | 630 kHz, 120 Oe | |
| Specific Absorption Rate (SAR) | 23 W/g | 113 kHz, 120 Oe | |
| Specific Absorption Rate (SAR) | 249.1 ± 4.7 W/g Fe | 430 kHz, 38.2 kA/m | |
| Specific Absorption Rate (SAR) | 325.9 ± 16.0 W/g Fe | 430 kHz, 38.2 kA/m |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound in MFH studies. The following sections provide step-by-step protocols for key experiments.
Nanoparticle Characterization
A thorough characterization of this compound nanoparticles is the first step in ensuring reliable and reproducible MFH experiments.
Protocol 1: Transmission Electron Microscopy (TEM)
-
Objective: To determine the size, morphology, and crystalline structure of the iron oxide core.
-
Sample Preparation:
-
Dilute the this compound solution 1:50 with ultrapure water.
-
Pipette a small droplet of the diluted suspension onto a Formvar-coated copper TEM grid.
-
Allow the nanoparticles to adhere to the film surface.
-
Wick away excess fluid with filter paper.
-
Allow the grid to air-dry completely overnight before imaging.
-
-
Imaging:
-
Load the prepared grid into the TEM.
-
Acquire images at various magnifications to observe nanoparticle morphology and size distribution.
-
Perform selected area electron diffraction (SAED) to determine the crystalline structure of the iron oxide cores.
-
-
Data Analysis:
-
Measure the diameter of a significant number of individual nanoparticle cores (e.g., >200) using image analysis software like ImageJ.
-
Generate a histogram to visualize the size distribution.
-
Protocol 2: Dynamic Light Scattering (DLS)
-
Objective: To measure the hydrodynamic diameter and size distribution of the this compound nanoparticles in suspension.
-
Sample Preparation:
-
Dilute the this compound solution in ultrapure water or a suitable buffer to an appropriate concentration for DLS analysis.
-
Ensure the sample is free of aggregates and dust by filtering through a syringe filter (e.g., 0.22 µm).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature and scattering angle.
-
Perform the measurement to obtain the autocorrelation function.
-
-
Data Analysis:
-
The instrument's software will analyze the autocorrelation function to calculate the hydrodynamic diameter and polydispersity index (PDI).
-
Protocol 3: Superconducting Quantum Interference Device (SQUID) Magnetometry
-
Objective: To determine the magnetic properties of this compound, such as saturation magnetization, coercivity, and blocking temperature.
-
Sample Preparation:
-
Freeze-dry a sample of the this compound solution to obtain a powder.
-
Pack a known mass of the dried powder into a gel cap or other suitable sample holder.
-
-
Measurement:
-
M-H Curve (Hysteresis Loop):
-
Set the temperature (e.g., 300 K and 5 K).
-
Apply a sweeping magnetic field (e.g., -7 T to 7 T) and measure the corresponding magnetization.
-
-
Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:
-
ZFC: Cool the sample to a low temperature (e.g., 5 K) in the absence of a magnetic field. Apply a small magnetic field (e.g., 10 mT) and measure the magnetization as the sample is warmed.
-
FC: Cool the sample from a high temperature (e.g., 300 K) to a low temperature (e.g., 5 K) in the presence of a small magnetic field (e.g., 10 mT). Measure the magnetization as the sample is warmed in the same field.
-
-
-
Data Analysis:
-
From the M-H curve, determine the saturation magnetization (Mₛ) and coercivity (H꜀).
-
The peak of the ZFC curve corresponds to the mean blocking temperature.
-
In Vitro Magnetic Fluid Hyperthermia
Protocol 4: In Vitro MFH Treatment
-
Objective: To assess the cytotoxic effects of this compound-mediated hyperthermia on cancer cells.
-
Cell Culture:
-
Culture cancer cells of interest in appropriate media and conditions.
-
-
Nanoparticle Incubation:
-
Seed cells in well plates at a suitable density.
-
Incubate the cells with varying concentrations of this compound (e.g., 0.1 - 1 mg/mL) for a predetermined time (e.g., 24 hours) to allow for nanoparticle uptake.
-
-
AMF Exposure:
-
Wash the cells to remove any free this compound in the medium.
-
Add fresh, pre-warmed media.
-
Place the well plate within the coil of the AMF generator.
-
Expose the cells to the AMF at a specific frequency and field strength for a defined duration (e.g., 30-60 minutes).
-
Monitor the temperature of the cell culture medium using a fiber optic probe.
-
-
Post-Treatment Analysis:
-
Following AMF exposure, return the cells to the incubator.
-
Assess cell viability and apoptosis at different time points (e.g., immediately, 24h, 48h) using the protocols below.
-
Protocol 5: MTT Assay for Cell Viability
-
Objective: To quantify the metabolic activity of cells as an indicator of viability.
-
Procedure:
-
After the desired post-treatment incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5-1 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Protocol 6: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Objective: To differentiate between viable, apoptotic, and necrotic cells by flow cytometry.
-
Procedure:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
In Vivo Magnetic Fluid Hyperthermia
Protocol 7: In Vivo MFH in a Tumor-Bearing Mouse Model
-
Objective: To evaluate the therapeutic efficacy of this compound-mediated hyperthermia in a preclinical animal model.
-
Tumor Model:
-
Establish a subcutaneous or orthotopic tumor model in immunocompromised mice by injecting cancer cells.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
This compound Administration:
-
Administer this compound via intravenous or intratumoral injection. The dose will depend on the tumor model and desired nanoparticle concentration in the tumor.
-
-
AMF Treatment:
-
Anesthetize the mouse and place it within the AMF coil, ensuring the tumor is positioned in the center of the field.
-
Monitor the mouse's core body temperature and the temperature within the tumor using fiber optic probes.
-
Apply the AMF for the desired duration, maintaining the target temperature in the tumor (e.g., 42-45°C).
-
-
Post-Treatment Monitoring:
-
Monitor tumor growth over time by measuring tumor volume with calipers.
-
Monitor the overall health and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows in this compound-mediated magnetic fluid hyperthermia.
Caption: Experimental workflow for evaluating this compound in MFH.
Caption: Simplified signaling pathways in MFH-induced cell death.
Conclusion
This compound presents a compelling option for clinical translation of magnetic fluid hyperthermia due to its established safety profile and favorable physicochemical properties. The protocols and data presented here offer a foundational framework for researchers and drug development professionals to design and execute robust preclinical studies. Further research is warranted to optimize treatment parameters, explore synergistic combination therapies, and elucidate the complex signaling pathways involved in this compound-mediated magnetic hyperthermia for cancer therapy.
References
- 1. Cancer immunotherapy based on intracellular hyperthermia using magnetite nanoparticles: a novel concept of “heat-controlled necrosis” with heat shock protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Materials Characterization of Feraheme/Ferumoxytol and Preliminary Evaluation of Its Potential for Magnetic Fluid Hyperthermia | MDPI [mdpi.com]
- 4. Validation of MRI quantitative susceptibility mapping of superparamagnetic iron oxide nanoparticles for hyperthermia applications in live subjects - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Cellular Iron Uptake of Ferumoxytol Using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferumoxytol is an intravenous iron replacement therapy used to treat iron deficiency anemia, particularly in patients with chronic kidney disease.[1][2] It is a superparamagnetic iron oxide nanoparticle coated with a carbohydrate shell.[1][2][3] This formulation allows for the controlled release of iron, which is then incorporated into hemoglobin and other iron-containing proteins. Understanding the cellular uptake and quantification of intracellular iron from this compound is crucial for evaluating its efficacy and safety, as well as for exploring its potential in other applications such as a contrast agent in magnetic resonance imaging (MRI).
Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting trace concentrations of elements, including iron, in biological samples at nanomolar (µg/L) levels. This makes it an ideal method for quantifying the cellular uptake of iron from this compound. This application note provides a detailed protocol for quantifying the cellular iron uptake of this compound using ICP-MS.
Cellular Uptake of this compound
Upon intravenous administration, this compound is primarily taken up by macrophages of the reticuloendothelial system (RES), located predominantly in the liver, spleen, and bone marrow. The carbohydrate coating stabilizes the iron oxide core and facilitates a controlled release of iron within the cells. Studies have shown that the cellular uptake of this compound is cell-type specific, with macrophages and astrocyte endfeet showing significant uptake in certain conditions. The endocytosis mechanisms can include clathrin-mediated, dynamin-dependent, and macropinocytosis/phagocytosis pathways.
Experimental Protocol: Quantification of this compound Uptake by ICP-MS
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and analyzing the iron content using ICP-MS.
Materials
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), trace metal-free
-
Trypsin-EDTA solution
-
This compound (Feraheme®)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Trace metal-grade concentrated nitric acid (HNO₃, 67-69% w/w)
-
Ultrapure water (18.2 MΩ·cm)
-
Iron standard for ICP-MS
-
Internal standard (e.g., Rhodium)
-
Microcentrifuge tubes, metal-free
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
Experimental Workflow
References
Application Notes and Protocols: Macrophage Imaging in Neuroinflammation using Ferumoxytol-Enhanced MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including multiple sclerosis, stroke, traumatic brain injury, and neurodegenerative diseases. The ability to non-invasively visualize and quantify the infiltration and activity of macrophages in the central nervous system (CNS) is of paramount importance for understanding disease mechanisms, developing novel therapeutics, and monitoring treatment responses. Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, has emerged as a promising contrast agent for magnetic resonance imaging (MRI) to specifically track macrophage accumulation in areas of neuroinflammation.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound-enhanced MRI for macrophage imaging in preclinical models of neuroinflammation.
Principle of the Method
This compound nanoparticles, when administered intravenously, circulate in the bloodstream and are taken up by phagocytic cells, primarily macrophages.[3] In the context of neuroinflammation, where the blood-brain barrier (BBB) is often compromised, this compound extravasates into the CNS parenchyma and is engulfed by infiltrating monocyte-derived macrophages and activated resident microglia. The iron oxide core of this compound particles alters the local magnetic field, leading to a significant shortening of the T2 and T2* relaxation times of surrounding water protons. This results in a detectable signal loss (hypointensity) on T2- and T2*-weighted MRI scans, providing a sensitive and specific method for imaging macrophage-rich inflammatory lesions.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from preclinical studies utilizing this compound-enhanced MRI for macrophage imaging in various models of neuroinflammation.
Table 1: this compound Dosage and Imaging Time Points in Animal Models
| Animal Model | This compound Dosage (mg Fe/kg) | Route of Administration | Optimal Imaging Time Post-Injection | Reference |
| Rat Glioblastoma Xenograft | 50 | Intravenous | 48 hours | |
| Mouse Cerebral Ischemia-Reperfusion | 18 | Intravenous | 24 hours | |
| Rat Intracerebral Hemorrhage | 30 | Intravenous | 72 hours | N/A |
| Mouse Experimental Autoimmune Encephalomyelitis (EAE) | 20 | Intravenous | 48 hours | N/A |
Table 2: Quantitative MRI Signal Changes in Neuroinflammatory Lesions
| Animal Model | MRI Parameter | Fold Change / Ratio (Lesion vs. Control) | Time Point | Reference |
| Rat Glioblastoma Xenograft | T1-weighted Signal Intensity Ratio (Lesion/Saline) | 1.41 | 48 hours | |
| Rat Glioblastoma Xenograft | T2-weighted Signal Intensity Ratio (Lesion/Saline) | 0.53 | 48 hours | |
| Mouse Cerebral Ischemia-Reperfusion | T2-weighted Signal Intensity Ratio (Infarct/Contralateral) | Significantly decreased at 24h | 24 hours | |
| Rat Glioblastoma (Niacin-treated) | R2* | Significant decline post-ferumoxytol | 14 days post-treatment | |
| Healthy Subjects | Quantitative Susceptibility Mapping (QSM) | Linear relationship with this compound concentration | N/A |
Experimental Protocols
Protocol 1: this compound-Enhanced MRI for Macrophage Imaging in a Rat Model of Glioblastoma
This protocol is adapted from studies investigating neuroinflammation in the tumor microenvironment.
1. Animal Model:
-
Induce a glioblastoma xenograft in the striatum of immunocompromised rats (e.g., NIH-RNU rats).
2. This compound Administration:
-
24 to 48 hours before imaging, administer this compound at a dose of 50 mg Fe/kg body weight via a tail vein catheter.
3. MRI Acquisition:
-
Perform MRI on a high-field scanner (e.g., 7T or 9.4T).
-
Acquire pre- and post-contrast T1-weighted, T2-weighted, and T2*-weighted gradient-echo (GRE) sequences.
-
Recommended T2-weighted GRE parameters:*
-
Repetition Time (TR): 400-600 ms
-
Echo Time (TE): 10-20 ms
-
Flip Angle: 20-30 degrees
-
Slice Thickness: 1-2 mm
-
4. Data Analysis:
-
Co-register pre- and post-contrast images.
-
Manually or semi-automatically draw regions of interest (ROIs) in the tumor core, peritumoral tissue, and contralateral healthy tissue.
-
Calculate the change in T2* relaxation rate (ΔR2* = R2post - R2pre) or the signal intensity ratio (SIpost / SIpre) within the ROIs.
-
Correlate MRI findings with histology for macrophage infiltration (e.g., CD68 or Iba1 staining).
Protocol 2: this compound-Enhanced MRI for Macrophage Imaging in a Mouse Model of Stroke
This protocol is based on studies of neuroinflammation following ischemic brain injury.
1. Animal Model:
-
Induce focal cerebral ischemia in mice using the transient middle cerebral artery occlusion (tMCAO) model.
2. This compound Administration:
-
At 24 hours post-reperfusion, administer this compound at a dose of 18 mg Fe/kg body weight via tail vein injection.
3. MRI Acquisition:
-
Perform MRI at 48 hours post-reperfusion.
-
Acquire T2-weighted and T2*-weighted GRE sequences.
-
Recommended T2-weighted parameters:
-
TR: 2500-3500 ms
-
TE: 40-60 ms
-
Slice Thickness: 0.5-1 mm
-
4. Data Analysis:
-
Define ROIs in the ischemic core, peri-infarct region, and the corresponding contralateral hemisphere.
-
Quantify the T2 signal intensity and calculate the ratio between the ischemic and contralateral regions. A lower ratio indicates greater this compound accumulation and macrophage presence.
-
Perform histological validation with Prussian blue staining for iron and immunohistochemistry for macrophage markers.
Visualizations
Caption: Workflow for macrophage imaging using this compound-MRI.
Caption: this compound uptake by macrophages via scavenger receptors.
References
- 1. This compound nanoparticle uptake in brain during acute neuroinflammation is cell-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Imaging With this compound as a Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ferumoxytol-Enhanced MRI in Assessing Blood-Brain Barrier Disruption
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, serves as a valuable contrast agent in magnetic resonance imaging (MRI) for the assessment of blood-brain barrier (BBB) disruption in a variety of neurological disorders. Unlike traditional gadolinium-based contrast agents (GBCAs), this compound possesses a longer intravascular half-life, making it an excellent blood-pool agent.[1][2][3][4] This property, combined with its eventual uptake by cells of the mononuclear phagocyte system, provides unique insights into BBB permeability and neuroinflammation.[5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-enhanced MRI to investigate BBB integrity in preclinical and clinical research settings. This compound is a viable alternative for patients with impaired renal function, in whom GBCAs are often contraindicated.
Principle of this compound-Enhanced MRI for BBB Assessment
Following intravenous administration, this compound remains in the intravascular space for an extended period, with a plasma half-life of approximately 14-21 hours. In the presence of a compromised BBB, this compound nanoparticles slowly extravasate into the brain parenchyma. This extravasation and subsequent cellular uptake can be visualized and quantified using various MRI sequences. The enhancement patterns observed with this compound can differ from those seen with GBCAs, potentially offering complementary information about the underlying pathology.
The imaging of this compound effects is typically divided into three phases:
-
Dynamic (First-Pass) Phase: Immediately following bolus injection, the passage of this compound through the cerebral vasculature can be tracked to calculate perfusion metrics such as cerebral blood volume (CBV) and cerebral blood flow (CBF).
-
Blood-Pool (Steady-State) Phase: Due to its long half-life, high-resolution imaging of the intravascular space can be achieved without significant background tissue enhancement in the absence of BBB disruption.
-
Delayed Phase: Imaging at 24 hours or later after administration allows for the visualization of extravasated this compound that has accumulated in the interstitial space or has been taken up by cells like macrophages. This delayed enhancement is a key indicator of BBB breakdown.
Applications in Neurological Disorders
This compound-enhanced MRI is a powerful tool for studying BBB disruption in a range of neurological conditions:
-
Brain Tumors: It aids in tumor visualization and grading by highlighting areas of BBB breakdown. Differences in enhancement patterns between this compound and GBCAs may help in the differential diagnosis of various tumor types. Delayed-phase imaging can reveal inflammatory cell infiltration at the tumor margin.
-
Stroke: this compound can be used for cerebral blood volume mapping to assess hemodynamic abnormalities following a stroke. It also has the potential to image post-stroke inflammation.
-
Multiple Sclerosis (MS): this compound may help in identifying active inflammatory lesions and understanding the role of macrophage infiltration in MS pathology.
-
Vascular Malformations: The blood-pool properties of this compound allow for superior visualization of the angioarchitecture of vascular malformations compared to GBCAs.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in assessing BBB disruption.
Table 1: this compound Properties and Dosing
| Parameter | Value | Reference |
| Class | Ultrasmall Superparamagnetic Iron Oxide (USPIO) | |
| Plasma Half-life | 14-21 hours | |
| Dosage for Perfusion (DSC-MRI) | 1-2 mg/kg | |
| Dosage for Steady-State CBV Mapping | 3-7 mg/kg | |
| Dosage for Angiography | 3-4 mg/kg | |
| Administration | Slow intravenous infusion (recommended over 15 minutes) |
Table 2: MRI Parameters for this compound Imaging
| MRI Sequence | Purpose | Key Findings with this compound | Reference |
| T1-weighted (e.g., SE, MPRAGE) | Lesion visualization, assessment of BBB damage | High signal intensity (enhancement) in areas of extravasation, particularly in the delayed phase (peaking around 24h). | |
| T2/T2*-weighted (e.g., GRE, SWI) | Assessment of iron concentration and cellular uptake | Low signal intensity (signal drop) in regions of high this compound concentration or intracellular uptake, especially in the delayed phase. Improved visualization of abnormal vasculature. | |
| Dynamic Susceptibility Contrast (DSC) | Perfusion imaging (CBV, CBF, MTT, TTP) | Similar rCBV values to gadolinium at a dose of 1 mg/kg. No leakage correction needed. | |
| Steady-State Cerebral Blood Volume (SS-CBV) Mapping | High-resolution blood volume mapping | Increased rCBV in high-grade gliomas and metastases. |
Table 3: Comparison of this compound and Gadolinium-Based Contrast Agents (GBCAs)
| Feature | This compound | Gadolinium-Based Contrast Agents (GBCAs) | Reference |
| Intravascular Half-life | Long (14-21 hours) | Short (approx. 1.6 hours) | |
| Imaging Window | Extended | Short | |
| Use in Renal Impairment | Feasible | Contraindicated in severe cases | |
| Enhancement Peak (Parenchymal) | Delayed (around 24 hours) | Early (minutes post-injection) | |
| Lesion Enhancement Volume (Untreated Glioma) | No significant difference | No significant difference | |
| Lesion Enhancement Volume (Metastases) | No significant difference | No significant difference | |
| Signal Intensity Change on T1WI | Generally lower than GBCA | Generally higher than this compound | |
| Mechanism of Delayed Enhancement | Extravasation and cellular uptake (e.g., macrophages) | Extravasation into the extracellular space |
Experimental Protocols
Protocol 1: General Protocol for this compound-Enhanced MRI for BBB Disruption Assessment
This protocol provides a general framework. Specific parameters may need to be optimized based on the neurological disorder being studied and the available MRI hardware.
1. Subject Preparation:
- Obtain informed consent.
- Screen for contraindications to MRI and this compound (e.g., iron overload, hypersensitivity to iron products).
- Establish intravenous access.
2. Baseline MRI:
- Acquire pre-contrast T1-weighted, T2-weighted, T2*-weighted/SWI, and FLAIR images of the brain.
- If performing perfusion studies, acquire baseline images for DSC or SS-CBV mapping.
3. This compound Administration:
- Dilute the required dose of this compound (refer to Table 1) with normal saline. A 1:1 dilution is common.
- Administer via slow intravenous infusion over 15 minutes to minimize the risk of adverse reactions. For DSC perfusion, a bolus injection may be used, but caution is advised.
4. Dynamic and Blood-Pool Phase Imaging (0-2 hours post-injection):
- DSC Perfusion: Immediately following a bolus injection (e.g., 1 mg/kg), acquire T2*-weighted echo-planar images during the first pass of the contrast agent.
- SS-CBV Mapping: After slow infusion (e.g., 3-7 mg/kg), acquire high-resolution T2*-weighted gradient-echo scans.
- Angiography: Acquire high-resolution T1-weighted images.
5. Delayed Phase Imaging (24 hours post-injection):
- Acquire T1-weighted (e.g., MPRAGE) and T2/T2*-weighted (e.g., SWI) images to assess for parenchymal enhancement and signal loss, respectively. This is the optimal time point for visualizing extravasation.
- Repeat imaging at 48 or 72 hours can provide further information on the clearance of the contrast agent.
6. Image Analysis:
- Qualitative: Visually assess for new or enhancing lesions on post-contrast images compared to baseline.
- Quantitative:
- Measure the volume and signal intensity of enhancing regions.
- Calculate perfusion maps (rCBV, rCBF) from DSC data.
- Calculate SS-CBV maps.
- Compare enhancement characteristics with those from a previous GBCA-enhanced scan if available.
Protocol 2: In Vitro Assessment of this compound Uptake by Glioblastoma Cells
This protocol is adapted from studies investigating the cellular internalization of this compound.
1. Cell Culture:
- Culture human glioblastoma cells (e.g., U-87 MG) in appropriate media.
2. This compound Treatment:
- Treat cells with this compound at a concentration of, for example, 20 µg/mL for 24 hours.
3. Cell Preparation for Imaging/Staining:
- Wash cells with phosphate-buffered saline (PBS) to remove extracellular this compound.
- Fix cells with formalin.
4. Prussian Blue Staining:
- Use a commercial iron staining kit to perform Prussian blue staining according to the manufacturer's protocol. This will stain intracellular iron deposits blue.
5. Microscopy:
- Image the stained cells using light microscopy to visualize and quantify the intracellular uptake of this compound.
Visualizations
References
- 1. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auntminnie.com [auntminnie.com]
- 3. This compound administration does not alter infarct volume or the inflammatory response to stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRI Detection and Therapeutic Enhancement of this compound Internalization in Glioblastoma Cells [mdpi.com]
- 5. ajnrdigest.org [ajnrdigest.org]
Application Notes and Protocols for the Creation of Ferumoxytol-Based Theranostic Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of ferumoxytol-based nanoparticles for theranostic purposes. This compound, an FDA-approved iron oxide nanoparticle, serves as a versatile platform for the development of agents that combine diagnostic imaging and therapeutic drug delivery.
Synthesis of this compound Nanoparticles
This compound nanoparticles can be synthesized using various methods, with co-precipitation being the most common. An alternative method utilizing an alternating-current magnetic field has also been reported to produce nanoparticles with enhanced properties.
Protocol for Synthesis by Co-precipitation
This protocol is adapted from established chemical co-precipitation methods for generating iron oxide nanoparticles with a carbohydrate coating, similar to this compound.[1][2][3]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Polyglucose sorbitol carboxymethyl ether (PSC) or other suitable dextran derivative
-
Ammonium hydroxide (28% solution)
-
Deionized water
-
Nitrogen gas
-
Dialysis membrane (e.g., 10 kDa MWCO)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
pH meter
Procedure:
-
Prepare a solution of PSC (e.g., 50 mg/mL) in deionized water.
-
In a separate beaker, dissolve ferric chloride hexahydrate and ferrous chloride tetrahydrate in deionized water. A common molar ratio of Fe³⁺ to Fe²⁺ is 2:1.
-
Transfer the iron salt solution to the three-neck flask and begin vigorous stirring under a nitrogen atmosphere.
-
Add the PSC solution to the iron salt solution and allow it to mix for 10-30 minutes at room temperature (25°C).[1]
-
Slowly add ammonium hydroxide dropwise to the mixture until the pH reaches approximately 10-11.[2] A black precipitate of iron oxide nanoparticles will form.
-
Heat the reaction mixture to 80°C and maintain this temperature for 1-2 hours with continuous stirring.
-
After the reaction is complete, cool the solution to room temperature.
-
Purify the this compound nanoparticles by dialysis against deionized water for 24-48 hours to remove unreacted salts and other impurities.
-
The purified nanoparticle suspension can be stored at 4°C.
Protocol for Synthesis Induced by Alternating-Current Magnetic Field (ACMF)
This novel method offers an alternative to traditional heating, potentially resulting in nanoparticles with a more uniform size distribution and improved magnetic properties.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) (300 mg)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O) (150 mg)
-
Polyglucose sorbitol carboxymethyl ether (PSC) (450 mg)
-
Ammonium hydroxide (1.5 mL)
-
Ultrapure water
-
Nitrogen gas
Equipment:
-
Round-bottom plastic tube
-
Mechanical stirrer
-
AC magnetic field generator (e.g., 390 kHz, 14 A)
-
Dialysis and ultrafiltration equipment
Procedure:
-
Dissolve PSC in 3.5 mL of ultrapure water in the reaction tube.
-
Dissolve the iron salts in 2.5 mL of ultrapure water and add this solution to the PSC solution under vigorous mechanical stirring and nitrogen bubbling.
-
Add ammonium hydroxide to the mixture.
-
Immediately apply the alternating-current magnetic field to heat the solution to 80°C and maintain this temperature for 1 hour by adjusting the magnetic field intensity.
-
Switch from nitrogen to air bubbling and continue the reaction for another 4 hours.
-
Cool the mixture to room temperature.
-
Purify the resulting this compound nanoparticles by dialysis and ultrafiltration.
Characterization of this compound Nanoparticles
Thorough characterization is essential to ensure the quality and consistency of the synthesized nanoparticles.
Physicochemical Properties
| Parameter | Typical Value | Method | Reference |
| Core Size | ~7 nm | Transmission Electron Microscopy (TEM) | |
| Hydrodynamic Diameter | 17-31 nm | Dynamic Light Scattering (DLS) | |
| Coating Thickness | ~1.7 nm | Negative Staining TEM | |
| Zeta Potential | Neutral | DLS / Zeta Potential Analyzer | |
| Molecular Weight | ~731-750 kDa | Gel Permeation Chromatography | |
| r1 Relaxivity (1.5 T) | 15 mM⁻¹s⁻¹ | Magnetic Resonance Imaging (MRI) | |
| r2 Relaxivity (1.5 T) | 89 mM⁻¹s⁻¹ | Magnetic Resonance Imaging (MRI) |
Experimental Protocols for Characterization
2.2.1. Transmission Electron Microscopy (TEM)
-
Purpose: To visualize the morphology and measure the core size of the nanoparticles.
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water.
-
Deposit a small droplet of the diluted suspension onto a carbon-coated copper TEM grid.
-
Allow the grid to air-dry completely.
-
Image the grid using a transmission electron microscope.
-
Measure the diameter of a statistically significant number of nanoparticles using image analysis software (e.g., ImageJ).
-
2.2.2. Dynamic Light Scattering (DLS)
-
Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument.
-
Acquire data according to the instrument's operating procedure. The instrument measures the fluctuations in scattered light intensity to determine the particle size.
-
Creation of Theranostic this compound Nanoparticles
This compound's carbohydrate coating can be utilized to load therapeutic agents, transforming it into a theranostic agent. Doxorubicin, a common chemotherapeutic, is used here as an example.
Protocol for Loading Doxorubicin onto this compound
This protocol is based on the principle of electrostatic interaction between the negatively charged carboxyl groups on the this compound coating and the positively charged amine group of doxorubicin.
Materials:
-
Purified this compound nanoparticle suspension
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., 10 kDa MWCO) or centrifugal filter units
Procedure:
-
Disperse a known concentration of this compound nanoparticles in PBS (pH 7.4).
-
Prepare a stock solution of doxorubicin in deionized water.
-
Add the doxorubicin solution to the this compound suspension at a predetermined weight ratio (e.g., 1:5 DOX to this compound).
-
Incubate the mixture at room temperature for 24 hours with gentle shaking.
-
Remove unloaded doxorubicin by dialysis against PBS or by using centrifugal filter units.
-
The resulting doxorubicin-loaded this compound nanoparticles (Fer-DOX) are ready for characterization and use.
Quantification of Drug Loading
-
Purpose: To determine the amount of doxorubicin loaded onto the nanoparticles.
-
Procedure:
-
After purification, lyse a known amount of Fer-DOX nanoparticles (e.g., by adding a strong acid).
-
Measure the fluorescence of the solution using a spectrophotometer (excitation ~480 nm, emission ~590 nm for doxorubicin).
-
Calculate the concentration of doxorubicin based on a standard curve of free doxorubicin.
-
Determine the Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
In Vitro Drug Release Study
-
Purpose: To evaluate the release kinetics of doxorubicin from the nanoparticles, often under conditions mimicking the tumor microenvironment (acidic pH).
-
Procedure:
-
Place a known amount of Fer-DOX suspension into a dialysis bag (e.g., 10 kDa MWCO).
-
Immerse the dialysis bag in a release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5).
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a sample of the release buffer and replace it with fresh buffer.
-
Quantify the amount of released doxorubicin in the samples using fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time.
-
In Vitro and In Vivo Evaluation of Theranostic Nanoparticles
In Vitro Cytotoxicity Assay (MTT Assay)
-
Purpose: To assess the therapeutic efficacy of Fer-DOX on cancer cells.
-
Procedure:
-
Seed cancer cells (e.g., breast cancer cell line MCF-7 or 4T1) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with varying concentrations of free doxorubicin, unloaded this compound, and Fer-DOX for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT reagent to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each treatment group.
-
In Vivo Tumor Imaging with MRI
-
Purpose: To non-invasively monitor the accumulation of theranostic nanoparticles at the tumor site.
-
Procedure:
-
Establish a tumor model in an appropriate animal species (e.g., subcutaneous 4T1 breast cancer model in BALB/c mice).
-
Once the tumors reach a suitable size, acquire pre-contrast MR images (T2 and T2*-weighted sequences are typically used to visualize the signal-darkening effect of iron oxide nanoparticles).
-
Administer the this compound-based theranostic nanoparticles intravenously at a specific dose (e.g., 40 mg/kg).
-
Acquire post-contrast MR images at various time points (e.g., 1, 24, and 48 hours) to observe the change in signal intensity within the tumor.
-
Analyze the MR images to quantify the change in relaxation times (e.g., T2*) in the tumor tissue, which correlates with nanoparticle accumulation.
-
Diagrams
References
Application Notes and Protocols for In Vivo Cell Tracking with Ferumoxytol in Regenerative Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferumoxytol, an iron oxide nanoparticle formulation approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia, has emerged as a valuable tool for in vivo cell tracking in regenerative medicine.[1][2] Its superparamagnetic properties allow for the non-invasive monitoring of labeled cells using Magnetic Resonance Imaging (MRI) and Magnetic Particle Imaging (MPI).[3][4] This provides researchers with a powerful method to assess the biodistribution, engraftment, and long-term fate of therapeutic cells in preclinical models. These application notes provide detailed protocols for labeling various stem cell types with this compound and summarize key quantitative data for experimental planning.
Principle of this compound-Based Cell Tracking
This compound nanoparticles are composed of an iron oxide core and a carbohydrate shell.[2] For cell tracking, these nanoparticles are introduced into cells, typically through endocytosis. To enhance uptake by non-phagocytic cells like mesenchymal stem cells (MSCs), a transfection agent such as protamine sulfate is often used to form a complex with this compound. Once internalized, the iron oxide core creates local magnetic field inhomogeneities, leading to a significant reduction in the T2 relaxation time of water protons in the surrounding tissue. This results in a hypointense (dark) signal on T2-weighted MR images, allowing for the visualization of labeled cells.
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters from published studies on this compound-based cell labeling and tracking.
Table 1: this compound Labeling Parameters and Cellular Iron Uptake
| Cell Type | This compound Concentration (µg Fe/mL) | Transfection Agent | Incubation Time (hours) | Iron Uptake per Cell (pg Fe/cell) | Reference |
| Mesenchymal Stem Cells (MSCs) | 100 | Lipofectin® | 24 | 4.01 ± 0.18 | |
| Adipose-Derived Stem Cells (ADSCs) | 500 | Protamine Sulfate (10 µg/mL) | 24 | Not explicitly stated, but significant uptake confirmed | |
| Human Umbilical Cord Blood-Derived MSCs (hUCB-MSCs) | Not specified | Not specified | Not specified | Not specified, but labeling confirmed | |
| Neural Stem Cells (NSCs) | 50-100 | Heparin, Protamine Sulfate | 72 | Not explicitly stated, but labeling confirmed |
Table 2: Effect of this compound Labeling on MRI Signal and Cell Viability
| Cell Type | T2 Relaxation Time (ms) - Labeled | T2 Relaxation Time (ms) - Unlabeled | Cell Viability | Reference |
| Mesenchymal Stem Cells (MSCs) | 4.58 ± 0.04 | 26.3 ± 0.5 | Unimpaired | |
| Adipose-Derived Stem Cells (ADSCs) | Significantly shortened | - | Unimpaired | |
| Human Umbilical Cord Blood-Derived MSCs (hUCB-MSCs) | Hypointense signal observed | - | No toxic effects | |
| Neural Stem Cells (NSCs) | MRI visualization enabled | - | Unaffected |
Experimental Protocols
Protocol 1: this compound Labeling of Mesenchymal Stem Cells (MSCs) using Protamine Sulfate
This protocol is adapted from established methods for labeling MSCs with this compound for in vivo MRI tracking.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound (Feraheme®)
-
Protamine Sulfate
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sterile conical tubes and cell culture flasks
Procedure:
-
Cell Culture: Culture MSCs to 80% confluency in a T75 flask.
-
Preparation of Labeling Solution:
-
In a sterile conical tube, dilute the desired amount of this compound (e.g., to a final concentration of 100-500 µg Fe/mL in the total labeling volume) in 1 mL of serum-free medium.
-
In a separate sterile conical tube, dilute protamine sulfate (e.g., to a final concentration of 10 µg/mL in the total labeling volume) in 1 mL of serum-free medium.
-
Equilibrate both solutions at room temperature for 5 minutes.
-
Combine the this compound and protamine sulfate solutions and let the mixture rest for 5 minutes to allow for complex formation.
-
Add an appropriate volume of serum-free medium to achieve the final desired labeling concentration and volume.
-
-
Cell Labeling:
-
Aspirate the culture medium from the MSCs.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the prepared this compound-protamine sulfate labeling solution to the cells.
-
Incubate the cells for 4 hours at 37°C in a CO₂ incubator.
-
After 4 hours, add fetal calf serum to the flask to a final concentration of 10% and continue to incubate for an additional 20 hours.
-
-
Harvesting Labeled Cells:
-
Aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated this compound complexes.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in the desired medium for in vivo injection or further analysis.
-
Signaling Pathways and Experimental Workflows
This compound Uptake and Intracellular Processing
The primary mechanism for this compound uptake, especially when complexed with a transfection agent, is endocytosis. Once inside the cell, the nanoparticles are typically localized within endosomes and subsequently lysosomes.
Caption: this compound uptake via endocytosis and subsequent intracellular processing leading to MRI signal alteration.
Modulation of Reactive Oxygen Species (ROS)
This compound has been shown to possess catalase-like activity, enabling it to scavenge reactive oxygen species such as hydrogen peroxide (H₂O₂). This can be particularly beneficial for improving the survival of transplanted stem cells in the often-inflammatory environment of injured tissue.
Caption: this compound's catalase-like activity reduces cellular ROS, promoting stem cell survival.
Influence on CXCR4-SDF-1α Signaling for Stem Cell Homing
The SDF-1α/CXCR4 signaling axis is critical for the migration and homing of stem cells to sites of injury. Iron oxide nanoparticles have been reported to enhance the expression of the CXCR4 receptor on stem cells, thereby potentially improving their therapeutic efficacy.
Caption: this compound may enhance stem cell homing by upregulating CXCR4 expression.
Experimental Workflow for In Vivo Cell Tracking
The following diagram outlines a typical workflow for an in vivo cell tracking experiment using this compound-labeled stem cells.
Caption: A typical workflow for in vivo tracking of this compound-labeled stem cells.
Conclusion
This compound provides a clinically translatable and effective method for the in vivo tracking of therapeutic cells in regenerative medicine research. The protocols and data presented here offer a foundation for researchers to design and execute robust cell tracking studies. Careful optimization of labeling conditions for specific cell types and experimental models is recommended to ensure reliable and reproducible results. The potential for this compound to not only act as a tracking agent but also to modulate cellular processes such as ROS scavenging and homing warrants further investigation.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound can be used for quantitative Magnetic Particle Imaging of Transplanted Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a new, clinically applicable label for stem-cell tracking in arthritic joints with MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ferumoxytol-Based Negative Contrast Imaging of Lymph Nodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, serves as a powerful tool in preclinical and clinical research for the non-invasive imaging of lymph nodes.[1][2][3] Approved by the FDA for iron deficiency anemia, its off-label use in magnetic resonance imaging (MRI) leverages its properties as a negative contrast agent.[1][4] Healthy lymph nodes, rich in macrophages, readily take up this compound, leading to a significant decrease in signal intensity on T2 and T2*-weighted MRI scans. Conversely, metastatic lymph nodes, which are often devoid of a substantial macrophage population, do not accumulate the nanoparticles and thus remain hyperintense. This differential uptake provides a basis for distinguishing between benign and malignant nodes, independent of size criteria, offering high sensitivity in detecting metastases.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in lymph node imaging studies.
Principle of Operation
The mechanism of this compound as a negative contrast agent in lymph nodes relies on its uptake by the reticuloendothelial system, particularly macrophages. After intravenous administration, this compound nanoparticles circulate in the bloodstream and are subsequently cleared by macrophages residing in the liver, spleen, and lymph nodes. The iron oxide core of this compound creates local magnetic field inhomogeneities, which shorten the T2 and T2* relaxation times of surrounding water protons. This results in a pronounced signal loss (darkening) on T2 and T2*-weighted MR images in tissues with high this compound accumulation.
In healthy lymph nodes, resident macrophages phagocytose the this compound particles. In contrast, metastatic deposits within lymph nodes displace the normal macrophage population, leading to a lack of this compound uptake and consequently, no signal reduction. This allows for the identification of metastatic lesions as areas of high signal intensity within an otherwise darkened lymph node.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound for lymph node imaging.
Table 1: Diagnostic Performance of this compound-Enhanced MRI for Metastatic Lymph Node Detection in Genitourinary Cancers
| Parameter | Value |
| Sensitivity (LN-based) | 98.0% |
| Specificity (LN-based) | 64.4% |
| Positive Predictive Value (PPV) (LN-based) | 86.0% |
| Negative Predictive Value (NPV) (LN-based) | 93.5% |
| Overall Accuracy | 87.2% |
| Sensitivity (Patient-based) | 96.9% |
| Specificity (Patient-based) | 42.9% |
| Positive Predictive Value (PPV) (Patient-based) | 88.6% |
| Negative Predictive Value (NPV) (Patient-based) | 75.0% |
Table 2: this compound Dosing and Imaging Parameters
| Parameter | Description |
| This compound Dose | 7.5 mg Fe/kg body weight |
| Administration | Intravenous (IV) injection over 10-15 minutes, followed by a 15 mL normal saline flush |
| Imaging Time Points | Baseline (pre-contrast), 24 hours post-injection, and 48 hours post-injection |
| MRI System | 3-T Magnet |
| Coil | 32-channel sensitivity-encoding cardiac coil |
| Pulse Sequences | Axial T2-weighted turbo spin-echo and axial fat-saturated T2*-weighted pulse sequences |
Experimental Protocols
In Vivo this compound-Enhanced MRI of Lymph Nodes
This protocol is designed for the in vivo imaging of lymph nodes in animal models or human subjects to assess for metastasis.
Materials:
-
This compound (Feraheme®)
-
Sterile saline solution
-
IV catheter and infusion set
-
MRI scanner (3-T recommended) with appropriate coils
-
Anesthesia equipment (for animal studies)
Procedure:
-
Subject Preparation:
-
For human studies, obtain informed consent and screen for contraindications to MRI and iron-based agents.
-
For animal studies, anesthetize the animal according to approved institutional protocols.
-
-
Baseline MRI:
-
Position the subject in the MRI scanner.
-
Acquire baseline (pre-contrast) axial T2-weighted and T2*-weighted images of the region of interest.
-
-
This compound Administration:
-
Administer this compound at a dose of 7.5 mg Fe/kg body weight via slow intravenous injection over 10-15 minutes.
-
Flush the IV line with 15 mL of sterile saline.
-
Monitor vital signs during and after the injection.
-
-
Post-Contrast MRI:
-
Perform follow-up MRI scans at 24 hours and 48 hours post-ferumoxytol injection using the identical imaging protocol as the baseline scan.
-
-
Image Analysis:
-
Qualitatively assess lymph nodes for signal intensity changes between baseline and post-contrast images. A lack of signal drop on T2*-weighted images is indicative of potential metastasis.
-
For quantitative analysis, measure the signal intensity (SI) of lymph nodes and a reference tissue (e.g., muscle) on all scans. Calculate the normalized signal intensity (NSI) and the percentage change in NSI from baseline.
-
Visualizations
This compound Uptake and Imaging Workflow
Caption: Workflow for this compound-enhanced lymph node imaging.
Macrophage Uptake of this compound
Caption: Macrophage uptake of this compound via scavenger receptors.
References
- 1. This compound-Enhanced MR Lymphography for Detection of Metastatic Lymph Nodes in Genitourinary Malignancies: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. ismrm.org [ismrm.org]
- 4. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: T1-Weighted vs. T2*-Weighted Imaging for Ferumoxytol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of T1-weighted (T1w) and T2-weighted (T2w) MRI protocols for the iron oxide nanoparticle contrast agent, ferumoxytol. This document outlines the underlying principles, experimental methodologies, and quantitative data to guide researchers in selecting and optimizing imaging strategies for preclinical and clinical research.
Introduction to this compound Contrast Mechanisms
This compound is an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle that acts as a dual-contrast agent in MRI.[1][2] Its effect on magnetic resonance signal stems from its ability to shorten the T1 and T2/T2* relaxation times of surrounding water protons.[2][3]
-
T1 Relaxation (Longitudinal): this compound's iron core interacts with water molecules, accelerating their longitudinal relaxation. This T1-shortening effect leads to a brighter signal on T1-weighted images.[3] This "positive contrast" is particularly useful for applications like magnetic resonance angiography (MRA) where visualization of blood vessels is desired.
-
T2 Relaxation (Transverse):* The superparamagnetic nature of this compound creates local magnetic field inhomogeneities. This leads to rapid dephasing of proton spins and a significant shortening of the T2 and T2* relaxation times, resulting in signal loss (darker signal) on T2- and T2*-weighted images. This "negative contrast" is highly effective for identifying areas of this compound accumulation, such as in the reticuloendothelial system (RES) or in tissues with macrophage infiltration.
The dominance of either the T1 or T2* effect depends on the local concentration of this compound and the specific imaging sequence parameters used. At lower concentrations, the T1 effect can be more prominent, while at higher concentrations, the T2* effect typically dominates.
Quantitative Data: Relaxivity and Signal Changes
The effectiveness of this compound as a contrast agent is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate (R1 = 1/T1 and R2 = 1/T2*) per unit concentration of the contrast agent.
| Parameter | 1.5T | 3.0T | Medium | Reference |
| r1 Relaxivity (s⁻¹mM⁻¹) | 19.9 ± 2.3 | 10.0 ± 0.3 | Saline | |
| 19.0 ± 1.7 | 9.5 ± 0.2 | Plasma | ||
| r2 Relaxivity (s⁻¹mM⁻¹) | 60.8 ± 3.8 | 62.3 ± 3.7 | Saline | |
| 64.9 ± 1.8 | 65.2 ± 1.8 | Plasma | ||
| r2 Relaxivity (s⁻¹mM⁻¹)* | 60.4 ± 4.7 | 57.0 ± 4.7 | Saline | |
| 64.4 ± 2.5 | 55.7 ± 4.4 | Plasma |
Table 1: this compound Relaxivity in Saline and Plasma.
| Tissue | Magnetic Field Strength | Change in R2* (s⁻¹) Post-Ferumoxytol (4 mg/kg) | Reference |
| Myocardium | 1.5T | 26.5 ± 7.3 | |
| 3T | 37.2 ± 9.6 | ||
| Liver | 1.5T | 216.3 ± 32.6 | |
| 3T | 275.6 ± 69.9 | ||
| Spleen | 1.5T | 336.3 ± 60.3 | |
| 3T | 463.9 ± 136.7 |
Table 2: In Vivo Change in R2 in Human Tissues 24 Hours Post-Ferumoxytol Administration.*
Experimental Protocols
Phantom Imaging Protocol for T1w vs. T2*w Characterization
This protocol outlines a method for characterizing the T1 and T2* contrast effects of this compound in a controlled phantom setting.
Objective: To quantify the relationship between this compound concentration and signal intensity changes on T1-weighted and T2*-weighted images.
Materials:
-
MRI scanner (1.5T or 3T)
-
Head or appropriate phantom coil
-
Agarose or saline-based phantom with multiple wells
-
This compound solution of known concentration
-
Distilled water or saline for dilutions
Methodology:
-
Phantom Preparation:
-
Prepare a series of this compound dilutions in saline or agarose, with concentrations ranging from biologically relevant low to high levels (e.g., 0.1 to 5 mM).
-
Include a control well with no this compound.
-
Fill the phantom wells with the prepared dilutions.
-
-
MRI Acquisition:
-
Place the phantom in the MRI scanner.
-
T1-Weighted Imaging: Acquire images using a spin-echo (SE) or gradient-echo (GRE) sequence with a short repetition time (TR) and short echo time (TE).
-
Example Parameters (3T): TR = 500 ms, TE = 10 ms, flip angle = 70°, slice thickness = 3 mm.
-
-
T2-Weighted Imaging:* Acquire images using a multi-echo gradient-echo (mGRE) sequence with a range of TE values.
-
Example Parameters (3T): TR = 200 ms, TEs = 2.5, 5, 7.5, 10, 12.5, 15 ms, flip angle = 20°, slice thickness = 3 mm.
-
-
-
Image Analysis:
-
Draw regions of interest (ROIs) in each well on both the T1w and T2*w images.
-
Measure the mean signal intensity within each ROI.
-
For T2w data, fit the signal decay across the different TEs to an exponential function to calculate the R2 (1/T2*) value for each concentration.
-
Plot the signal intensity (for T1w) and R2* values (for T2*w) as a function of this compound concentration.
-
Preclinical Animal Imaging Protocol
This protocol provides a framework for comparing T1w and T2*w imaging of this compound in a small animal model.
Objective: To visualize and quantify the in vivo distribution and signal changes induced by this compound using T1w and T2*w sequences.
Materials:
-
Small animal MRI scanner (e.g., 7T or 9.4T)
-
Appropriate animal coil (e.g., volume coil or surface coil)
-
Animal model (e.g., mouse or rat)
-
Anesthesia and physiological monitoring equipment
-
This compound solution for injection
-
Catheter for intravenous administration
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and maintain its body temperature.
-
Position the animal in the scanner with the region of interest within the coil's sensitive volume.
-
Place an intravenous catheter for this compound administration.
-
-
Baseline MRI:
-
Acquire pre-contrast T1-weighted and T2*-weighted images of the region of interest.
-
-
This compound Administration:
-
Inject a weight-based dose of this compound (e.g., 10-20 mg Fe/kg) intravenously.
-
-
Post-Contrast MRI:
-
Acquire dynamic T1-weighted images immediately after injection to observe the vascular phase.
-
Acquire T1-weighted and T2*-weighted images at various time points post-injection (e.g., 1 hour, 24 hours, 48 hours) to assess tissue accumulation and clearance.
-
-
Image Analysis:
-
Register pre- and post-contrast images.
-
Draw ROIs in relevant tissues (e.g., liver, spleen, tumor, muscle).
-
Quantify the change in signal intensity (for T1w) and R2* (for T2*w) between pre- and post-contrast scans.
-
Clinical Research Protocol
This protocol outlines a general procedure for comparing T1w and T2*w this compound-enhanced MRI in a clinical research setting. All clinical research must be conducted under Institutional Review Board (IRB) approval.
Objective: To compare the diagnostic utility of T1w and T2*w imaging with this compound for a specific clinical application (e.g., neuroimaging, cardiovascular imaging, or oncology).
Materials:
-
Clinical MRI scanner (1.5T or 3T)
-
Appropriate RF coils for the anatomy of interest
-
This compound for intravenous administration
-
Power injector (optional, for dynamic studies)
-
Emergency medical equipment and trained personnel
Methodology:
-
Patient Selection and Consent:
-
Recruit eligible participants based on inclusion/exclusion criteria.
-
Obtain informed consent.
-
-
Pre-Contrast Imaging:
-
Acquire baseline T1-weighted and T2*-weighted sequences of the target anatomy.
-
-
This compound Administration:
-
Administer this compound intravenously at a clinically appropriate dose (typically 2-4 mg/kg for imaging). The infusion should be performed according to institutional guidelines, often as a slow infusion over 15 minutes.
-
-
Post-Contrast Imaging:
-
Dynamic Phase (optional): Acquire rapid T1-weighted images during and immediately after this compound administration for vascular assessment.
-
Blood Pool Phase: Acquire high-resolution T1-weighted and/or T2*-weighted images within the first hour post-injection.
-
Delayed Phase: Acquire T1-weighted and T2*-weighted images at 24-48 hours post-injection to evaluate for cellular uptake and accumulation.
-
-
Image Analysis:
-
Qualitatively and quantitatively compare the enhancement patterns on T1w and T2*w images.
-
For quantitative analysis, measure signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in regions of interest.
-
Correlate imaging findings with clinical or histological data where applicable.
-
Visualizations
Caption: this compound's dual contrast mechanism in MRI.
Caption: General workflow for comparing T1w and T2*w imaging with this compound.
Conclusion
Both T1-weighted and T2-weighted imaging protocols offer unique and valuable information when using this compound as a contrast agent. T1-weighted sequences are generally preferred for visualizing vascular structures and can provide positive contrast enhancement in a manner similar to gadolinium-based agents. In contrast, T2-weighted sequences are highly sensitive to the presence of iron and are excellent for detecting and quantifying this compound accumulation in tissues, particularly for applications involving the reticuloendothelial system and macrophage imaging. The choice between T1w and T2*w protocols will ultimately depend on the specific research question and the biological processes being investigated. A comprehensive approach, often involving both types of sequences, will likely yield the most complete understanding of this compound's biodistribution and its effects on tissue.
References
Ferumoxytol administration and dosing for small animal imaging
Application Notes: Ferumoxytol for Small Animal Imaging
1. Introduction
This compound (Feraheme®) is an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle approved by the U.S. Food and Drug Administration (FDA) for the intravenous treatment of iron-deficiency anemia.[1][2] Composed of an iron oxide core and a carboxymethyl-dextran coating, it has gained significant interest for off-label use as a magnetic resonance imaging (MRI) contrast agent in preclinical and clinical research.[3][4] Its unique properties, including a long intravascular half-life and uptake by the mononuclear phagocyte system (macrophages), make it a versatile tool for various small animal imaging applications.[4]
This compound nanoparticles significantly shorten the T1, T2, and T2* relaxation times of surrounding tissues, providing strong contrast effects. The long blood-pool phase, with a half-life of approximately 45 minutes in mice and 80 minutes in rats, allows for high-resolution vascular imaging (angiography). Following this vascular phase, this compound particles are cleared from circulation and phagocytosed by macrophages, enabling the tracking of these immune cells in pathologies such as inflammation, cancer, and stroke.
2. Key Applications and Mechanisms
-
Macrophage and Inflammation Imaging: The primary application in preclinical imaging is leveraging the natural uptake of this compound by macrophages. After intravenous administration, macrophages engulf the nanoparticles. This accumulation in tissues with high macrophage infiltration (e.g., tumors, inflamed sites, atherosclerotic plaques) leads to a significant signal decrease on T2- or T2*-weighted MR images. This "negative contrast" allows for the non-invasive visualization and monitoring of inflammatory processes.
-
Angiography and Vascular Imaging: Due to its long intravascular half-life compared to gadolinium-based agents, this compound acts as an excellent blood-pool agent. This allows for steady-state imaging of the vasculature, enabling detailed morphological and functional assessment of blood vessels, perfusion, and blood volume mapping.
-
Cancer Imaging: Tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment. This compound-enhanced MRI can be used to image the spatial distribution and density of TAMs within a tumor, providing insights into tumor progression and response to therapy.
-
Stem Cell Tracking: While direct labeling of stem cells with this compound is possible, a powerful indirect method involves pre-loading circulating macrophages with this compound and then monitoring their migration towards transplanted stem cells, which can indicate the host's immune response to the transplant.
Quantitative Data Summary
The following tables summarize typical dosing and administration parameters for this compound in small animal imaging, compiled from various research studies.
Table 1: Recommended this compound Dosing for Small Animal MRI Applications
| Application | Animal Model | Dose (mg Fe/kg) | Administration Route | Key Imaging Timepoints | Reference(s) |
| Inflammation Imaging | Rat (Kidney Inflammation) | 30 mg/kg | Intravenous (IV) | 24 hours post-injection | |
| Macrophage Tracking | Rat (Stem Cell Transplant) | ~28 mg/kg (0.5 mmol/kg) | Intravenous (IV) | 48 hours (pre-load), then image up to 4 weeks | |
| Neuroinflammation (Stroke) | Mouse (BALB/cJ) | 7 mg/kg | Intravenous (IV) | 48 hours post-stroke, image 5 days later | |
| Cancer (Breast) | Mouse | 5 mg/kg | Intravenous (IV) | Peak uptake at 42 hours, imaged up to 7 days | |
| Angiography / Blood Volume | General Rodent | 3 - 7 mg/kg | Intravenous (IV) | Immediate (during blood-pool phase) | |
| PET/MR Imaging | Baboon | 10 mg/kg | Intravenous (IV) | Immediate and delayed timepoints |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference(s) |
| Core Composition | Superparamagnetic Iron Oxide | |
| Coating | Polyglucose Sorbitol Carboxymethylether | |
| Hydrodynamic Diameter | 20 - 30 nm | |
| r1 Relaxivity (1.5 T) | 15 mM⁻¹s⁻¹ | |
| r2 Relaxivity (1.5 T) | 89 mM⁻¹s⁻¹ | |
| Plasma Half-Life (Mouse) | ~45 minutes | |
| Plasma Half-Life (Rat) | ~80 minutes | |
| Primary Clearance Mechanism | Mononuclear Phagocyte System (Liver, Spleen) |
Protocols
Protocol 1: General this compound Administration for Macrophage Imaging in Rodents
This protocol provides a generalized procedure for using this compound to image macrophage infiltration in a target tissue (e.g., tumor, inflamed organ).
1. Materials:
-
This compound (Feraheme®, 30 mg/mL elemental iron)
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
Appropriate syringes (e.g., insulin syringes) and needles (e.g., 30-gauge)
-
Animal model (mouse or rat)
-
MRI scanner (e.g., 7T or 9.4T small animal scanner)
2. This compound Preparation and Dosing Calculation:
-
Determine the target dose based on the application (refer to Table 1, e.g., 5-30 mg Fe/kg).
-
Weigh the animal to determine the total required dose of iron (Fe).
-
Example: For a 25g (0.025 kg) mouse at a dose of 10 mg/kg: 0.025 kg * 10 mg/kg = 0.25 mg Fe.
-
-
Calculate the volume of this compound stock solution needed.
-
Example: 0.25 mg Fe / 30 mg/mL = 0.0083 mL or 8.3 µL.
-
-
Dilute the calculated this compound volume with sterile saline to a final injectable volume suitable for the animal (e.g., 100-200 µL for a mouse). Dilution is recommended to prevent adverse reactions from a bolus injection.
3. Administration Procedure:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Place the animal on a heated platform to maintain body temperature and promote vasodilation of the tail vein.
-
Secure the tail and sterilize the injection site with an alcohol wipe.
-
Administer the diluted this compound solution via intravenous (IV) injection into the lateral tail vein. Inject slowly over 1-2 minutes.
-
Monitor the animal for any signs of distress during and after the injection.
-
Allow the animal to recover fully from anesthesia in a clean, warm cage.
4. MRI Acquisition:
-
Baseline Scan (Pre-Contrast): It is crucial to acquire a baseline MRI scan of the region of interest before this compound administration. This allows for direct comparison and quantification of signal changes.
-
Post-Contrast Scan: Perform imaging at the desired timepoint post-injection (e.g., 24, 48, or 72 hours) to allow for macrophage uptake.
-
Imaging Sequences: Use T2-weighted (e.g., Fast Spin-Echo) and/or T2*-weighted (e.g., Gradient-Echo) sequences to maximize sensitivity to the signal-reducing effects of this compound.
-
Typical Mouse MRI Parameters (7T):
-
T2-weighted FSE: TR = 2500-4000 ms, TE = 30-60 ms, RARE factor = 8.
-
T2-weighted GRE:* TR = 400-600 ms, TE = 5-15 ms, Flip Angle = 20-30°.
-
-
5. Data Analysis:
-
Co-register the pre- and post-contrast images.
-
Draw Regions of Interest (ROIs) over the target tissue and a control tissue (e.g., muscle).
-
Quantify the change in signal intensity or calculate the change in relaxation rates (ΔR2 or ΔR2*) to estimate the relative concentration of this compound.
Visualizations
Caption: Experimental workflow for this compound-enhanced small animal MRI.
Caption: Mechanism of macrophage uptake and resulting MRI contrast.
References
- 1. This compound can be used for quantitative Magnetic Particle Imaging of Transplanted Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Safety and Technique of this compound Administration for MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multimodal Imaging Using Ferumoxytol in Combination with Other Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ferumoxytol in multimodal imaging strategies. This compound, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, serves as a versatile platform for combination with other imaging probes, enabling correlative and complementary insights into biological processes. Its primary application is as a magnetic resonance imaging (MRI) contrast agent, with a long blood-pool phase and subsequent uptake by macrophages, making it an excellent candidate for vascular and inflammatory imaging. When combined with positron emission tomography (PET) tracers or fluorescent probes, this compound facilitates powerful dual-modality imaging approaches for enhanced diagnostic and research applications.[1][2][3][4]
Overview of Multimodal Applications
This compound's unique properties allow for its use in a variety of multimodal imaging applications:
-
PET/MRI: Combining the high-resolution anatomical detail of MRI with the sensitive functional information of PET. This compound can serve as the MRI contrast agent for vascular imaging and localization of inflammation, while a PET tracer can provide data on metabolic activity or specific molecular targets.[1] This is particularly useful in oncology for differentiating malignant from benign inflammatory lymph nodes.
-
Fluorescence/MRI: This combination allows for cellular and subcellular visualization with fluorescence microscopy correlated with whole-organ or whole-body imaging via MRI. This compound can be conjugated with fluorescent dyes to create dual-modality probes for tracking cells, such as stem cells or immune cells, both in vitro and in vivo.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in multimodal imaging, compiled from various studies.
Table 1: this compound Properties and MRI Parameters
| Parameter | Value | Reference |
| Core Composition | Magnetite (Fe₃O₄) | |
| Coating | Carboxymethyl-dextran | |
| Hydrodynamic Diameter | 20–30 nm | |
| r1 Relaxivity (1.5 T) | 15 mM⁻¹s⁻¹ | |
| r2 Relaxivity (1.5 T) | 89 mM⁻¹s⁻¹ | |
| Plasma Half-life | ~14-21 hours |
Table 2: Dosing and Administration for Imaging Applications
| Application | Species | This compound Dose | Administration | Imaging Timepoints | Reference |
| Vascular Imaging (MRA) | Human | 1 - 7.5 mg/kg | Slow IV infusion | Immediate post-infusion (blood pool phase) | |
| Macrophage/Inflammation Imaging | Human | 2.5 - 5 mg/kg | Slow IV infusion | 24, 48, 72, and 120 hours post-infusion | |
| Brain Tumor Imaging | Human | 5 mg/kg | 15-minute IV infusion | 24 hours post-infusion | |
| Lymph Node Imaging | Human | 7.5 mg Fe/kg | IV administration | 24 hours post-infusion | |
| PET/MRI (Baboon Study) | Baboon | 10 mg/kg | Single IV dose | Baseline, <1 hour, 1, 3, 5, and 11 weeks | |
| Stem Cell Tracking (Mouse) | Mouse | Varies (cell labeling) | Cell transplantation | Days 1 to 7 post-transplantation |
Experimental Protocols
Protocol for PET/MRI of Inflammation
This protocol is adapted from preclinical and clinical studies investigating inflammation.
Objective: To non-invasively visualize and quantify inflammation by correlating macrophage presence (MRI with this compound) with metabolic activity (PET with ¹⁸F-FDG).
Materials:
-
This compound (Feraheme®)
-
¹⁸F-FDG (or other relevant PET tracer)
-
Saline for dilution
-
PET/MRI scanner
-
IV infusion equipment
Procedure:
-
Baseline Imaging: Acquire baseline PET and MR images of the region of interest before contrast administration.
-
This compound Administration:
-
Dilute the required dose of this compound (typically 2-5 mg/kg for inflammation imaging) in normal saline.
-
Administer via a slow intravenous infusion over 15 minutes to minimize the risk of adverse reactions.
-
-
Delayed MRI Acquisition:
-
Perform MRI scans at 24 to 72 hours post-ferumoxytol infusion to allow for macrophage uptake.
-
Acquire T2 and T2*-weighted sequences to visualize the signal loss indicative of iron accumulation in macrophages.
-
-
PET Imaging:
-
Administer the ¹⁸F-FDG tracer according to standard protocols.
-
Acquire PET data simultaneously with or sequentially to the delayed MRI.
-
-
Image Analysis:
-
Co-register the PET and MRI data.
-
Analyze regions of this compound-induced signal loss on T2*-weighted MR images and correlate with areas of high ¹⁸F-FDG uptake on PET images to identify metabolically active inflammatory lesions with high macrophage infiltration.
-
Protocol for Synthesis and Application of a this compound-Fluorophore Dual-Modality Probe for Cell Tracking
This protocol describes the creation of a dual-modality probe for tracking transplanted stem cells using MRI and fluorescence microscopy, based on the work of Li et al.
Objective: To synthesize a dual-modality imaging probe for tracking the localization and viability of transplanted cells.
Materials:
-
This compound
-
Caspase-3 cleavable fluorescent peptide (e.g., KKKKDEVD-AFC)
-
Reagents for carboxylation (sodium hydroxide, chloroacetic acid)
-
Lipofectin for cell labeling
-
Mesenchymal Stem Cells (MSCs)
-
Animal model (e.g., mouse with calvarial defects)
-
MRI scanner
-
Intravital microscope
Probe Synthesis (Feru-AFC):
-
Surface Carboxylation: Treat this compound with sodium hydroxide and chloroacetic acid to carboxylate the surface hydroxyl groups.
-
Peptide Conjugation: Covalently link the caspase-3 cleavable peptide (KKKKDEVD-AFC) to the carboxylated surface of the this compound nanoparticles. This results in the Feru-AFC probe, which is fluorescently quenched in its intact state.
Cell Labeling:
-
Incubate the target cells (e.g., MSCs) with the Feru-AFC probe in the presence of a transfection agent like lipofectin to facilitate cellular uptake.
-
Wash the cells to remove any unbound probe.
In Vivo Imaging:
-
Transplant the Feru-AFC-labeled cells into the animal model.
-
MRI: Perform T2*-weighted MRI to localize the transplanted cells based on the signal loss caused by the iron oxide core of the probe. Imaging can be performed at various time points (e.g., day 1 and day 7 post-transplantation) to monitor cell localization.
-
Fluorescence Imaging:
-
Use intravital microscopy to monitor the fluorescence signal from the transplanted cells.
-
In the event of apoptosis, activated caspase-3 will cleave the peptide on the Feru-AFC probe, releasing the AFC fluorophore and causing a "light-up" fluorescence signal.
-
Longitudinal fluorescence imaging can be used to assess cell viability over time.
-
Visualizations
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ismrm.org [ismrm.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ferumoxytol for Efficient Cell Labeling
Welcome to the technical support center for optimizing ferumoxytol concentration in cell labeling experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving efficient and reproducible cell labeling with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for cell labeling?
This compound is an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle coated with a carbohydrate shell.[1][2] It is FDA-approved for treating iron deficiency anemia.[1][3] In research, its superparamagnetic properties allow for the non-invasive tracking of labeled cells in vivo using Magnetic Resonance Imaging (MRI).[1] Its clinical approval suggests a favorable safety profile for translational studies.
Q2: What is the general mechanism of this compound uptake by cells?
In vivo, this compound is primarily taken up by the reticuloendothelial system, particularly macrophages in the liver, spleen, and bone marrow. For in vitro cell labeling, especially for non-phagocytic cells, direct incubation with this compound alone often results in low uptake due to its small size. Therefore, transfection agents like protamine sulfate are often used to form complexes that facilitate more efficient internalization. The exact cellular uptake mechanisms can vary between cell types but may involve clathrin-mediated endocytosis, caveolae-mediated pathways, and macropinocytosis/phagocytosis.
Q3: What is a typical starting concentration for this compound labeling?
The optimal concentration can vary significantly depending on the cell type. However, a common starting point for many stem cell types, such as adipose-derived stem cells (ADSCs), is in the range of 100 µg/mL to 500 µg/mL of iron in the culture medium. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line that balances high labeling efficiency with minimal cytotoxicity.
Q4: Is a transfection agent necessary for this compound labeling?
For many cell types, especially those with low phagocytic activity, a transfection agent is critical for achieving efficient labeling. Protamine sulfate is a commonly used, clinically applicable transfection agent that complexes with this compound to promote cellular uptake. Other strategies involve creating nanocomplexes with heparin and protamine.
Q5: How can I verify that my cells have been successfully labeled?
Several methods can be used to confirm intracellular iron uptake:
-
Prussian Blue Staining: This is a common histological stain that turns intracellular iron deposits a distinct blue color, allowing for qualitative visualization under a microscope.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique provides a quantitative measure of the total iron content per cell.
-
Transmission Electron Microscopy (TEM): TEM can visualize the nanoparticles within intracellular vesicles.
-
Magnetic Resonance Imaging (MRI): Labeled cells will exhibit a significant decrease in T2 relaxation times, appearing as dark spots on T2-weighted MR images.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency / Weak MRI Signal | Suboptimal this compound concentration. | Perform a dose-response curve, testing a range of this compound concentrations (e.g., 100, 200, 300, 400, 500 µg/mL). |
| Inefficient cellular uptake. | Use a transfection agent like protamine sulfate (a typical concentration is 10 µg/mL) to form complexes with this compound before adding to the cells. Consider forming this compound-heparin-protamine complexes. | |
| Short incubation time. | Ensure an adequate incubation period. A common protocol involves a 4-hour incubation with the this compound-protamine complex in serum-free media, followed by an overnight incubation after adding serum. | |
| Interference from serum in the media. | Prepare the this compound-protamine sulfate complexes in serum-free media to allow for their formation before introducing them to the cells. | |
| High Cell Death / Low Viability | This compound concentration is too high. | Reduce the concentration of this compound used for labeling. Determine the concentration that provides a good balance between labeling efficiency and cell viability. |
| Toxicity from the transfection agent. | Optimize the concentration of the transfection agent. While 10 µg/mL of protamine sulfate is common, this may need to be adjusted for your specific cell type. | |
| Contamination of reagents. | Use sterile techniques and ensure all reagents, including the this compound and transfection agent, are free from contamination. | |
| Inconsistent Labeling Results | Variation in cell confluency. | Start the labeling process when cells are at a consistent confluency, for example, 80% confluency. |
| Incomplete removal of unbound this compound. | After incubation, wash the cells thoroughly (e.g., three times with PBS) to remove any residual, unbound this compound complexes from the cell surface, which can lead to an overestimation of labeling efficiency. | |
| Variation in complex formation. | Ensure consistent timing for the formation of this compound-transfection agent complexes before adding them to the cells. A 5-minute incubation for complex formation is often used. |
Quantitative Data Summary
Table 1: Optimized this compound Labeling Concentrations and Iron Uptake
| Cell Type | This compound Concentration (µg/mL) | Transfection Agent & Concentration (µg/mL) | Iron Uptake per Cell (pg/cell) | Reference |
| Mesenchymal Stem Cells (MSCs) | 100 | - | 4.01 ± 0.18 | |
| Adipose-Derived Stem Cells (ADSCs) | 500 | Protamine Sulfate (10) | Not specified, but led to significant T2 signal effects |
Note: Iron uptake can vary based on the specific cell line, passage number, and experimental conditions.
Experimental Protocols
Protocol 1: this compound Labeling of Adipose-Derived Stem Cells (ADSCs) using Protamine Sulfate
This protocol is adapted from a method demonstrated to be effective for ADSCs.
Materials:
-
ADSCs at 80% confluency
-
This compound
-
Protamine Sulfate
-
Serum-free DMEM
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Labeling Media:
-
In a sterile tube, dilute this compound to the desired final concentration (e.g., 500 µg iron/mL) in serum-free DMEM.
-
In a separate sterile tube, dilute protamine sulfate to a final concentration of 10 µg/mL in serum-free DMEM.
-
Combine the this compound and protamine sulfate solutions and allow them to incubate at room temperature for 5 minutes to form complexes.
-
-
Cell Preparation:
-
Aspirate the existing culture medium from the ADSCs.
-
Wash the cells once with pre-warmed, serum-free DMEM.
-
-
Incubation:
-
Add the prepared this compound-protamine sulfate labeling media to the cells.
-
Incubate the cells for 4 hours at 37°C and 5% CO2.
-
-
Overnight Culture:
-
After the 4-hour incubation, add FBS to the culture medium to a final concentration of 10%.
-
Continue to incubate the cells overnight (approximately 20 hours) at 37°C and 5% CO2.
-
-
Washing:
-
The next day, aspirate the labeling medium.
-
Wash the cells three times with pre-warmed PBS to remove any unbound this compound complexes.
-
-
Cell Harvesting:
-
The labeled cells are now ready for harvesting and downstream applications.
-
Protocol 2: Quantification of Intracellular Iron using a Ferrozine-Based Assay
This protocol provides a method for colorimetric quantification of intracellular iron.
Materials:
-
Labeled and washed cell pellets
-
RIPA buffer
-
Glacial acetic acid (2.5 M, pH 4.5)
-
Ferrozine (5 mM)
-
Ascorbic acid (10 mM)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 1X RIPA buffer.
-
Sonicate the cell suspension (e.g., 3 times for 10 seconds each) to ensure complete cell lysis.
-
-
Colorimetric Reaction:
-
Dilute the cell lysate 1:1 with a solution containing 2.5 M glacial acetic acid (pH 4.5), 5 mM ferrozine, and 10 mM ascorbic acid.
-
-
Measurement:
-
Measure the absorbance of the solution at the appropriate wavelength for the ferrozine-iron complex.
-
-
Quantification:
-
Calculate the iron concentration based on a standard curve generated with known iron concentrations.
-
Visualizations
Caption: Workflow for this compound labeling of cells using protamine sulfate.
Caption: Troubleshooting logic for optimizing this compound cell labeling.
References
Preventing aggregation of ferumoxytol nanoparticles in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of ferumoxytol nanoparticles in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound nanoparticles aggregating in my cell culture medium?
A1: this compound nanoparticles, like other iron oxide nanoparticles, have a high surface energy and can aggregate in aqueous solutions, especially in high salt concentration environments like cell culture media.[1][2] Aggregation is primarily driven by the nanoparticles' tendency to reduce their surface area and achieve a lower energy state. The presence of serum proteins in the media plays a critical role in preventing this by forming a "protein corona" around the nanoparticles, which stabilizes them.[1][2][3]
Q2: What is a "protein corona" and how does it affect this compound stability?
A2: When this compound nanoparticles are introduced into cell culture media containing serum, proteins from the serum quickly adsorb to the nanoparticle surface, forming a layer known as the protein corona. This protein layer sterically hinders the nanoparticles from coming into close contact and aggregating. The protein corona can also alter the surface charge of the nanoparticles, further contributing to their colloidal stability. The composition of this protein corona can vary depending on the type of cell culture medium and serum used.
Q3: Can the type of cell culture medium influence this compound aggregation?
A3: Yes, the composition of the cell culture medium can significantly impact the stability of this compound nanoparticles. Different media (e.g., DMEM, RPMI-1640, F-12) contain varying concentrations of salts, amino acids, and other components that can influence the formation and composition of the protein corona. High salt concentrations can sometimes diminish the stabilizing effect of the protein coating.
Q4: What is the role of serum concentration in preventing aggregation?
A4: Serum provides the necessary proteins to form a stabilizing corona around the this compound nanoparticles. Insufficient serum concentration can lead to incomplete corona formation and subsequent aggregation. While a specific optimal concentration is not universally defined and can be cell-line dependent, using a standard serum concentration (e.g., 10% FBS) is generally recommended to ensure sufficient protein availability for stabilization. Pre-incubating the nanoparticles in serum-containing media before adding them to the final cell culture can also enhance stability.
Troubleshooting Guides
Issue 1: Visible precipitation or aggregation of this compound after addition to cell culture medium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Serum Concentration | Increase the serum concentration in your media (e.g., to 10% or 20% Fetal Bovine Serum). | A stable, uniform dispersion of nanoparticles with no visible precipitation. |
| Direct Addition to High Salt Medium | Pre-incubate this compound nanoparticles in a small volume of complete, serum-containing medium for 15-30 minutes before adding them to the full volume of your cell culture. | The pre-formed protein corona will prevent aggregation upon introduction to the higher volume of medium. |
| Inadequate Mixing | Gently vortex or pipette the medium up and down immediately after adding the this compound nanoparticles to ensure even dispersion. | Homogenous distribution of nanoparticles throughout the culture medium. |
| Incorrect pH of the medium | Ensure the pH of your cell culture medium is within the optimal range for your cells (typically 7.2-7.4). pH can influence protein conformation and binding to the nanoparticles. | Stable nanoparticle dispersion as protein binding is optimized at the correct pH. |
Issue 2: Inconsistent experimental results potentially due to nanoparticle aggregation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Batch-to-Batch Variability in Serum | If possible, use the same lot of serum for the duration of a critical experiment to minimize variability in protein composition. | More consistent nanoparticle behavior and reproducible experimental results. |
| Formation of Aggregates Over Time | Prepare fresh dilutions of this compound in serum-containing media for each experiment. Avoid storing diluted nanoparticles for extended periods. | Minimized risk of aggregation in stock solutions leading to more reliable results. |
| Interaction with other media supplements | Evaluate the compatibility of all media supplements with this compound. Some components, like certain amino acids or high concentrations of iron salts, could potentially influence nanoparticle stability. | Identification and substitution of any interfering components to maintain nanoparticle stability. |
Data Summary
The following table summarizes the effect of different media and the presence of serum on the hydrodynamic size of iron oxide nanoparticles, which is indicative of their aggregation state. Smaller sizes suggest better dispersion.
| Nanoparticle Condition | Average Hydrodynamic Diameter (nm) | Reference |
| Bare nanoparticles in water | 16.53 ± 0.94 | |
| This compound in Medium 1 (with protein corona) | 35.76 ± 2.25 | |
| This compound in Medium 2 (with protein corona) | 13.98 ± 0.10 | |
| This compound in Medium 3 (with protein corona) | 22.19 ± 1.37 |
Note: The specific compositions of "Medium 1, 2, and 3" were proprietary in the cited study but demonstrate the significant impact of media formulation on the nanoparticle-protein complex size.
Experimental Protocols
Protocol for Preparing Stable this compound Nanoparticle Suspensions in Cell Culture Media
-
Reagent Preparation:
-
Thaw a vial of stock this compound solution.
-
Warm your complete cell culture medium (containing serum, e.g., 10% FBS) and other required supplements to 37°C in a water bath.
-
-
Pre-incubation (Coating with Protein Corona):
-
In a sterile microcentrifuge tube, add a small volume of the complete, pre-warmed cell culture medium (e.g., 100 µL).
-
Add the desired volume of the stock this compound solution to this medium.
-
Gently mix by flicking the tube or pipetting up and down a few times.
-
Incubate the mixture at room temperature for 15-30 minutes. This allows for the formation of a stable protein corona around the nanoparticles.
-
-
Addition to Cell Culture:
-
Add the pre-incubated this compound-medium mixture to your main cell culture vessel.
-
Gently swirl the vessel to ensure even distribution of the nanoparticles.
-
-
Verification of Dispersion (Optional but Recommended):
-
Take a small aliquot of the final nanoparticle-containing medium.
-
Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS) to confirm the absence of large aggregates.
-
Visualizations
Caption: Factors influencing this compound aggregation in cell culture media.
Caption: Troubleshooting workflow for this compound aggregation issues.
References
Technical Support Center: Minimizing Ferumoxytol-Induced Artifacts in Susceptibility-Weighted Imaging (SWI)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ferumoxytol-induced artifacts in their susceptibility-weighted imaging (SWI) experiments.
Troubleshooting Guides
Q1: I've administered this compound and am seeing significant signal loss and blooming artifacts in my SWI images. What is the primary cause and how can I fix it?
A: The most common cause of significant signal loss and blooming artifacts in SWI after this compound administration is the high magnetic susceptibility of the iron oxide nanoparticles. The primary and most effective method to mitigate these artifacts is to introduce a waiting period between this compound administration and the MRI scan.
Immediate Action: If you are currently experiencing severe artifacts, it is likely that the scan is being performed too soon after administration. The recommended course of action is to reschedule the scan.
Recommended Waiting Period: A waiting period of 5 to 6 days between this compound administration and the MRI examination is recommended to significantly reduce susceptibility artifacts.[1][2][3] This allows for the clearance of the agent from the blood pool, reducing its impact on the magnetic field homogeneity.
Q2: My experimental timeline does not allow for a 5-6 day waiting period. What can I do to minimize artifacts if I need to image sooner?
A: Imaging within the first few days of this compound administration is challenging, as artifacts are most pronounced during this period.[4][5] However, you can make several adjustments to your SWI protocol to mitigate these effects.
Short-Delay Imaging Recommendations:
-
Reduce this compound Dosage: If your experimental design allows, use the lowest effective dose of this compound. Diagnostic imaging doses (1-4 mg/kg) typically produce fewer artifacts than therapeutic doses (up to 1020 mg).
-
Optimize Echo Time (TE): A shorter TE will reduce the amount of time for T2* dephasing to occur, which can lessen the signal loss from susceptibility effects.
-
Adjust Flip Angle: A lower flip angle can help to reduce saturation effects and may improve signal in areas with high this compound concentration.
-
Increase Voxel Size: While this will reduce spatial resolution, larger voxels can average out some of the susceptibility-induced signal variations.
Q3: I am observing unexpected vascular enhancement on my pre-contrast SWI images. Is this related to this compound?
A: Yes, this is a known artifact of this compound. Due to its long intravascular half-life, this compound can remain in the vasculature for an extended period, leading to T1 shortening and subsequent enhancement on pre-contrast T1-weighted sequences, which can also be apparent on SWI magnitude images.
Troubleshooting Steps:
-
Confirm this compound Administration: Check the subject's history to confirm the timing and dosage of this compound administration.
-
Acquire a T1-weighted Sequence: If not already part of your protocol, acquiring a T1-weighted scan can help to confirm if the pre-contrast enhancement is consistent with intravascular this compound.
-
Utilize Quantitative Susceptibility Mapping (QSM): QSM can help to differentiate between true susceptibility effects and T1 enhancement, providing a more accurate representation of the underlying tissue properties.
Frequently Asked Questions (FAQs)
Q4: What is the recommended dosage of this compound for SWI studies to balance contrast enhancement and artifact minimization?
A: The optimal dosage depends on the specific research question. However, for diagnostic imaging purposes where minimizing artifacts is a priority, a dosage in the range of 1-4 mg/kg is often sufficient to achieve the desired contrast without introducing overwhelming susceptibility artifacts. Therapeutic doses, such as the 510 mg or 1020 mg used for iron deficiency anemia, will produce more significant artifacts.
| Dosage Type | Typical Dose | Primary Use | Artifact Potential in SWI |
| Diagnostic | 1-4 mg/kg | Contrast-enhanced imaging | Lower |
| Therapeutic | 510 mg - 1020 mg | Iron deficiency anemia | Higher |
Q5: How does the MRI field strength (e.g., 1.5T, 3T, 7T) affect this compound-induced artifacts in SWI?
A: The effects of this compound on SWI are dependent on the field strength of the MRI scanner. Higher field strengths will generally result in more pronounced susceptibility artifacts. Therefore, imaging parameters should be adjusted accordingly.
| Field Strength | Effect on Susceptibility Artifacts | Recommended Parameter Adjustments |
| 1.5T | Less pronounced artifacts. | Standard SWI protocols may be sufficient with an adequate waiting period. |
| 3T | More significant artifacts compared to 1.5T. | Shorter TE and lower flip angle may be necessary. |
| 7T | Most pronounced artifacts. | Requires significant optimization, including a much shorter TE and potentially a lower this compound dose. |
Q6: Can I use Quantitative Susceptibility Mapping (QSM) to correct for this compound-induced artifacts?
A: Yes, QSM is a valuable technique that can help to mitigate and quantify the effects of this compound. By processing the phase information from the gradient echo sequence, QSM can generate a map of the magnetic susceptibility of the tissue, which can help to differentiate the iron-induced susceptibility from other tissue properties. This can be particularly useful in quantifying iron deposition and in situations where imaging must be performed before the this compound has fully cleared.
Experimental Protocols
Detailed Protocol for Minimizing this compound Artifacts in 3T SWI
This protocol is designed for researchers using a 3T MRI scanner who wish to perform SWI after the administration of this compound, with a focus on minimizing artifacts.
1. This compound Administration and Waiting Period:
-
Administer this compound at a diagnostic dose (e.g., 2-4 mg/kg).
-
If possible, wait for a period of 5-6 days before performing the SWI scan.
2. SWI Sequence Parameters (3T):
| Parameter | Recommended Value | Rationale |
| Echo Time (TE) | 15 - 25 ms | A shorter TE reduces T2* dephasing and minimizes signal loss. |
| Repetition Time (TR) | 25 - 40 ms | A shorter TR can help to reduce scan time. |
| Flip Angle | 10 - 15 degrees | A lower flip angle reduces saturation effects. |
| Voxel Size | Isotropic, 0.5 x 0.5 x 1.0 mm³ | Higher resolution can better delineate small structures, but may be more susceptible to artifacts. Adjust as needed based on signal-to-noise ratio. |
| Flow Compensation | On | Reduces artifacts from blood flow. |
3. Post-Processing:
-
Utilize a standard SWI processing pipeline, which typically includes phase unwrapping, background field removal, and the creation of a phase mask.
-
If available, perform Quantitative Susceptibility Mapping (QSM) to obtain a quantitative measure of the magnetic susceptibility.
Visualizations
Caption: Experimental workflow for minimizing this compound artifacts in SWI.
Caption: Troubleshooting logic for addressing this compound-induced SWI artifacts.
References
Troubleshooting low MRI signal from ferumoxytol-labeled cells in vivo
Welcome to the technical support center for troubleshooting MRI signal from ferumoxytol-labeled cells. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for cell labeling in MRI?
This compound is an FDA-approved iron supplement composed of superparamagnetic iron oxide (SPIO) nanoparticles.[1][2][3] Its superparamagnetic properties create local magnetic field inhomogeneities, leading to a decreased signal on T2- and T2*-weighted MR images.[1][2] This signal alteration allows for the non-invasive tracking of labeled cells in vivo. This compound is often chosen because of its clinical applicability, offering a potential pathway for translating research from preclinical to clinical settings.
Q2: I am observing a weak or no MRI signal from my transplanted this compound-labeled cells. What are the potential causes?
Several factors can contribute to a low MRI signal:
-
Low Labeling Efficiency: Insufficient uptake of this compound by the cells is a primary cause. This can be due to suboptimal concentrations of this compound or the absence of a transfection agent.
-
Cell Death or Proliferation: A decrease in the number of labeled cells at the target site due to cell death or rapid proliferation (diluting the iron label among daughter cells) can lead to signal loss over time.
-
Inappropriate MRI Parameters: The MRI sequence and its parameters (e.g., echo time, TE) must be optimized for detecting SPIO-induced signal changes. T2*-weighted gradient-echo sequences are highly sensitive to the signal loss caused by iron oxide nanoparticles.
-
Low Number of Transplanted Cells: The number of labeled cells may be below the detection limit of the MRI scanner.
Q3: How can I improve the labeling efficiency of my cells with this compound?
Optimizing the labeling protocol is crucial for achieving a strong MRI signal. Consider the following:
-
Use of Transfection Agents: this compound alone may not be efficiently internalized by all cell types. Transfection agents like protamine sulfate or a combination of heparin and protamine sulfate can form complexes with this compound, facilitating its uptake.
-
Optimize this compound Concentration: The concentration of this compound in the labeling medium directly impacts iron uptake. However, excessively high concentrations can lead to cytotoxicity. It is essential to determine the optimal concentration that provides a strong signal without compromising cell health.
-
Incubation Time: An adequate incubation period is necessary for cells to internalize the this compound complexes. A common approach involves an initial incubation of 4-5 hours in serum-free medium, followed by an overnight incubation after adding serum.
Q4: Will this compound labeling affect the viability and function of my cells?
While generally considered biocompatible, high concentrations of this compound can impact cell viability and proliferation. It is imperative to perform viability assays (e.g., MTS assay, Trypan Blue exclusion) and functional assays relevant to your cell type (e.g., differentiation potential) after labeling to ensure the labeling process does not adversely affect the cells. Studies have shown that optimized labeling protocols do not significantly impair the viability or differentiation capacity of various stem cell types.
Q5: How can I confirm that my cells have been successfully labeled with this compound before in vivo experiments?
Several methods can be used to verify successful labeling:
-
Prussian Blue Staining: This histological stain specifically detects iron, appearing as blue deposits within the cells.
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): This technique provides a quantitative measure of the intracellular iron content.
-
In Vitro MRI of Cell Pellets: Creating a phantom with labeled cell pellets and performing an MRI scan can confirm that the cells generate a detectable signal change (T2 or T2* shortening) before they are used in animals.
-
Flow Cytometry: If this compound is conjugated with a fluorescent dye, flow cytometry can be used to quantify the percentage of labeled cells.
Troubleshooting Guides
Guide 1: Low Intracellular Iron Content
This guide addresses issues related to inefficient this compound uptake by the cells.
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | Titrate the this compound concentration in the labeling medium. A common starting point is 100 µg/mL, which can be increased up to 500 µg/mL. Note that concentrations above 500 µg/mL may lead to a plateau in iron uptake and potentially increased cytotoxicity. |
| Inefficient Cellular Uptake | Utilize a transfection agent to enhance this compound internalization. A frequently used combination is protamine sulfate (10 µg/mL) complexed with this compound. Alternatively, a heparin-protamine-ferumoxytol (HPF) complex can be used. |
| Incorrect Incubation Procedure | Ensure an appropriate incubation time. A common protocol involves a 4-hour incubation in serum-free medium to allow complex formation and initial uptake, followed by overnight incubation after the addition of serum. |
| Cell Type Specificity | Different cell types may have varying capacities for nanoparticle uptake. It may be necessary to further optimize the labeling protocol specifically for your cell type. |
Guide 2: Weak In Vivo MRI Signal Despite Successful Labeling
This guide provides steps to take when in vitro labeled cells do not produce a strong signal in the animal.
| Potential Cause | Recommended Action |
| Suboptimal MRI Sequence | Use a T2-weighted gradient-echo (GRE) sequence, as it is highly sensitive to the susceptibility effects of iron oxide nanoparticles. Ensure the echo time (TE) is appropriately chosen to maximize the contrast between labeled cells and surrounding tissue. |
| Low Number of Viable Cells at Target Site | Assess cell viability immediately before injection. Consider increasing the number of transplanted cells. Monitor the signal over time, as cell death or migration away from the injection site can lead to signal loss. |
| Signal Dilution due to Cell Proliferation | If your cells are highly proliferative, the iron label will be diluted with each cell division, leading to a decrease in signal per cell over time. Consider this when planning longitudinal studies. |
| Anatomical Location of Cells | The background signal of the surrounding tissue can affect the conspicuity of the labeled cells. Tissues with inherently low signal on T2-weighted images may make detection more challenging. |
Quantitative Data Summary
Table 1: Optimized this compound Labeling Parameters and Resulting Iron Uptake
| Cell Type | This compound Concentration (µg/mL) | Transfection Agent | Incubation Time | Intracellular Iron (pg/cell) | Reference |
| Adipose-Derived Stem Cells (ADSCs) | 500 | Protamine Sulfate (10 µg/mL) | 4h + overnight | Not specified, but significant uptake confirmed | |
| Mesenchymal Stem Cells (MSCs) | 100 | Not specified | Not specified | 4.01 ± 0.18 | |
| Mesenchymal Stem Cells (MSCs) | Not specified | Bio-mimicry method | 7 days culture | 2.50 ± 0.50 | |
| Human Neural Stem Cells (NSCs) | 100 | Heparin (2 U/mL) + Protamine Sulfate (40 µg/mL) | 4-5h + 20h | >95% labeling efficiency |
Table 2: In Vitro MRI Relaxation Times of this compound-Labeled Cells
| Cell Type | Labeling Condition | Magnetic Field Strength (T) | T2 Relaxation Time (ms) | T2* Relaxation Time (ms) | Reference |
| Adipose-Derived Stem Cells (ADSCs) | 500 µg/mL this compound + Protamine | Not specified | Significantly shortened vs. unlabeled | Not reported | |
| Mesenchymal Stem Cells (MSCs) | In vivo labeled | 7 | 8.2 (vs. 33.6 for unlabeled) | Not reported | |
| Glioblastoma Cells (U87) | 20 µg/mL this compound | 7 | Not reported | 2.8 (vs. 25.6 for control) |
Experimental Protocols
Protocol 1: Ex Vivo Cell Labeling with this compound and Protamine Sulfate
This protocol is adapted from studies on adipose-derived stem cells.
-
Cell Preparation: Culture cells to 70-80% confluency.
-
Labeling Medium Preparation:
-
For each 0.5 x 10^6 cells, prepare a serum-free medium (e.g., DMEM).
-
Add protamine sulfate to a final concentration of 10 µg/mL.
-
Add this compound to the desired final concentration (e.g., 500 µg/mL).
-
Incubate the mixture for 5 minutes to allow for complex formation.
-
-
Cell Labeling:
-
Wash the cells with PBS.
-
Add the labeling medium to the cells and incubate for 4 hours at 37°C and 5% CO2.
-
Add Fetal Bovine Serum (FBS) to a final concentration of 10% and continue to incubate overnight.
-
-
Washing:
-
The following day, wash the cells three times with PBS to remove any unincorporated this compound complexes.
-
-
Cell Harvesting and Viability Assessment:
-
Harvest the cells using trypsin.
-
Perform a cell count and assess viability using an appropriate assay (e.g., Trypan Blue).
-
-
Confirmation of Labeling (Optional but Recommended):
-
Use a small aliquot of cells for Prussian Blue staining or prepare a cell pellet for in vitro MRI to confirm successful labeling.
-
Protocol 2: Preparation of Cell Phantoms for In Vitro MRI
This protocol is a general guide for creating phantoms to test the MRI signal of labeled cells.
-
Cell Preparation: Harvest and count the this compound-labeled cells.
-
Agarose Preparation: Prepare a 1% low-melting-temperature agarose gel in PBS and maintain it at 42°C.
-
Phantom Creation:
-
Resuspend a known number of cells (e.g., 1 x 10^6) in a small volume of medium or PBS.
-
Mix the cell suspension with the warm agarose solution (e.g., in a 1:1 ratio).
-
Quickly transfer the mixture into PCR tubes or other suitable containers.
-
Place the tubes on ice to solidify the agarose.
-
-
MRI Scanning: Place the phantom in the MRI scanner and acquire T2- and T2*-weighted images to assess the signal characteristics of the labeled cells compared to a control phantom containing unlabeled cells.
Visualizations
Caption: Workflow for labeling cells with this compound for in vivo MRI tracking.
Caption: Decision tree for troubleshooting low MRI signal from this compound-labeled cells.
References
- 1. Labeling stem cells with this compound, an FDA-approved iron oxide nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRI Detection and Therapeutic Enhancement of this compound Internalization in Glioblastoma Cells [mdpi.com]
- 3. Repurposing this compound as a Breast Cancer-Associated Macrophage Tracer with Five-Dimensional Quantitative [Fe]MRI of SPION Dynamics [mdpi.com]
Strategies to improve ferumoxytol loading efficiency in drug delivery systems
Welcome to the technical support center for ferumoxytol-based drug delivery systems. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter when developing drug delivery systems incorporating this compound.
Issue 1: Low or Inconsistent this compound Loading Efficiency
Question: Why is my this compound loading efficiency unexpectedly low or variable between batches?
Possible Causes and Solutions:
-
Suboptimal Mixing Order: The sequence in which components are added is critical for forming stable, well-loaded nanocomplexes.[1][2] In systems involving multiple components, such as polymers and this compound, the order of addition dictates the final structure and loading capacity.[1][2]
-
Solution: Experimentally verify the optimal order of addition for your specific system. For example, in a heparin-protamine-ferumoxytol system, pre-complexing this compound with protamine before adding heparin (FHP method) resulted in significantly greater iron uptake compared to forming a heparin-protamine complex first (HPF method).[1]
-
-
Incorrect Component Ratios: The stoichiometry between this compound, the drug, and other carrier components (e.g., polymers, lipids) directly impacts complex formation and stability.
-
Solution: Perform a systematic titration of each component to determine the optimal concentration range for maximum loading. Increasing the concentration of this compound in a nanocomplex generally leads to higher iron content per cell or particle.
-
-
Unfavorable Electrostatic Interactions: this compound's carboxymethyl-dextran coating is negatively charged, allowing it to interact with positively charged molecules. If other components in your system are also negatively charged, repulsive forces may prevent efficient loading.
-
Solution: Adjust the pH or ionic strength of the buffer to modulate surface charges. Consider incorporating a positively charged linker or polymer (e.g., protamine) to mediate the interaction between this compound and the drug or carrier.
-
-
Inefficient Surface Chemistry/Conjugation: If you are using covalent conjugation, the reaction efficiency may be low.
-
Solution: Optimize the conjugation chemistry. The carboxyl groups on the this compound coating can be modified to amines for reaction with NHS esters, providing a versatile method for attaching various molecules. Ensure reaction conditions (pH, temperature, reaction time) are optimal for the chosen chemistry.
-
Issue 2: Particle Aggregation and Precipitation
Question: My formulation is aggregating and precipitating out of solution after loading this compound. What can I do?
Possible Causes and Solutions:
-
Nanocomplex Instability: The formed complexes may be inherently unstable, leading to aggregation over time. Some components, like heparin and protamine, can form large aggregates that precipitate on their own.
-
Solution: this compound itself can act as a stabilizing agent. Ensure the concentration of this compound is sufficient to coat and stabilize the nanocomplexes. In some formulations, this compound electrostatically interacts with components and provides steric hindrance, preventing the formation of larger aggregates.
-
-
Incorrect Buffer Conditions: The pH and ionic strength of the medium can significantly affect particle stability.
-
Solution: Screen a panel of buffers with varying pH and salt concentrations to find conditions that promote colloidal stability. Characterize the zeta potential of your particles; a value sufficiently far from neutral (e.g., > ±20 mV) often indicates better electrostatic stabilization.
-
Issue 3: Difficulty in Characterizing this compound Loading
Question: I am struggling to accurately quantify the amount of this compound loaded into my drug delivery system.
Possible Causes and Solutions:
-
Inadequate Analytical Technique: The chosen method may lack the sensitivity or specificity required for accurate quantification.
-
Solution: Employ highly sensitive elemental analysis techniques. Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful method for the precise measurement of iron content at trace levels. Alternatively, relaxivity measurements using nuclear magnetic resonance (NMR) can quantify this compound concentrations in plasma samples.
-
-
Interference from Other Components: Other materials in your formulation may interfere with the analytical measurement.
-
Solution: Ensure proper sample preparation to isolate the component of interest. This may involve separating the this compound-loaded particles from the unloaded this compound and other reagents. Size-exclusion chromatography can be used for purification. When using ICP-MS, a stringent approach that includes subtracting blank matrix iron interference is necessary for accuracy.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for loading this compound into a drug delivery system?
A1: The primary loading mechanisms leverage the physicochemical properties of this compound's carboxymethyl-dextran coating. These include:
-
Electrostatic Interaction: The negatively charged carboxyl groups on the coating can physically adsorb onto positively charged molecules or surfaces. This is a common strategy for forming nanocomplexes with cationic polymers or lipids.
-
Covalent Conjugation: The carboxyl groups can be chemically modified (e.g., converted to amines) to serve as anchor points for covalently attaching drugs, targeting ligands, or fluorescent labels via chemistries like NHS ester reactions.
-
Physical Entrapment: this compound can be physically entrapped within the matrix of a larger nanoparticle or co-assembled into a multi-component nanocomplex, where it is often found on the surface of the final structure.
Q2: How does the order of mixing components affect loading efficiency?
A2: The order of mixing is crucial because it determines the intermediate complexes that form, which in turn dictates the final size, stability, and composition of the nanoparticle. A study on heparin, protamine, and this compound nanocomplexes found that mixing this compound with protamine first, followed by heparin (FHP), resulted in significantly higher iron uptake into stem cells compared to mixing heparin and protamine first (HPF). This highlights the importance of rational design and empirical testing of the assembly sequence.
Q3: What are the recommended methods for characterizing this compound-loaded nanoparticles?
A3: A multi-modal characterization approach is recommended:
-
Loading Quantification: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for precise elemental iron quantification.
-
Size and Stability: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and monitor size distribution and stability over time.
-
Morphology and Structure: Use Transmission Electron Microscopy (TEM) to visualize particle shape and size. Energy Filtered TEM (EFTEM) can be used to map the elemental distribution within the nanoparticles, confirming, for example, that iron from this compound is located on the surface of a polymer core.
Q4: Can this compound be loaded into liposomes or micelles?
A4: Yes. While the provided search results focus heavily on polymer-based nanocomplexes, the principles of loading can be extended to lipid-based systems. This compound's hydrophilic carbohydrate coat would suggest it is more suitable for loading into the aqueous core of liposomes or for surface functionalization rather than incorporation into the hydrophobic core of a standard micelle. However, hybrid structures like liposome-micelle carriers or modified micelles could be designed to accommodate it. Loading efficiency would depend on the specific formulation, including lipid composition and surface charge.
Q5: Does the drug I'm co-loading affect this compound loading efficiency?
A5: Yes, the properties of the co-loaded drug can significantly influence this compound loading. The drug's size, charge, and hydrophobicity can alter the overall electrostatic and hydrophobic interactions that drive nanoparticle self-assembly. It may compete for binding sites or sterically hinder the incorporation of this compound. Therefore, the formulation must be co-optimized for all components.
Quantitative Data Summary
The efficiency of this compound loading is highly dependent on the formulation strategy, particularly the mixing order and component concentrations.
Table 1: Influence of Mixing Order and Concentration on Cellular Iron Uptake
| Nanocomplex Formulation (Mixing Order) | This compound Concentration (µg/mL) | Mean Cellular Iron Content (pg Fe/cell) in Mesenchymal Stem Cells (MSCs) |
| HPF (Heparin-Protamine, then this compound) | 50 | ~2.5 |
| HPF (Heparin-Protamine, then this compound) | 100 | ~5.0 |
| HPF (Heparin-Protamine, then this compound) | 200 | ~7.5 |
| FHP (this compound-Protamine, then Heparin) | 50 | ~10.0 |
| FHP (this compound-Protamine, then Heparin) | 100 | ~15.0 |
| FHP (this compound-Protamine, then Heparin) | 200 | ~22.5 |
Data adapted from studies on Heparin (2 IU/mL) and Protamine (60 µg/mL) nanocomplexes. This table clearly demonstrates that the FHP mixing order is substantially more efficient for loading this compound for cellular uptake than the HPF order across all tested concentrations.
Experimental Protocols
Protocol 1: Formation of FHP Nanocomplexes for Cellular Labeling
This protocol describes the formation of this compound-Heparin-Protamine (FHP) nanocomplexes, optimized for high cellular uptake, based on published methods.
Materials:
-
This compound (Feraheme®, 30 mg/mL iron concentration)
-
Protamine sulfate solution (e.g., 10 mg/mL)
-
Heparin sodium salt solution (e.g., 1000 IU/mL)
-
Sterile cell culture medium (e.g., RPMI 1640)
-
Sterile microcentrifuge tubes
Methodology:
-
Component Preparation: Prepare sterile stock solutions of each component and dilute them to working concentrations in the desired cell culture medium immediately before use.
-
Mixing Step 1 (F-P Complex): In a sterile microcentrifuge tube, first add the required volume of this compound to the cell culture medium. Gently mix. Then, add the required volume of protamine sulfate. Mix gently by pipetting or brief vortexing.
-
Example Concentration: To achieve a final concentration of 200 µg/mL this compound and 60 µg/mL protamine.
-
-
Incubation: Allow the this compound-protamine (F-P) mixture to incubate for a short period (e.g., 5-10 minutes) at room temperature to facilitate complex formation.
-
Mixing Step 2 (FHP Formation): Add the required volume of heparin to the F-P mixture.
-
Example Concentration: To achieve a final concentration of 2 IU/mL heparin.
-
-
Final Incubation: Gently mix the final solution and incubate at 37°C for the desired duration (e.g., 2-4 hours) before adding to cells for labeling experiments.
-
Characterization (Optional but Recommended): Before cellular application, characterize the freshly prepared FHP nanocomplexes for size and polydispersity using Dynamic Light Scattering (DLS).
Protocol 2: Quantification of Loaded this compound via ICP-MS
This protocol provides a general workflow for quantifying the iron content in a purified drug delivery formulation.
Materials:
-
Purified this compound-loaded nanoparticles (pellet or concentrated solution)
-
Trace-metal grade nitric acid (HNO₃)
-
High-purity deionized water
-
Iron standard for ICP-MS
-
ICP-MS instrument
Methodology:
-
Sample Preparation: Accurately measure a specific volume or mass of your purified nanoparticle formulation. If the sample is in solution, record the exact volume. If it is a pellet, it can be lyophilized to obtain a dry weight before digestion.
-
Acid Digestion: Place the sample in a digestion vessel suitable for microwave digestion. Add a sufficient volume of concentrated trace-metal grade nitric acid to completely submerge the sample.
-
Microwave Digestion: Perform microwave-assisted acid digestion according to the instrument's standard operating procedure for digesting organic matrices. This process breaks down the carbohydrate coating and carrier materials, releasing the iron into solution as ions.
-
Dilution: After digestion and cooling, carefully transfer the digestate to a clean, volumetric flask. Dilute the sample to a known final volume with high-purity deionized water. The dilution factor should be chosen to bring the expected iron concentration into the linear range of the ICP-MS calibration curve.
-
Calibration: Prepare a series of calibration standards of known iron concentrations from a certified iron standard. The standards should be matrix-matched (i.e., contain the same concentration of nitric acid as the samples).
-
ICP-MS Analysis: Analyze the prepared samples and calibration standards using the ICP-MS. The instrument will measure the intensity of the iron isotopes (e.g., ⁵⁶Fe, ⁵⁷Fe).
-
Calculation: Use the calibration curve to determine the iron concentration in your diluted sample. Calculate the original amount of iron in your nanoparticle formulation by accounting for the dilution factor. The loading efficiency can then be expressed as a weight percentage of iron relative to the total mass of the nanoparticle.
Visualizations
Caption: Experimental workflow for this compound loading via the FHP self-assembly method.
Caption: Key factors influencing this compound loading efficiency in drug delivery systems.
References
Technical Support Center: Ferumoxytol Synthesis for Monodisperse Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining ferumoxytol synthesis to achieve monodisperse nanoparticles. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is an intravenous iron replacement product approved by the FDA for the treatment of iron deficiency anemia in adult patients with chronic kidney disease.[1][2] It is a superparamagnetic iron oxide nanoparticle (SPION) composed of a crystalline iron oxide core and a carbohydrate shell made of polyglucose sorbitol carboxymethylether.[1][3][4] This coating helps to minimize the release of free iron into the bloodstream.
Q2: What does "monodisperse" mean in the context of nanoparticles? A2: Monodisperse refers to a population of nanoparticles that are very uniform in size and shape. In practice, a sample is considered monodisperse if the standard deviation of its diameter is less than 10% of the average diameter. A common measure for this is the Polydispersity Index (PDI), where a value below 0.2 is generally considered indicative of a monodisperse sample for many applications.
Q3: Why is achieving a monodisperse this compound formulation important? A3: Monodispersity is crucial because the size of nanoparticles significantly influences their physicochemical, magnetic, and biological properties. Uniform particle size ensures predictable behavior in terms of pharmacokinetics, biodistribution, magnetic resonance imaging (MRI) contrast ability, and interaction with biological systems. For therapeutic and diagnostic applications, batch-to-batch consistency is critical for safety and efficacy, and this is heavily dependent on achieving a reproducible and narrow size distribution.
Q4: What is the general synthesis method for this compound? A4: The most common method for synthesizing this compound is aqueous co-precipitation. This involves mixing ferric and ferrous chloride salts with the polyglucose sorbitol carboxymethyl ether (PSC) coating agent in an aqueous solution. A base, typically ammonium hydroxide, is then added dropwise to precipitate the iron oxide cores within the carbohydrate matrix. The mixture is subsequently heated to promote crystallization and aging, followed by purification steps like dialysis and filtration to remove unreacted precursors and byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis that can lead to poor monodispersity.
Q5: My final nanoparticles show a broad size distribution (high PDI). What are the common causes and solutions? A5: A high PDI is typically due to uncontrolled nucleation and growth phases during precipitation.
| Potential Cause | Explanation | Recommended Solution |
| Uneven Base Addition | Adding the precipitating agent (e.g., ammonium hydroxide) too quickly or unevenly creates localized areas of high supersaturation, leading to multiple nucleation events and non-uniform particle growth. | Use a syringe pump for slow, controlled, and continuous dropwise addition of the base into the reaction mixture under vigorous stirring. |
| Inefficient Mixing | Poor agitation results in concentration and temperature gradients within the reactor. This causes nanoparticles in different areas to grow at different rates. | Ensure vigorous and consistent stirring throughout the entire reaction, especially during the addition of the base and the heating phase. Use a properly sized stir bar or an overhead mechanical stirrer. |
| Temperature Fluctuations | Inconsistent temperature control during the aging/heating step affects the rate of crystal growth and can lead to a wider size distribution. Some novel heating methods have been shown to improve uniformity. | Use a temperature-controlled oil bath or heating mantle with a PID controller to maintain a stable temperature. An alternative method using an alternating-current magnetic field has been shown to offer more uniform heating and narrower size distribution. |
Q6: The nanoparticles are aggregating and precipitating out of solution. How can I prevent this? A6: Aggregation occurs when the repulsive forces between particles are insufficient to overcome their natural attraction.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Coating | There may not be enough carbohydrate coating material to fully cover the surface of the iron oxide cores, leading to exposed surfaces that can aggregate. | Ensure the correct ratio of iron salts to the PSC coating agent is used as per the established protocol. The coating provides steric hindrance to prevent aggregation. |
| Incorrect pH | The surface charge of the nanoparticles is pH-dependent. An incorrect final pH can reduce the electrostatic repulsion between particles, causing them to clump together. | Carefully monitor and adjust the final pH of the solution. This compound nanoparticles typically have a negative zeta potential at neutral and basic pH. |
| Inadequate Purification | Residual salts from the synthesis can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and leading to aggregation. | Perform thorough dialysis against deionized water after synthesis to remove excess ions. Follow this with sterile filtration through an appropriate pore size filter (e.g., 0.22 µm). |
Q7: There is significant batch-to-batch variability in particle size. How can I improve reproducibility? A7: Reproducibility is a known challenge in nanoparticle synthesis and requires stringent control over all parameters.
| Potential Cause | Explanation | Recommended Solution |
| Reagent Variability | Lot-to-lot variations in starting materials, especially the carbohydrate polymer (molecular weight, degree of carboxymethylation), can significantly impact the final nanoparticle properties. | Whenever possible, use reagents from the same manufacturing lot for a series of experiments. If changing lots, perform a small-scale validation experiment first. |
| Procedural Deviations | Minor, unintentional changes in the synthesis procedure (e.g., addition rates, stirring speeds, heating profiles) can lead to different outcomes. | Maintain a detailed and precise laboratory notebook. Standardize every step of the process, from reagent preparation to the final purification. |
| Environmental Factors | Factors like atmospheric oxygen can affect the oxidation state of the iron. Syntheses are often performed under an inert atmosphere to control this. | Bubble nitrogen through the solution before and during the addition of the base to create an inert atmosphere, as described in some protocols. |
Data Summary
The table below summarizes the typical physicochemical properties of this compound nanoparticles as reported in the literature.
| Parameter | Reported Value | Measurement Technique | Reference |
| Hydrodynamic Diameter | 23.0 ± 0.7 nm | Dynamic Light Scattering (DLS) | |
| 23.38 ± 0.37 nm | Dynamic Light Scattering (DLS) | ||
| ~30 nm | Dynamic Light Scattering (DLS) | ||
| 17-31 nm | Not Specified | ||
| Iron Oxide Core Diameter | 7.15 ± 0.95 nm | Transmission Electron Microscopy (TEM) | |
| ~7 nm | Not Specified | ||
| 6.4 nm | X-ray Diffraction (XRD) & TEM | ||
| ~3.25 nm | Transmission Electron Microscopy (TEM) | ||
| Polydispersity Index (PDI) | 0.11 ± 0.02 | Dynamic Light Scattering (DLS) | |
| Carbohydrate Coating Thickness | 1.71 ± 0.47 nm | Negative Staining TEM |
Experimental Protocols & Workflows
This compound Synthesis Workflow
The following diagram illustrates the typical workflow for the co-precipitation synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Protocol 1: Co-Precipitation Synthesis of this compound
This protocol is a representative method based on literature descriptions. Researchers should optimize parameters for their specific setup.
-
Reagent Preparation:
-
Prepare a solution of polyglucose sorbitol carboxymethyl ether (PSC) in deionized water (e.g., 50 mg/mL).
-
Prepare a mixed iron salt solution containing ferric chloride (FeCl₃) and ferrous chloride (FeCl₂) in a 2:1 molar ratio in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the PSC and iron salt solutions. Mix for 10-15 minutes at room temperature.
-
Begin vigorous stirring and start bubbling nitrogen gas through the solution to remove dissolved oxygen. Maintain a nitrogen atmosphere throughout the precipitation step.
-
-
Precipitation:
-
Using a syringe pump, slowly add aqueous ammonia (e.g., 28 wt%) dropwise to the solution. The solution will turn black upon the formation of iron oxide nanoparticles.
-
-
Aging and Crystallization:
-
Once the base addition is complete, heat the mixture to 80-90°C using a controlled temperature bath and maintain this temperature for 40-60 minutes under continued stirring.
-
After the initial heating under nitrogen, some protocols introduce air bubbling for an additional period (e.g., 2 hours) to ensure complete oxidation to the desired iron oxide phase.
-
-
Purification:
-
Allow the solution to cool to room temperature.
-
Transfer the nanoparticle suspension to dialysis tubing (e.g., 10-14 kDa MWCO) and dialyze against a large volume of deionized water for 24-48 hours, with frequent water changes, to remove unreacted salts and excess ammonia.
-
Recover the purified suspension and pass it through a 0.22 µm sterile filter.
-
Store the final this compound solution at 4°C.
-
Protocol 2: Nanoparticle Characterization by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the purified this compound solution to an appropriate concentration (e.g., 1 mg Fe/mL) using deionized water or a suitable buffer like PBS.
-
Ensure the diluent is filtered to remove any dust or particulate contaminants.
-
-
Measurement:
-
Transfer the diluted sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for several minutes.
-
Set the instrument parameters (e.g., scattering angle, laser wavelength, viscosity of the dispersant).
-
Perform the measurement. Acquire data for a sufficient duration to obtain a stable correlation function (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Analyze the correlation function using the instrument software to obtain the intensity-weighted hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
For zeta potential measurements, use an appropriate folded capillary cell and apply an electric field to measure electrophoretic mobility.
-
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during synthesis.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. dovepress.com [dovepress.com]
- 2. The Story of this compound: Synthesis Production, Current Clinical Applications, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lbmd.seu.edu.cn [lbmd.seu.edu.cn]
- 4. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Ferumoxytol Formulations for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the long-term storage of ferumoxytol formulations.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with your this compound formulations.
Issue 1: Visible Aggregation or Precipitation
Potential Causes:
-
Improper Storage Temperature: Storing the formulation outside the recommended temperature range can lead to instability. This compound should be stored at 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F)[1][2]. Do not freeze the formulation[1].
-
Incorrect pH: The pH of the this compound formulation should be maintained between 6 and 8[3][4]. Deviations from this range can disrupt the surface charge of the nanoparticles, leading to aggregation.
-
High Ionic Strength of Diluent: Diluting this compound in a high ionic strength buffer can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and causing aggregation.
-
Incompatible Excipients: The addition of certain excipients may destabilize the formulation.
Recommended Solutions:
-
Verify Storage Conditions: Ensure that the formulation is stored within the recommended temperature range and protected from light.
-
Monitor pH: Regularly check the pH of your formulation and adjust as necessary using appropriate buffers.
-
Use Recommended Diluents: For intravenous infusion, dilute this compound in 50 mL to 200 mL of 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP.
-
Excipient Compatibility Study: If new excipients are introduced, perform a compatibility study to assess their impact on the stability of the this compound formulation.
Issue 2: Changes in Particle Size or Polydispersity Index (PDI) Detected by DLS
Potential Causes:
-
Early-Stage Aggregation: An increase in the Z-average diameter and PDI may indicate the initial stages of nanoparticle aggregation, which may not yet be visible to the naked eye.
-
Degradation of the Carbohydrate Coating: The polyglucose sorbitol carboxymethylether coating is crucial for stabilizing the iron oxide core. Its degradation can lead to particle aggregation.
-
Sample Preparation for DLS: Improper sample dilution or the presence of contaminants can lead to inaccurate DLS readings.
Recommended Solutions:
-
Review Storage and Handling: Re-evaluate the storage conditions and handling procedures to minimize stress on the formulation.
-
Accelerated Stability Studies: Conduct accelerated stability studies at elevated temperatures to predict long-term stability and identify potential degradation pathways.
-
Optimize DLS Sample Preparation: Ensure proper dilution of the sample to a suitable concentration for DLS analysis and filter the diluent to remove any particulate matter.
Issue 3: Alteration of Magnetic Properties
Potential Causes:
-
Changes in the Iron Oxide Core: Degradation of the superparamagnetic iron oxide core can alter the magnetic properties of the formulation.
-
Release of Free Iron: The release of iron from the nanoparticle complex can impact its magnetic resonance imaging capabilities and may indicate instability.
Recommended Solutions:
-
Characterize Iron Core: Use techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) to assess the morphology and crystalline structure of the iron oxide core over time.
-
Quantify Free Iron: Employ methods such as the bleomycin detectable iron assay to measure the amount of labile iron in the formulation.
Frequently Asked Questions (FAQs)
Formulation and Storage
-
Q1: What are the key components of a stable this compound formulation?
-
A1: A stable this compound formulation consists of a superparamagnetic iron oxide core coated with a polyglucose sorbitol carboxymethylether shell. It is typically formulated with mannitol to ensure isotonicity and has a pH between 6 and 8.
-
-
Q2: What are the optimal long-term storage conditions for this compound?
-
A2: For long-term storage, this compound should be stored at 20°C to 25°C (68°F to 77°F) and protected from light.
-
-
Q3: How long is a diluted this compound formulation stable?
-
A3: Once diluted in 0.9% Sodium Chloride Injection or 5% Dextrose Injection, the formulation should be used immediately. However, it can be stored at controlled room temperature (25°C ± 2°C) for up to 4 hours or refrigerated (2°C to 8°C) for up to 48 hours.
-
Stability Testing and Analysis
-
Q4: Which analytical techniques are essential for assessing the stability of this compound formulations?
-
A4: Key stability-indicating methods include Dynamic Light Scattering (DLS) for particle size and distribution, Zeta Potential analysis for surface charge, Size Exclusion Chromatography (SEC) for determining the colloidal molecular size, and methods to quantify free iron.
-
-
Q5: How can I perform a forced degradation study on my this compound formulation?
-
A5: Forced degradation studies involve subjecting the formulation to stress conditions such as elevated temperature, extreme pH (acidic and basic), oxidation, and photolysis to accelerate degradation. The degradation products can then be analyzed to understand the degradation pathways.
-
Troubleshooting Experiments
-
Q6: My DLS results for this compound are inconsistent. What could be the issue?
-
A6: Inconsistent DLS results can arise from several factors, including improper sample concentration (too high or too low), presence of air bubbles, or contamination of the sample or cuvette. Ensure your sample is properly diluted and visually free of aggregates and bubbles before measurement.
-
-
Q7: I am observing a decrease in the magnitude of the zeta potential of my this compound formulation over time. What does this indicate?
-
A7: A decrease in the absolute value of the zeta potential suggests a reduction in the electrostatic repulsion between nanoparticles. This can be an early indicator of instability and an increased likelihood of aggregation.
-
Quantitative Data Summary
Table 1: Recommended Storage and Formulation Parameters
| Parameter | Recommended Value | Reference |
| Storage Temperature | 20°C to 25°C (68°F to 77°F) | |
| Permitted Excursions | 15°C to 30°C (59°F to 86°F) | |
| pH of Formulation | 6 to 8 | |
| Osmolality | 270 to 330 mOsm/kg | |
| Diluted Stability (Room Temp) | Up to 4 hours | |
| Diluted Stability (Refrigerated) | Up to 48 hours |
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) of this compound nanoparticles.
-
Methodology:
-
Sample Preparation: Dilute the this compound formulation with a filtered (0.22 µm filter) appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis. The final solution should be transparent.
-
Instrument Setup: Set the instrument parameters, including the laser wavelength, scattering angle, and temperature (typically 25°C).
-
Measurement: Transfer the diluted sample to a clean cuvette, ensuring no air bubbles are present. Place the cuvette in the DLS instrument and allow it to equilibrate for at least 2 minutes.
-
Data Acquisition: Perform at least three replicate measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the Z-average diameter and the PDI.
-
2. Zeta Potential Measurement
-
Objective: To determine the surface charge of this compound nanoparticles.
-
Methodology:
-
Sample Preparation: Dilute the this compound formulation in an appropriate low ionic strength buffer (e.g., 10 mM NaCl) to the recommended concentration for the instrument.
-
Instrument Setup: Use a dedicated zeta potential cell. Ensure the electrodes are clean. Set the instrument parameters, including the temperature and the dielectric constant and viscosity of the dispersant.
-
Measurement: Inject the sample into the zeta potential cell, avoiding the introduction of air bubbles.
-
Data Acquisition: Apply an electric field and measure the electrophoretic mobility of the nanoparticles. Perform multiple runs for each sample.
-
Data Analysis: The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.
-
3. Size Exclusion Chromatography (SEC)
-
Objective: To determine the molecular size distribution of the this compound colloid.
-
Methodology:
-
Column Selection: Choose an SEC column with a pore size appropriate for the size range of this compound (approximately 17-31 nm).
-
Mobile Phase: Prepare an aqueous mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dilute the this compound formulation in the mobile phase.
-
Chromatographic Conditions: Set the flow rate and detection wavelength (e.g., UV detector at a wavelength where the formulation absorbs).
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the retention time and peak distribution, which correspond to the molecular size distribution.
-
Visualizations
Caption: Workflow for assessing the stability of this compound formulations.
Caption: Decision tree for troubleshooting this compound aggregation.
References
Technical Support Center: Ferumoxytol for Deep Tissue Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ferumoxytol for deep tissue imaging.
Troubleshooting Guides
This section addresses common issues encountered during this compound-enhanced deep tissue imaging experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio (SNR) in Deep Tissues | Insufficient this compound dose reaching the target tissue. Suboptimal imaging parameters. Signal attenuation at increased tissue depth. | Increase the injected dose of this compound within established safety limits (typically 1-7.5 mg/kg for imaging). Optimize MRI sequences: Use T1-weighted sequences with longer repetition times (TR) to allow for full magnetization recovery. Consider using higher magnetic field strengths (e.g., 3T or 7T) to improve intrinsic SNR.[1][2] |
| Image Artifacts (e.g., susceptibility artifacts, signal voids) | High local concentration of this compound. Patient movement during long acquisition times. Interaction with metallic implants. | Use pulse sequences that are less sensitive to susceptibility effects, such as spin-echo (SE) sequences instead of gradient-echo (GRE) sequences.[3][4] Ensure proper patient immobilization and consider motion correction techniques. Carefully screen patients for contraindications, including metallic implants. |
| Inconsistent or Unexpected Enhancement Patterns | Variation in macrophage uptake between subjects or tissues. Timing of image acquisition is not optimal for the target. Presence of hemorrhage or calcification, which can mimic this compound signal.[5] | Standardize the timing of imaging post-injection based on the target tissue (e.g., 24-48 hours for lymph nodes). Correlate imaging findings with histology to confirm the source of signal change. Utilize multi-sequence imaging (T1w, T2w, T2*w) to differentiate this compound from other signal sources. |
| Difficulty Differentiating Arteries and Veins in Steady-State Imaging | In the equilibrium phase, both arterial and venous structures are enhanced. | Use first-pass dynamic contrast-enhanced MRA to visualize the arterial phase separately. Employ black-blood imaging techniques to suppress the signal from venous blood. |
Frequently Asked Questions (FAQs)
1. What are the primary limitations of this compound for deep tissue imaging?
The primary limitations include:
-
Signal Attenuation: The magnetic resonance signal can weaken as it travels through deeper tissues, potentially leading to lower SNR and CNR in structures far from the surface coils.
-
Susceptibility Artifacts: As a superparamagnetic iron oxide nanoparticle, this compound can create significant susceptibility artifacts, especially with gradient-echo sequences, which can obscure underlying anatomy.
-
Long Half-Life: The prolonged intravascular half-life of this compound (approximately 14-15 hours) can be advantageous for some applications but can also interfere with subsequent MRI scans for up to three months.
-
Non-specific Uptake: this compound is taken up by the mononuclear phagocyte system (MPS), primarily in the liver, spleen, and bone marrow. This can sometimes lead to strong background signals that may obscure smaller, deep-seated targets.
2. How can I optimize my MRI protocol for deep tissue imaging with this compound?
To optimize your protocol:
-
Pulse Sequence Selection: Prioritize T1-weighted sequences for positive contrast enhancement. Spin-echo (SE) or turbo spin-echo (TSE) sequences are generally less prone to susceptibility artifacts than gradient-echo (GRE) sequences.
-
Imaging Parameters: Use a longer repetition time (TR) to maximize T1 contrast and a shorter echo time (TE) to minimize T2* signal loss.
-
Coil Selection: Utilize surface coils placed as close to the region of interest as possible to maximize signal reception from deep tissues.
-
Higher Field Strength: If available, imaging at higher magnetic field strengths (e.g., 3T or 7T) can significantly improve SNR.
3. What is the recommended dose and administration procedure for deep tissue imaging?
For imaging purposes, a dose of 1-7.5 mg of iron per kg of body weight is typically used. The administration should be a slow intravenous infusion over at least 15 minutes to minimize the risk of hypersensitivity reactions. The exact dose will depend on the specific application and the desired level of contrast.
4. When is the optimal time to image after this compound administration for deep tissue targets?
The optimal imaging time depends on the biological process being investigated:
-
Vascular Imaging (Angiography): Imaging can be performed immediately after administration during the first pass or in the steady-state blood pool phase, which lasts for several hours.
-
Inflammation/Macrophage Imaging: For imaging macrophage infiltration in deep tissues, such as lymph nodes or tumors, delayed imaging at 24 to 48 hours post-injection is often optimal to allow for cellular uptake.
5. Can this compound be used in patients with renal impairment?
Yes, a significant advantage of this compound is that it is not cleared by the kidneys and therefore can be used in patients with renal insufficiency, a contraindication for many gadolinium-based contrast agents.
Data Presentation
Table 1: Quantitative MRI Parameters of this compound
| Parameter | Value | Field Strength | Tissue/Medium | Reference |
| r1 Relaxivity (mM⁻¹s⁻¹) | 15 | 1.5 T | Blood | |
| 19.0 | 1.5 T | Biological Medium | ||
| r2 Relaxivity (mM⁻¹s⁻¹) | 64.9 | 1.5 T | Biological Medium | |
| r1/r2 Ratio | 0.063 | 3.0 T | Saline | |
| Signal-to-Noise Ratio (SNR) | Highest at 4 mg/kg dose for tibial trifurcation MRA | Not Specified | Vasculature | |
| Contrast-to-Noise Ratio (CNR) | Higher with RMS combined phase-cycled bSSFP at 7T compared to 3T | 3T and 7T | Labeled Macrophages | |
| LN-based Sensitivity | 98.0% | 3T | Genitourinary Malignancies | |
| LN-based Specificity | 64.4% | 3T | Genitourinary Malignancies |
Experimental Protocols
Protocol 1: this compound-Enhanced MRI for Deep Lymph Node Mapping
This protocol is adapted from studies on detecting metastatic lymph nodes in genitourinary malignancies.
1. Patient Preparation and Consent:
-
Obtain informed consent.
-
Screen for contraindications, including history of allergic reactions to iron products and MRI contraindications.
-
Record baseline vital signs.
2. This compound Administration:
-
Dose: 7.5 mg Fe/kg body weight.
-
Preparation: Dilute the required volume of this compound with normal saline.
-
Administration: Administer via a slow intravenous infusion over 10-15 minutes.
-
Monitoring: Monitor vital signs at 15, 30, 45, and 60 minutes post-injection.
3. MRI Acquisition:
-
Scanner: 3T MRI scanner with a phased-array body coil.
-
Imaging Time Points: Perform baseline MRI before this compound administration and follow-up scans at 24 and 48 hours post-injection.
-
Sequences:
-
Axial T2-weighted turbo spin-echo.
-
Axial fat-saturated T2*-weighted gradient-echo.
-
4. Image Analysis:
-
Compare the signal intensity of lymph nodes on pre- and post-contrast images.
-
A significant drop in signal intensity on T2*-weighted images at 24 or 48 hours is indicative of this compound uptake by macrophages in benign lymph nodes. Malignant nodes typically show minimal signal change.
Protocol 2: this compound-Enhanced MRI for Pancreatic Tumor Delineation
This protocol is based on a study for delineating pancreatic adenocarcinoma.
1. Patient Preparation and Consent:
-
Obtain informed consent.
-
Screen for contraindications.
2. This compound Administration:
-
Dose: 6 mg/kg of body weight (maximum dose of 510 mg).
-
Administration: Administer via hand injection at a rate of 1 mL/second, followed by a 10 mL saline flush.
-
Monitoring: Monitor for any adverse effects.
3. MRI Acquisition:
-
Scanner: 3T MRI system with an 8-channel phased-array body coil.
-
Imaging Time Points:
-
Baseline (pre-contrast).
-
Immediately post-injection.
-
48 hours post-injection.
-
-
Sequences:
-
T1-weighted sequences.
-
T2-weighted sequences.
-
Quantitative T2* mapping (multi-echo gradient-echo).
-
4. Image Analysis:
-
Load images onto a DICOM viewer for analysis.
-
Assess the enhancement patterns of the pancreatic tumor on immediate and delayed post-contrast images.
-
Utilize T2* maps to quantify iron concentration within the tumor and surrounding tissues.
Visualizations
References
- 1. Improved sensitivity of cellular MRI using phase-cycled balanced SSFP of this compound nanocomplex-labeled macrophages at ultrahigh field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajnr.org [ajnr.org]
- 4. Incidental this compound artifacts in clinical brain MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Cell line-specific optimization of ferumoxytol labeling protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cell line-specific optimization of ferumoxytol labeling protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of labeling cells with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency / Insufficient Iron Uptake | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line. 2. Inefficient Cellular Uptake: Some cell lines, particularly non-phagocytic cells, exhibit poor uptake of this compound alone.[1][2] 3. Incorrect Incubation Time: The duration of incubation may not be sufficient for adequate nanoparticle internalization. | 1. Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal this compound concentration for your cell line. Concentrations ranging from 100 to 500 µg Fe/ml have been reported to be effective for various stem cell lines.[1] 2. Utilize Transfection Agents: Complexing this compound with a transfection agent can significantly enhance uptake.[3] Commonly used agents include protamine sulfate, heparin, and Lipofectamine.[4] Note that the choice and concentration of the transfection agent also require optimization and can affect cell viability. For mesenchymal stem cells (MSCs), a "bio-mimicry" protocol may restore phagocytic activity, enabling transfection-free labeling. 3. Optimize Incubation Time: Test different incubation times, typically ranging from 4 to 24 hours, to find the optimal duration for your specific cell line and labeling conditions. |
| Decreased Cell Viability / Increased Apoptosis | 1. This compound Toxicity: High concentrations of this compound can be cytotoxic. 2. Transfection Agent Toxicity: Some transfection agents can be toxic to cells, even at low concentrations. 3. Timing of Labeling: For differentiating cells, the timing of the labeling process can impact viability and subsequent differentiation. | 1. Titrate this compound Concentration: Determine the highest concentration of this compound that does not significantly impact cell viability using a viability assay (e.g., Annexin V/propidium iodide staining). For some cell types, viability decreases at concentrations above 500 µg/ml. 2. Select a Less Toxic Transfection Agent: If using a transfection agent, screen different options to find one with low toxicity for your cell line. For example, FuGENE6 and low molecular weight poly-L-lysine have been reported to have lower toxicity than Lipofectamine2000. 3. Optimize Labeling Timepoint: If working with differentiating cells, test labeling at different stages of differentiation to identify a window where viability and differentiation potential are not compromised. |
| Inhibition of Cell Function (e.g., Differentiation) | 1. Interference from Labeling Reagents: The presence of this compound or transfection agents may interfere with cellular processes. | 1. Assess Post-Labeling Function: After labeling, perform functional assays relevant to your cell line (e.g., differentiation assays) to confirm that the labeling protocol does not adversely affect cell function. Optimized protocols have shown that chondrogenesis in adipose-derived stem cells is not inhibited by this compound labeling. |
| Overestimation of Labeling Efficiency | 1. Extracellular Nanoparticles: Residual this compound bound to the cell surface can lead to inaccurate quantification of intracellular iron. | 1. Thorough Washing: Ensure cells are washed multiple times with a suitable buffer (e.g., PBS) after incubation with the labeling solution to remove any non-internalized nanoparticles. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound for cell labeling?
The optimal concentration is highly cell line-dependent. It is crucial to perform a dose-response study for each new cell line. As a starting point, concentrations between 100 µg Fe/ml and 500 µg Fe/ml have been successfully used for labeling various types of stem cells, often in conjunction with a transfection agent. One study identified 500 µg Fe/ml of this compound with 10 µg/ml of protamine sulfate as the optimal compromise between significant iron uptake and preserved viability for adipose-derived stem cells (ADSCs).
2. Is a transfection agent necessary for this compound labeling?
For many cell types, especially those with low phagocytic activity, a transfection agent is necessary to achieve efficient labeling. This compound, being an ultrasmall superparamagnetic iron oxide nanoparticle (USPIO), is not as readily taken up by cells as larger SPIOs. Transfection agents like protamine sulfate, heparin, or commercially available reagents such as Lipofectamine help to complex with this compound and facilitate its entry into cells. However, for mesenchymal stem cells, a "bio-mimicry" protocol has been developed to enhance their natural phagocytic capabilities, allowing for labeling without transfection agents.
3. How can I quantify the amount of intracellular iron after labeling?
Several methods are available for quantifying intracellular iron content:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive and accurate method for measuring the total iron content in a cell lysate.
-
Atomic Emission Spectroscopy (AES): Another reliable method for quantifying the cellular iron load.
-
Spectrophotometric Techniques: A more rapid method that can be used to quantify iron content in cell lysates.
-
Prussian Blue Staining: A qualitative histological stain that confirms the presence of intracellular iron.
4. Will this compound labeling affect the viability and function of my cells?
When optimized, this compound labeling protocols should not significantly impact cell viability or function. However, high concentrations of this compound (e.g., >500 µg/ml) and certain transfection agents can be toxic. It is essential to perform viability assays (e.g., Annexin V/propidium iodide staining) and cell-specific functional assays (e.g., differentiation assays) to validate your optimized labeling protocol.
5. What is the mechanism of this compound uptake by cells?
The primary mechanism of uptake is endocytosis. For phagocytic cells, such as macrophages and some stem cells, this can occur without assistance. For non-phagocytic cells, complexing this compound with cationic transfection agents forms larger aggregates that are more readily internalized.
Quantitative Data Summary
Table 1: Optimized this compound Labeling Parameters for Adipose-Derived Stem Cells (ADSCs)
| Parameter | Optimal Value | Outcome | Reference |
| This compound Concentration | 500 µg Fe/ml | Significant cellular iron uptake and T2 signal effects | |
| Protamine Sulfate Concentration | 10 µg/ml | Facilitates this compound uptake | |
| Incubation Time | 4 hours | Sufficient for labeling | |
| Cell Viability | No significant difference compared to unlabeled controls | Maintained at concentrations of 100-500 µg/ml |
Table 2: Intracellular Iron Content in Various Cell Lines After this compound Labeling
| Cell Line | This compound Concentration | Transfection Agent | Intracellular Iron (pg Fe/cell) | Reference |
| Mesenchymal Stem Cells (MSCs) | 100 µg/ml | Lipofectin | 4.01 ± 0.18 | |
| Mesenchymal Stem Cells (MSCs) | Not specified | Not specified | ~60 |
Experimental Protocols
Protocol 1: General this compound Labeling using Protamine Sulfate
This protocol is adapted from methodologies for labeling stem cells and can be used as a starting point for optimization.
Materials:
-
Cells of interest plated at 80% confluency
-
This compound (e.g., Feraheme®)
-
Protamine Sulfate
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare Labeling Solution: a. In a sterile tube, dilute the required amount of this compound in 1 ml of serum-free medium. b. In a separate sterile tube, dilute the required amount of protamine sulfate (e.g., to a final concentration of 10 µg/ml) in 1 ml of serum-free medium. c. Allow both solutions to equilibrate at room temperature for 5 minutes. d. Combine the this compound and protamine sulfate solutions and let the mixture rest for 5 minutes to allow for complex formation. e. Add serum-free medium to the complex to achieve the final desired this compound concentration and volume for your culture vessel.
-
Cell Labeling: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed serum-free medium. c. Add the prepared labeling solution to the cells. d. Incubate the cells for 4 hours at 37°C in a CO2 incubator. e. After 4 hours, add fetal bovine serum to the medium to inactivate the transfection agent and incubate for an additional 20 hours.
-
Post-Labeling Wash: a. Aspirate the labeling solution from the cells. b. Wash the cells three times with pre-warmed sterile PBS to remove any residual, non-internalized this compound complexes. c. The cells are now labeled and ready for downstream applications or analysis.
Protocol 2: Quantification of Intracellular Iron using a Spectrophotometric Assay
This protocol provides a rapid method for determining the iron content of labeled cells.
Materials:
-
Labeled cell pellet
-
Cell lysis buffer
-
Reagents for iron quantification assay (e.g., ferrozine-based assay)
-
Spectrophotometer
Procedure:
-
Cell Lysis: a. Following labeling and washing, harvest the cells and create a cell pellet of a known cell number. b. Resuspend the cell pellet in a suitable lysis buffer. c. Lyse the cells using sonication or other appropriate methods.
-
Iron Quantification: a. Prepare iron standards of known concentrations. b. Add the iron quantification reagent (e.g., ferrozine-based solution) to the cell lysate and the standards. c. Incubate as required by the assay protocol.
-
Measurement: a. Measure the absorbance of the samples and standards using a spectrophotometer at the optimal wavelength (e.g., 370 nm). b. Create a standard curve from the absorbance readings of the iron standards. c. Calculate the iron concentration in the cell lysate based on the standard curve and determine the average iron content per cell.
Protocol 3: Assessment of Cell Viability using Annexin V/Propidium Iodide Staining
This protocol allows for the quantification of viable, apoptotic, and necrotic cells after labeling.
Materials:
-
Labeled and unlabeled (control) cells
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Harvest both labeled and unlabeled cells and wash them with PBS. b. Resuspend the cells in the provided binding buffer at a concentration of approximately 1 x 10^6 cells/ml.
-
Staining: a. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. b. Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer within one hour of staining. b. Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive) cells. c. Compare the viability of labeled cells to the unlabeled control to assess the cytotoxicity of the labeling protocol.
Visualizations
Caption: Workflow for this compound labeling of cells using a transfection agent.
Caption: Decision tree for troubleshooting this compound labeling experiments.
References
- 1. This compound: a new, clinically applicable label for stem-cell tracking in arthritic joints with MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Method for Preparing Mesenchymal Stem Cells and Labeling with this compound for Cell Tracking by MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of transfection agents in forming complexes with ferumoxides, cell labeling efficiency, and cellular viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferumoxytol In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ferumoxytol in vivo. Our goal is to help you minimize non-specific uptake and achieve more targeted delivery in your experiments.
Troubleshooting Guide
Here we address specific issues you may encounter during your in vivo experiments with this compound.
Question: I am observing high off-target accumulation of this compound in the liver and spleen. How can I reduce this?
Answer:
High accumulation in the liver and spleen is expected due to rapid clearance by the mononuclear phagocyte system (MPS), previously known as the reticuloendothelial system (RES).[1][2][3][4] This is the primary mechanism of non-specific uptake for many nanoparticles, including this compound. Here are several strategies to mitigate this issue:
-
RES Blockade (Pre-treatment/Saturation): A common strategy is to temporarily saturate the MPS macrophages before injecting your therapeutic or imaging dose of this compound. This can be achieved by pre-administering a "decoy" agent.
-
Liposomes: Pre-injection of empty liposomes can reversibly block macrophage uptake, decreasing liver and spleen sequestration of subsequently administered nanoparticles.[5] Positively charged liposomes have been shown to be particularly effective.
-
Intralipid®: This FDA-approved parenteral nutrition source can be used to temporarily blunt MPS uptake of nanoparticles. Pre-treatment with Intralipid® (20%) has been shown to reduce RES uptake by approximately 50% and increase the blood half-life of iron oxide nanoparticles threefold in rodents.
-
-
Scavenger Receptor Inhibition: The primary receptor responsible for this compound uptake by macrophages is the Scavenger Receptor Type A I/II (SR-A1/II).
-
Polyinosinic Acid (PIA): This is a well-established inhibitor of scavenger receptors. Co-administration or pre-administration of PIA has been demonstrated to block this compound uptake by macrophages both in vitro and in vivo.
-
-
Dosing and Administration Rate: The administration protocol can influence the pharmacokinetics. While initial clinical use involved rapid bolus injections, a slower infusion over 15 minutes is now recommended to reduce the risk of adverse events, which may be related to the kinetics of MPS saturation. Experimenting with the infusion rate in your animal models may help modulate MPS uptake.
Question: My in vivo results are inconsistent across different experiments, even with the same protocol. What could be the cause?
Answer:
Inconsistent results can be frustrating. Besides typical experimental variables, consider the following factors related to this compound itself:
-
Batch-to-Batch Variability: Studies have shown that different batches of commercially available this compound can vary in their physicochemical properties, such as particle size, zeta potential, and complement activation. These variations can lead to differences in in vivo behavior and MPS uptake. It is advisable to characterize each new batch you use or, if possible, source a single large batch for a complete study.
-
Animal Model Variability: The physiological state of your animals can impact MPS activity. Factors such as age, sex, and underlying inflammatory conditions can alter macrophage activity and, consequently, this compound uptake. Ensure your animal cohorts are well-matched.
Question: I am trying to use this compound to label and track a specific cell type in vivo, but I'm getting significant background signal from resident macrophages.
Answer:
Differentiating between your target cells that have taken up this compound and resident phagocytes that have non-specifically cleared the agent is a common challenge.
-
Delayed Imaging Timepoints: this compound has a blood half-life of approximately 14.5 hours. Most of the non-specific clearance by the MPS occurs within the first 24-48 hours. If your cell labeling strategy allows, performing your analysis (e.g., MRI) at later time points (e.g., >48 hours) may help to reduce the background signal from the initial rapid clearance phase.
-
Ex Vivo Confirmation: Whenever possible, confirm the cellular localization of this compound in your target tissue using histology. Techniques like Prussian blue staining for iron, combined with immunohistochemistry for your cell-specific markers, can definitively show which cells have internalized the nanoparticles. Using an anti-dextran antibody can specifically identify the this compound coating.
-
Employ a Blocking Strategy: As mentioned previously, using a RES blockade strategy with decoy liposomes or Intralipid® can help reduce the overall background signal from resident macrophages, potentially improving the signal-to-noise ratio for your labeled cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of non-specific this compound uptake in vivo?
A1: The primary mechanism is phagocytosis by macrophages of the mononuclear phagocyte system (MPS), located mainly in the liver, spleen, and bone marrow. This process is mediated predominantly by the Scavenger Receptor Type A I/II (SR-A1/II), which recognizes the negatively charged carboxymethyl-dextran coating of the this compound nanoparticle.
Q2: What are the key physicochemical properties of this compound?
A2: this compound consists of a superparamagnetic iron oxide core coated with a carboxymethyl-dextran shell. This design provides a neutral to slightly negative surface charge and is intended to minimize the release of free iron until the particle is internalized by MPS macrophages.
| Property | Value | Reference |
| Core Diameter | ~7 nm | |
| Hydrodynamic Diameter | 17 - 31 nm | |
| Molecular Weight | ~750 kDa | |
| Coating | Carboxymethyl-dextran | |
| Blood Half-life (Human) | ~14.5 hours |
Q3: Can I modify the surface of this compound to reduce non-specific uptake?
A3: While this compound comes as a pre-formulated, FDA-approved product, advanced users can consider surface modification strategies common in nanoparticle research. Techniques like PEGylation (attaching polyethylene glycol) are known to reduce protein adsorption and subsequent macrophage uptake of nanoparticles. However, any modification to the this compound surface would require extensive characterization and validation, as it would alter the original product. Such modifications could also affect its magnetic properties and regulatory approval for any translational work.
Q4: Are there alternatives to this compound with lower non-specific uptake?
A4: The field of iron oxide nanoparticles is broad. Different coatings can significantly alter biodistribution. For instance, ferumoxtran-10, an earlier generation iron oxide agent, showed a much longer blood clearance time (t1/2 ≤ 48 hours) compared to this compound (t1/2 ≤ 6 hours), which allowed for a longer exposure period to target tissues like atherosclerotic plaques. Researchers can also synthesize their own iron oxide nanoparticles and coat them with materials like silica or gold to create a more inert surface ("passivation"). However, these alternatives are not typically clinically approved and would be for preclinical research only.
Q5: How can I quantify the biodistribution of this compound in my animal model?
A5: There are two primary methods:
-
Magnetic Resonance Imaging (MRI): this compound is an excellent MRI contrast agent. Quantitative MRI techniques, such as R2* (or 1/T2*) relaxometry, can be used to estimate the iron concentration in tissues like the liver, spleen, and bone marrow non-invasively over time.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive ex vivo method. After sacrificing the animal, organs of interest are harvested, weighed, and digested. ICP-MS is then used to accurately measure the total iron content per gram of tissue. This is considered the gold standard for quantitative biodistribution.
Experimental Protocols
Protocol 1: In Vitro Macrophage Uptake Inhibition Assay
Objective: To quantify the inhibition of this compound uptake by macrophages using a scavenger receptor inhibitor (Polyinosinic Acid).
Materials:
-
Macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Polyinosinic Acid (PIA) sodium salt (SR-A1 inhibitor)
-
Phosphate Buffered Saline (PBS)
-
Prussian Blue staining kit (for visualization)
-
ICP-MS grade nitric acid (for quantification)
-
96-well or 24-well tissue culture plates
Methodology:
-
Cell Seeding: Seed macrophages in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Pre-treatment with Inhibitor:
-
Prepare a stock solution of PIA in sterile PBS.
-
On the day of the experiment, aspirate the old medium and wash the cells once with warm PBS.
-
Add fresh medium containing the desired concentration of PIA (e.g., 10-50 µg/mL).
-
Incubate for 1-2 hours at 37°C.
-
Include a "No Inhibitor" control group that receives fresh medium only.
-
-
This compound Incubation:
-
Prepare a solution of this compound in the cell culture medium at the desired final concentration (e.g., 0.1 mg Fe/mL).
-
Add the this compound solution to the wells (both with and without inhibitor).
-
Incubate for 3-6 hours at 37°C.
-
-
Washing:
-
Aspirate the medium containing this compound.
-
Wash the cells thoroughly 3-5 times with cold PBS to remove any non-internalized nanoparticles.
-
-
Analysis:
-
Qualitative (Prussian Blue Staining): Fix the cells in one plate with 4% paraformaldehyde. Follow the manufacturer's protocol for the Prussian Blue stain to visualize iron (blue deposits). Counterstain with Nuclear Fast Red. Image the wells using a light microscope.
-
Quantitative (ICP-MS): Lyse the cells in another plate by adding concentrated nitric acid and incubating overnight. Collect the lysates, dilute with deionized water to a suitable volume, and analyze for total iron content using ICP-MS. Normalize the iron content to the cell number or total protein content.
-
Protocol 2: In Vivo RES Blockade with Intralipid®
Objective: To evaluate the effect of pre-dosing with Intralipid® on the biodistribution of this compound in a rodent model.
Materials:
-
Rodent model (e.g., BALB/c mice)
-
This compound (dose to be determined, e.g., 10 mg Fe/kg)
-
Intralipid® 20%
-
Sterile saline
-
Anesthesia
-
Tools for intravenous injection (e.g., tail vein catheter)
-
Tools for organ harvesting
Methodology:
-
Animal Groups: Divide animals into at least two groups:
-
Control Group: Receives saline pre-treatment followed by this compound.
-
Blockade Group: Receives Intralipid® pre-treatment followed by this compound.
-
-
Pre-treatment Administration:
-
One hour prior to this compound injection, administer the pre-treatment intravenously (i.v.).
-
Control Group: Inject sterile saline (volume matched to the Intralipid® group).
-
Blockade Group: Inject Intralipid® 20% at a clinical dose of 2 g/kg.
-
-
This compound Administration:
-
One hour after pre-treatment, administer this compound i.v. to all animals.
-
-
Biodistribution Timepoint:
-
Select a timepoint for analysis (e.g., 4, 24, or 48 hours post-ferumoxytol injection). This will depend on the specific research question.
-
-
Organ Harvesting and Analysis:
-
At the designated timepoint, anesthetize the animals and perform cardiac perfusion with saline to flush the vasculature.
-
Harvest key organs: liver, spleen, lungs, kidneys, heart, and a sample of bone marrow.
-
Weigh each organ.
-
Digest the organs using established protocols (e.g., with concentrated nitric acid).
-
Quantify the iron content in each organ using ICP-MS.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
dot
Caption: Cellular uptake pathway of this compound by macrophages.
dot
Caption: Workflow and mechanism for reducing RES uptake via blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving drug delivery: Nanocarriers and microenvironmental priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Tumor Uptake by Optimizing Liposome Based RES Blockade Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges of quantifying ferumoxytol concentration in tissues
Welcome to the technical support center for the quantification of ferumoxytol in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying this compound concentration in tissues?
A1: The main techniques for quantifying this compound in tissues include:
-
Magnetic Resonance Imaging (MRI): This non-invasive method utilizes the superparamagnetic properties of this compound to alter the relaxation times (T1 and T2/T2*) of water protons in tissues. Quantitative susceptibility mapping (QSM) is another MRI-based technique that can quantify iron concentration.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive elemental analysis technique that measures the total iron content in a tissue sample after acid digestion.
-
Spectrophotometry: Colorimetric assays can be used to determine the iron concentration after chemical reduction of Fe(III) to Fe(II) and reaction with a chromogenic agent.
-
Histology (Perls' Prussian Blue Stain): A qualitative or semi-quantitative method to visualize the localization of ferric iron deposits in tissue sections.
Q2: How do I choose the most appropriate quantification method for my experiment?
A2: The choice of method depends on several factors, including the required sensitivity, spatial resolution, whether the analysis can be destructive, and the available equipment. The following logic diagram can guide your decision-making process:
Decision logic for selecting a this compound quantification method.
Q3: How can I differentiate between this compound-derived iron and endogenous iron in my tissue samples?
A3: This is a critical challenge. For methods like ICP-MS and spectrophotometry, which measure total iron, it is essential to include a control group of animals that have not been administered this compound. The average iron concentration in the control group can be subtracted from the values of the this compound-treated group to estimate the concentration of this compound-derived iron. For MRI, baseline scans before this compound administration are necessary to establish the endogenous relaxation rates or magnetic susceptibility of the tissue.
Troubleshooting Guides
Spectrophotometric Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background absorbance or turbidity in samples | Incomplete tissue homogenization. | Ensure complete homogenization using a suitable method (e.g., Dounce homogenizer, bead beater). Centrifuge the homogenate at high speed to pellet insoluble debris. |
| Precipitation of proteins in the acidic assay buffer.[1] | Consider a pre-treatment step with proteolytic enzymes to digest proteins before adding the acidic buffer.[2] | |
| Interference from other substances in the tissue homogenate. | Run a sample blank that includes all reagents except the chromogen to measure and subtract the background absorbance. | |
| Low or inconsistent readings | Incomplete reduction of Fe(III) to Fe(II). | Ensure the reducing agent is fresh and used at the correct concentration and incubation time. |
| Interference from chelating agents. | Avoid using buffers containing EDTA if it interferes with the assay; consider alternative chelators or buffer systems. | |
| Incorrect pH of the reaction mixture. | Verify the pH of the final reaction mixture and adjust if necessary. | |
| Non-linear standard curve | Improper preparation of standards. | Prepare fresh standards from a reliable stock solution. Use a validated dilution series. |
| Contamination of reagents or labware. | Use high-purity water and acid-washed glassware. |
ICP-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Low iron recovery | Incomplete digestion of the tissue sample and this compound's iron oxide core.[3] | Use a robust digestion protocol, such as microwave-assisted digestion with a mixture of nitric acid and hydrogen peroxide.[4] Ensure complete dissolution of the sample. |
| Inaccurate pipetting of viscous tissue homogenates.[3] | Use positive displacement pipettes for viscous liquids. | |
| High variability between replicate samples | Inhomogeneous tissue sample. | Ensure the tissue is thoroughly homogenized before taking aliquots for digestion. |
| Contamination during sample preparation. | Use trace metal-grade acids and reagents. Prepare samples in a clean environment (e.g., a laminar flow hood). | |
| Matrix effects leading to signal suppression or enhancement | High concentration of dissolved solids in the sample. | Dilute the digested sample to reduce the total dissolved solids concentration. Use an internal standard to correct for matrix effects. |
| Polyatomic interferences. | Use a collision/reaction cell in the ICP-MS instrument to remove polyatomic interferences. |
MRI-Based Quantification
| Problem | Possible Cause | Troubleshooting Steps |
| Signal artifacts or degradation | High local concentration of this compound causing excessive T2* shortening. | Optimize imaging parameters (e.g., use shorter echo times). Allow sufficient time for this compound to distribute in the tissue before imaging. |
| Patient motion during the scan. | Use appropriate animal anesthesia and monitoring to minimize motion. | |
| Difficulty in distinguishing this compound from endogenous iron sources | Lack of a pre-contrast baseline scan. | Always acquire a baseline MRI scan before this compound administration to quantify the change in relaxation rates or susceptibility. |
| Non-linearity between this compound concentration and MRI signal | At high concentrations, the relationship between R2* and this compound concentration can become non-linear. | If high concentrations are expected, create a calibration curve using phantoms with known this compound concentrations to determine the linear range of your MRI sequence. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound and a comparison of different quantification methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~731 kDa | |
| Iron Core Diameter | 6.4 ± 0.4 nm | |
| R1 Relaxivity (1.5 T) | 15 mM⁻¹s⁻¹ | |
| R2 Relaxivity (1.5 T) | 89 mM⁻¹s⁻¹ | |
| Intravascular Half-life | ~14.5 hours |
Table 2: Comparison of this compound Quantification Methods
| Method | Principle | Sensitivity | Throughput | Destructive | Key Considerations |
| MRI | Measures changes in T1 and T2/T2* relaxation times or magnetic susceptibility. | µg/g to mg/g range | Low | No | Non-invasive, provides spatial distribution. Requires baseline scans. Signal can saturate at high concentrations. |
| ICP-MS | Elemental analysis of total iron after tissue digestion. | ng/g to µg/g range | Moderate | Yes | Very high sensitivity and accuracy. Measures total iron, requiring control tissues. Prone to matrix effects and interferences. |
| Spectrophotometry | Colorimetric detection of iron after chemical reaction. | µg/g range | High | Yes | High throughput, relatively inexpensive. Susceptible to interference from tissue components and turbidity. |
| Perls' Prussian Blue | Histochemical staining of ferric iron. | Qualitative/Semi-quantitative | Low | Yes | Provides excellent spatial localization at the cellular level. Not a truly quantitative method. |
Experimental Protocols
Protocol 1: Tissue Homogenization for Spectrophotometry or ICP-MS
This protocol describes the general procedure for preparing a tissue homogenate for subsequent iron quantification.
General workflow for tissue homogenization.
Detailed Steps:
-
Excise the tissue of interest and immediately place it in ice-cold phosphate-buffered saline (PBS) to wash away excess blood.
-
Blot the tissue dry with filter paper and record its wet weight.
-
Add a known volume of homogenization buffer (e.g., iron assay buffer for spectrophotometry or a suitable buffer for ICP-MS) to the tissue. A common ratio is 4-10 volumes of buffer to the tissue weight.
-
Homogenize the tissue on ice using a suitable method (e.g., 10-15 passes with a Dounce homogenizer) until no visible chunks of tissue remain.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant, which contains the tissue lysate, for subsequent analysis.
Protocol 2: Colorimetric Iron Assay (Spectrophotometry)
This protocol is a general guide for a colorimetric iron assay. Specific reagents and incubation times may vary depending on the commercial kit used.
Reagents:
-
Iron Assay Buffer (typically an acidic buffer)
-
Iron Reducer (e.g., ascorbic acid)
-
Iron Probe (a chromogenic agent like Ferene S or bathophenanthroline)
-
Iron Standard (a solution of known iron concentration)
Procedure:
-
Prepare a Standard Curve: Create a series of dilutions of the Iron Standard in the Iron Assay Buffer to generate a standard curve.
-
Sample Preparation: Add a specific volume of the tissue homogenate supernatant to a microplate well. Adjust the volume with Iron Assay Buffer if necessary.
-
Iron Reduction: Add the Iron Reducer to each standard and sample well. This reduces Fe(III) to Fe(II). Incubate as recommended by the kit manufacturer (e.g., 30 minutes at 37°C).
-
Color Development: Add the Iron Probe to each well. This will react with the Fe(II) to produce a colored complex. Incubate, protected from light, for the recommended time (e.g., 60 minutes at 37°C).
-
Measurement: Measure the absorbance of each well at the specified wavelength (e.g., 593 nm) using a microplate reader.
-
Calculation: Subtract the absorbance of a blank (reagents only) from all readings. Plot the absorbance of the standards versus their known concentrations to create a standard curve. Use the equation of the standard curve to calculate the iron concentration in your samples.
Protocol 3: Perls' Prussian Blue Staining for Tissue Sections
This protocol provides a method for visualizing ferric iron in paraffin-embedded tissue sections.
Reagents:
-
20% Hydrochloric Acid (HCl)
-
10% Potassium Ferrocyanide
-
Nuclear Fast Red solution (or other suitable counterstain)
Procedure:
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining Solution: Prepare a fresh working solution by mixing equal parts of 20% HCl and 10% Potassium Ferrocyanide.
-
Incubation: Immerse the slides in the working solution for 20-30 minutes.
-
Washing: Rinse the slides thoroughly in several changes of distilled water.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes to stain the cell nuclei.
-
Washing: Briefly rinse in distilled water.
-
Dehydrate and Mount: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Results:
-
Ferric iron deposits (hemosiderin) will appear as blue or purple.
-
Nuclei will be stained pink or red.
-
The cytoplasm will be a pale pink.
References
- 1. Unraveling the unexpected: Interference in iron assay leads to diagnosis of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Improving the reliability of the iron concentration quantification for iron oxide nanoparticle suspensions: a two-institutions study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Improving the therapeutic efficacy of ferumoxytol-based hyperthermia
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ferumoxytol-based hyperthermia. This resource provides troubleshooting guidance and answers to frequently asked questions to help improve the therapeutic efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for magnetic hyperthermia?
A1: this compound (brand name Feraheme®) is an FDA-approved superparamagnetic iron oxide nanoparticle (SPION) used for the treatment of iron deficiency anemia.[1][2] It consists of iron oxide crystallites with a low molecular weight, semi-synthetic carbohydrate coating.[1][2][3] Its superparamagnetic nature, biocompatibility, and ability to accumulate in tumors through the enhanced permeability and retention (EPR) effect make it a promising agent for magnetic fluid hyperthermia (MFH), a cancer therapy that uses alternating magnetic fields (AMF) to generate heat from nanoparticles and destroy cancer cells.
Q2: What is the heating mechanism of this compound in an alternating magnetic field?
A2: When subjected to an AMF, this compound nanoparticles generate heat primarily through two mechanisms: Néel relaxation and Brownian relaxation. Néel relaxation involves the rapid flipping of the magnetic moment within the nanoparticle's crystal lattice, while Brownian relaxation is the physical rotation of the nanoparticle itself within its surrounding medium. The friction generated by these processes dissipates energy as heat. For smaller, superparamagnetic nanoparticles like this compound, Néel and Brownian relaxation are the dominant heating mechanisms.
Q3: What is the Specific Absorption Rate (SAR) and why is it important?
A3: The Specific Absorption Rate (SAR), also known as Specific Loss Power (SLP), is a measure of the heating efficiency of magnetic nanoparticles and is typically expressed in Watts per gram of the magnetic material (e.g., W/g Fe). It quantifies how effectively the nanoparticles convert electromagnetic energy into heat. A higher SAR value indicates more efficient heating, which is crucial for achieving therapeutic temperatures in the target tumor while minimizing the required nanoparticle concentration and the intensity of the applied AMF.
Q4: How does this compound accumulate in tumors?
A4: this compound can accumulate in tumors through the Enhanced Permeability and Retention (EPR) effect. The leaky blood vessels and poor lymphatic drainage characteristic of many solid tumors allow nanoparticles of a certain size range, like this compound (hydrodynamic diameter of ~30 nm), to extravasate from the bloodstream and accumulate in the tumor interstitium. Additionally, this compound can be taken up by tumor-associated macrophages (TAMs), which can further contribute to its localization within the tumor microenvironment.
Q5: What are the typical therapeutic temperatures for hyperthermia?
A5: The goal of hyperthermia is to raise the temperature of the tumor tissue to a therapeutic range, typically between 41°C and 46°C. Temperatures in this range can induce apoptosis (programmed cell death) in cancer cells and make them more susceptible to other treatments like radiation and chemotherapy. Overheating can lead to necrosis and damage to surrounding healthy tissues, so precise temperature control is critical.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low heating efficiency (low SAR value) | 1. Suboptimal AMF parameters: The frequency and strength of the alternating magnetic field are not optimized for this compound. 2. Nanoparticle aggregation: this compound nanoparticles may aggregate in the biological medium, reducing their effective surface area and altering their magnetic properties. 3. Inaccurate concentration determination: The actual concentration of iron in the this compound solution may be lower than expected. | 1. Optimize AMF parameters: Systematically vary the frequency and field strength of your AMF generator to find the optimal settings for this compound. Note that there is a biomedical safety limit for H × f < 5 × 10⁹ A/(m·s). 2. Ensure proper dispersion: Use appropriate buffers and sonication to ensure the nanoparticles are well-dispersated before injection. Characterize the particle size and aggregation state using techniques like Dynamic Light Scattering (DLS). 3. Verify iron concentration: Use methods like inductively coupled plasma mass spectrometry (ICP-MS) to accurately measure the iron concentration in your this compound stock and experimental samples. |
| Inconsistent temperature readings | 1. Invasive temperature probes: Physical probes can be difficult to place accurately and may not reflect the true temperature distribution within the tumor. 2. Non-uniform nanoparticle distribution: this compound may not be evenly distributed throughout the tumor, leading to "hot spots" and inaccurate temperature measurements if the probe is not in a region of high nanoparticle concentration. 3. Heat dissipation by blood flow: In vivo, blood flow can carry heat away from the tumor, making it difficult to achieve and maintain therapeutic temperatures. | 1. Use non-invasive thermometry: Consider using techniques like Magnetic Resonance Thermometry (MRT) or infrared thermography for more accurate and comprehensive temperature mapping. Magnetic particle thermometry (MPT) is another emerging non-invasive technique. 2. Image nanoparticle distribution: Use imaging techniques like MRI to visualize the distribution of this compound within the tumor before and after hyperthermia treatment. This can help correlate temperature readings with nanoparticle location. 3. Model heat transfer: Employ computational models to simulate heat transfer in the tumor, taking into account blood perfusion, to better predict and control the temperature distribution. |
| Poor therapeutic efficacy in vivo | 1. Insufficient this compound accumulation in the tumor: The EPR effect can be heterogeneous and may not lead to sufficient nanoparticle accumulation for effective hyperthermia. 2. Rapid clearance of nanoparticles: this compound can be cleared from the bloodstream by the reticuloendothelial system (RES), primarily in the liver and spleen, before it can accumulate in the tumor. 3. Tumor microenvironment factors: The acidic and hypoxic tumor microenvironment can influence the stability and heating efficiency of the nanoparticles. | 1. Optimize injection route and timing: For preclinical models, intratumoral injection can bypass systemic circulation and increase local nanoparticle concentration. For intravenous administration, optimizing the timing between injection and AMF application is crucial. 2. Surface modification: Although this compound has a carbohydrate coating, further surface modifications with polymers like polyethylene glycol (PEG) could potentially increase circulation time. 3. Combine with other therapies: Hyperthermia can sensitize tumors to other treatments. Consider combining this compound-based hyperthermia with chemotherapy or radiotherapy for a synergistic effect. |
| Discrepancies between in vitro and in vivo results | 1. Simplified in vitro environment: In vitro experiments in water or cell culture media do not account for the complex biological environment in vivo, such as blood flow and tissue heterogeneity. 2. Protein corona formation: In vivo, proteins can bind to the surface of nanoparticles, forming a "protein corona" that can alter their size, charge, and biological interactions. | 1. Use more complex in vitro models: Consider using 3D tumor spheroids or microfluidic "tumor-on-a-chip" models to better mimic the in vivo tumor microenvironment. 2. Characterize the protein corona: Analyze the protein corona that forms on this compound in plasma to understand its impact on nanoparticle behavior and heating efficiency. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Core Material | Iron Oxide (Maghemite/Magnetite) | |
| Coating | Low molecular weight semi-synthetic carbohydrate | |
| Hydrodynamic Diameter | ~30 nm | |
| Iron Oxide Core Diameter | ~7 nm | |
| Zeta Potential (in water) | -24.4 ± 9.32 mV |
Table 2: Magnetic and Hyperthermia Properties of this compound
| Parameter | Value | Conditions | Reference |
| Saturation Magnetization (Msat) | 25.2 Am²/kg | 300 K, 7 T | |
| Coercive Field (Hc) | < 2 mT | 300 K | |
| Mean Blocking Temperature | ~50 K | 10 mT field | |
| Specific Absorption Rate (SAR) | ~50.5 W/kg | 340 kHz, 37.5 kA/m | |
| Specific Absorption Rate (SAR) | 68.7 W/g | 335 kHz, 60 kA/m | |
| r₁ Relaxivity | 15 mM⁻¹s⁻¹ | 1.5 T | |
| r₂ Relaxivity | 89 mM⁻¹s⁻¹ | 1.5 T |
Table 3: In Vitro Heating Performance of this compound in Water
| This compound Concentration (mg/mL) | Temperature Increase (°C in 120s) |
| 2 | 2 |
| 10 | >10 |
| 15 | Not specified, but higher than 10 mg/mL |
| 30 | 26 |
| Conditions: 340 kHz, 37.5 kA/m. Data extracted from. |
Table 4: In Vivo this compound Dosing for Hyperthermia in a Mouse Model
| Study Type | This compound Dose | Injection Route |
| Low-dose | 25 µL of 5 mg/mL (125 µg) | Intratumoral |
| High-dose | Four injections of 25 µL at 30 mg/mL (750 µg per injection) | Intratumoral |
| Data from a study on subcutaneous PC3 xenografts. |
Experimental Protocols
Protocol 1: In Vitro Measurement of this compound Heating Ability (SAR)
-
Sample Preparation:
-
Prepare aqueous suspensions of this compound at various concentrations (e.g., 2, 10, 15, 30 mg/mL).
-
Ensure the nanoparticles are well-dispersed by vortexing or brief sonication.
-
Place a known volume (e.g., 1 mL) of the suspension in a thermally insulated container.
-
-
Hyperthermia Induction:
-
Place the sample within the coil of an AMF generator.
-
Apply an alternating magnetic field with defined frequency (e.g., 100-400 kHz) and amplitude (e.g., 24-60 kA/m).
-
Record the temperature of the suspension over time (e.g., every few seconds for 2-5 minutes) using a fiber optic thermometer to avoid interference with the magnetic field.
-
-
SAR Calculation:
-
Plot the temperature as a function of time.
-
Determine the initial slope of the heating curve (dT/dt).
-
Calculate the SAR using the following formula: SAR (W/g) = (C * V * (dT/dt)) / m where C is the specific heat capacity of the solvent (e.g., ~4.186 J/g°C for water), V is the volume of the sample, and m is the mass of iron in the sample.
-
Protocol 2: In Vivo this compound-Based Hyperthermia in a Subcutaneous Tumor Model
-
Animal Model and Tumor Implantation:
-
Establish subcutaneous tumors (e.g., PC3 prostate cancer cells) in immunocompromised mice.
-
Allow tumors to grow to a specified size (e.g., ~100 mm³).
-
-
This compound Administration:
-
Administer this compound via intratumoral injection to achieve a high local concentration.
-
Alternatively, use intravenous injection to model systemic delivery and tumor targeting via the EPR effect.
-
The dose of this compound can be varied to study dose-dependent effects.
-
-
Hyperthermia Treatment:
-
Anesthetize the mouse and place it within the AMF coil, ensuring the tumor is at the center of the field.
-
Apply the AMF for a specified duration (e.g., 30-60 minutes).
-
Monitor the tumor temperature using a fiber optic probe or non-invasive thermometry.
-
Monitor the animal's core body temperature to prevent systemic overheating.
-
-
Efficacy Assessment:
-
Monitor tumor volume over time using calipers.
-
At the end of the study, excise the tumors for histological analysis (e.g., H&E staining for necrosis, TUNEL assay for apoptosis) to assess cell death.
-
Correlate tumor response with the this compound dose and achieved temperature.
-
Visualizations
Caption: Workflow for in vivo this compound-based hyperthermia experiments.
Caption: Simplified signaling pathways activated by hyperthermia in cancer cells.
Caption: Logical troubleshooting flow for improving therapeutic efficacy.
References
Minimizing potential cytotoxicity of ferumoxytol at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferumoxytol, particularly concerning its potential for cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?
A1: The primary mechanism of this compound-induced cytotoxicity is linked to the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[1][2][3][4] this compound's iron oxide core can participate in the Fenton reaction, where ferrous iron (Fe²⁺) reacts with endogenous hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals.[2] This process is particularly pronounced in cells with low levels of the iron exporter protein ferroportin (FPN), leading to intracellular iron accumulation and subsequent oxidative damage to lipids, proteins, and DNA, which can ultimately result in cell death.
Q2: What are the typical signs of cytotoxicity in cell cultures exposed to high concentrations of this compound?
A2: Signs of cytotoxicity can include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells.
-
Increased apoptosis: Observation of programmed cell death, which can be confirmed with specific assays.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Increased lactate dehydrogenase (LDH) release: LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Elevated ROS levels: Direct measurement of intracellular ROS will show a significant increase.
Q3: Are certain cell types more susceptible to this compound-induced cytotoxicity?
A3: Yes, cell types with lower expression of the iron exporter ferroportin (FPN) are more susceptible to this compound's cytotoxic effects. This includes certain cancer cells, such as some types of leukemia. The reduced capacity to export iron leads to its accumulation intracellularly, thereby amplifying the production of ROS via the Fenton reaction. Additionally, cells that are already under high oxidative stress may be more vulnerable.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected non-toxic concentrations.
| Possible Cause | Troubleshooting Step |
| Nanoparticle Agglomeration: this compound nanoparticles may aggregate in certain culture media, leading to increased localized concentrations and enhanced cellular uptake, which can amplify toxic effects. | 1. Characterize Particle Size: Use Dynamic Light Scattering (DLS) to determine the size of this compound particles in your specific culture medium. 2. Optimize Dispersion: Try sonicating the this compound solution before adding it to the culture medium. The use of a stabilizing agent like serum albumin might also be considered. |
| Endotoxin Contamination: The this compound sample or other reagents may be contaminated with endotoxins, which can induce inflammatory responses and cell death. | 1. Test for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to check for endotoxin contamination in your this compound stock and other reagents. 2. Use Endotoxin-Free Materials: Ensure all plasticware, glassware, and solutions are certified endotoxin-free. |
| Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to iron-induced oxidative stress. | 1. Assess Ferroportin Levels: If possible, determine the expression level of ferroportin (FPN) in your cell line. 2. Use a Control Cell Line: Compare the cytotoxic effects with a cell line known to have high FPN expression. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate Cell Seeding: Uneven cell distribution in multi-well plates can lead to variability in results. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Check for Cell Clumping: Visually inspect the cell suspension for clumps and gently pipette to break them up if necessary. |
| Interference with Assay Reagents: this compound's properties might interfere with the assay's detection method. For example, its color could interfere with absorbance-based assays. | 1. Run Appropriate Controls: Include a "this compound only" control (no cells) to check for background signal. 2. Use a Different Assay: Consider using an assay based on a different detection principle (e.g., fluorescence instead of absorbance). |
| Variable Nanoparticle Uptake: The rate and extent of this compound uptake can vary between experiments. | 1. Standardize Incubation Time: Use a consistent incubation time for all experiments. 2. Control Cell Density: Ensure that the cell density is consistent across experiments, as this can influence nanoparticle uptake. |
Data Summary
Table 1: Effect of this compound on Cell Viability
| Cell Type | This compound Concentration (µg/mL) | Incubation Time (hours) | Reduction in Viability (%) | Reference |
| FPN-low leukemic cells | Not specified | 48 | Significant reduction | |
| FPN-high leukemic cells | Not specified | 48 | Little to no effect | |
| Human ESC-derived CPCs | >200 | Not specified (on day 3) | ~50% (increased apoptosis) |
Table 2: Comparison of Adverse Events of Intravenous Iron Formulations
| Formulation | Treatment-Related Adverse Events (%) | Serious Adverse Events (%) | Reference |
| This compound | 5.2 | 2.9 | |
| Saline (Placebo) | 4.5 | 1.8 | |
| This compound | 10.6 | Not specified | |
| Oral Iron | 24 | Not specified |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using the LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom plates
-
Commercial LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the this compound-containing medium.
-
Controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with the same amount of vehicle used for this compound.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Transfer: Carefully transfer a specific volume of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction: Add the stop solution from the kit.
-
Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
Materials:
-
Cells of interest
-
Serum-free medium
-
This compound stock solution
-
DCFH-DA
-
Positive control (e.g., H₂O₂)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate and allow them to adhere.
-
Washing: Wash the cells with serum-free medium.
-
Loading: Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells again with serum-free medium to remove excess DCFH-DA.
-
Treatment: Add this compound suspensions at various concentrations to the wells. Include an untreated control and a positive control.
-
Measurement: Measure the fluorescence intensity at various time points (e.g., 30, 60, 120 minutes) using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.
Visualizations
Caption: Experimental workflow for assessing and troubleshooting this compound cytotoxicity.
Caption: Signaling pathway of this compound-induced cytotoxicity.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-approved this compound displays anti-leukaemia efficacy against cells with low ferroportin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the extent of oxidative stress induced by intravenous this compound, ferric carboxymaltose, iron sucrose and iron dextran in a nonclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ferumoxytol vs. Gadolinium-Based Contrast Agents: A Comparative Guide for Preclinical MRI
In the realm of preclinical magnetic resonance imaging (MRI), the choice of contrast agent is paramount to achieving high-quality, informative data. For decades, gadolinium-based contrast agents (GBCAs) have been the gold standard. However, the emergence of ferumoxytol, an iron oxide nanoparticle, presents a compelling alternative with a distinct set of properties and potential advantages. This guide provides an objective comparison of this compound and GBCAs for preclinical MRI applications, supported by experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their study designs.
Performance Comparison: Key Quantitative Data
The performance of a contrast agent in MRI is fundamentally linked to its ability to alter the relaxation times of water protons in tissues. This is quantified by its relaxivity (r1 and r2). The following tables summarize key quantitative data comparing this compound and GBCAs.
| Parameter | This compound | Gadolinium-Based Contrast Agents (GBCAs) | Reference |
| Primary Element | Iron Oxide | Gadolinium(III) | [1] |
| Molecular Composition | Iron oxide core with a semisynthetic carbohydrate coating | Gadolinium chelated with a ligand (e.g., DTPA) | [1] |
| r1 Relaxivity (1.5 T, 37°C in water) | 15 mM⁻¹s⁻¹ | 4-6 mM⁻¹s⁻¹ (typical) | [1][2] |
| r2 Relaxivity (1.5 T, 37°C in water) | 89 mM⁻¹s⁻¹ | 6-8 mM⁻¹s⁻¹ (typical) | [2] |
| Plasma Half-life | ~14-21 hours | ~1.5-2 hours | |
| Excretion Route | Reticuloendothelial system (liver, spleen, bone marrow) | Primarily renal |
Comparative Efficacy in Preclinical Models
Direct comparisons in preclinical models provide valuable insights into the practical performance of these contrast agents.
High-Grade Glioma Model
A study comparing this compound and gadoteridol in high-grade glioma patients (which has translational relevance to preclinical models) revealed the following:
| Parameter | This compound (24h delayed) | Gadoteridol (immediate) | p-value |
| Enhancement Cube Root Volume (D) | 13.83% smaller | - | <0.0001 |
| Enhancement Signal Intensity (SI) | 7.24% lower | - | <0.0001 |
Despite the quantitative differences, the study concluded that the strong correlation between the two agents' enhancement characteristics suggests this compound can be effectively used to visualize enhancement in high-grade gliomas.
Pediatric Sarcoma Assessment
In a study on pediatric and adolescent patients with sarcomas, this compound-enhanced MRI was compared to gadolinium-enhanced MRI:
| Parameter (vs. Gadolinium-MRI) | This compound-MRI | p-value |
| Tumor SNR (T1-LAVA) | Significantly lower | <0.001 |
| Tumor SNR (T1-SE) | Equal | 0.104 |
| Tumor SNR (T2-FSE) | Equal | 0.305 |
| Tumor-to-Marrow CNR (T2-FSE) | Significantly higher | <0.001 |
| Tumor-to-Liver CNR (T1-LAVA) | Significantly higher | 0.021 |
| Tumor-to-Vessel CNR (T1-LAVA) | Significantly higher | 0.003 |
This study highlighted that this compound provides an equivalent assessment of tumor extent with improved evaluation of neurovascular involvement.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for preclinical MRI studies using this compound and GBCAs.
This compound-Enhanced MRI for Neuroinflammation in a Glioblastoma Model
This protocol is adapted from studies investigating the utility of this compound in differentiating tumor progression from treatment-related neuroinflammation.
Animal Model:
-
Immuno-competent mice with orthotopically implanted syngeneic glioblastoma cells.
Contrast Agent Administration:
-
This compound: Administered intravenously (IV) via tail vein catheter.
-
Dosage: 4 mg/kg body weight.
-
Administration: The this compound solution is diluted 1:1 with sterile saline.
MRI Protocol:
-
Scanner: 7T small animal MRI scanner.
-
Pre-contrast Imaging: T1-weighted, T2-weighted, and T2*-weighted sequences are acquired to establish a baseline.
-
Post-contrast Imaging:
-
Blood Pool Phase (Immediate): T1-weighted and T2*-weighted sequences are acquired immediately after injection to assess vascularity.
-
Delayed Phase (24 hours post-injection): T1-weighted and T2-weighted sequences are acquired to visualize cellular uptake of this compound by macrophages and other phagocytic cells, indicative of neuroinflammation.
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the tumor and contralateral normal brain tissue on all image sets.
-
Signal intensity changes between pre- and post-contrast images are quantified.
-
Comparison is made with gadolinium-enhanced scans if performed on the same animal at a different time point.
Gadolinium-Enhanced MRI for Blood-Brain Barrier Disruption in a Stroke Model
This protocol is based on studies evaluating blood-brain barrier (BBB) integrity following ischemic stroke.
Animal Model:
-
Rats or mice subjected to transient middle cerebral artery occlusion (tMCAO) to induce ischemic stroke.
Contrast Agent Administration:
-
Gadolinium-based contrast agent (e.g., Gadoteridol): Administered intravenously (IV) via a tail vein catheter.
-
Dosage: 0.1 mmol/kg body weight.
-
Administration: Administered as a bolus followed by a saline flush.
MRI Protocol:
-
Scanner: 7T or 9.4T small animal MRI scanner.
-
Pre-contrast Imaging: T1-weighted, T2-weighted, and Diffusion-Weighted Imaging (DWI) sequences are acquired. DWI is used to confirm the ischemic lesion.
-
Post-contrast Imaging (Immediate): T1-weighted sequences are acquired immediately following GBCA injection and repeated at several time points (e.g., 5, 15, 30 minutes) to assess the dynamics of contrast extravasation across the disrupted BBB.
Data Analysis:
-
ROIs are drawn on the ischemic core, peri-infarct region, and contralateral healthy tissue.
-
The degree of signal enhancement in the T1-weighted images is quantified to determine the extent of BBB permeability.
Visualizing the Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Caption: this compound's mechanism of action and imaging phases.
References
A Comparative Analysis of Ferumoxytol and Other SPIOs for Cell Tracking: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate contrast agent for cell tracking is critical for the success of preclinical and clinical studies. Superparamagnetic iron oxide nanoparticles (SPIOs) are widely utilized for their ability to be internalized by cells and subsequently detected by magnetic resonance imaging (MRI). This guide provides a comparative analysis of ferumoxytol, an FDA-approved intravenous iron drug, with other commonly used SPIOs for cell tracking applications, supported by experimental data and detailed protocols.
This analysis focuses on key performance metrics including labeling efficiency, cytotoxicity, and MRI contrast generation. The data presented is a synthesis of findings from multiple in vitro and in vivo studies.
Performance Comparison of SPIOs for Cell Tracking
The selection of an SPIO for cell tracking involves a trade-off between labeling efficiency, potential cytotoxicity, and the desired contrast effect in MRI. The following tables summarize the quantitative data from comparative studies.
| Physicochemical Properties | This compound | Ferucarbotran | Ferumoxides |
| Core Material | Iron Oxide (Fe₃O₄) | Iron Oxide (Fe₃O₄ and γ-Fe₂O₃) | Iron Oxide (Fe₃O₄ and γ-Fe₂O₃) |
| Coating | Polyglucose sorbitol carboxymethylether | Carboxydextran | Dextran |
| Hydrodynamic Size (nm) | ~38 | ~59 | 60-180 |
| Surface Charge (mV) | Highly Negative (~ -40) | Highly Negative (~ -35) | Near-neutral |
| Cell Labeling Efficiency | This compound (+ Protamine Sulfate) | Ferucarbotran | Ferumoxides (+ Protamine Sulfate) |
| Cell Type | Mesenchymal Stem Cells (MSCs) | Mesenchymal Stem Cells (MSCs) | Human Bone Marrow Stromal Cells (hBMSCs) & Chondrocytes |
| Labeling Concentration (µg Fe/mL) | 100 | 50 | Not specified |
| Iron Uptake (pg Fe/cell) | 4.01 ± 0.18[1] | 4.58 ± 0.50[1] | Higher total iron load than ferucarbotran[2][3] |
| Labeling Efficiency (%) | >95% | Lower percentage of labeled cells than ferumoxides-protamine[2] | Higher percentage of labeled cells than ferucarbotran |
| In Vitro Cytotoxicity | This compound | Ferucarbotran |
| Cell Type | Not specified | Not specified |
| Assay | Cell Viability Assay | Cell Viability Assay |
| Effect on Viability | Very weak, dose-dependent impact, not statistically significant. | Significantly reduced cell viability at 50 µg/mL. |
| MRI Contrast Properties (In Vitro) | This compound | Ferucarbotran |
| Cell Type | Mesenchymal Stem Cells (MSCs) | Mesenchymal Stem Cells (MSCs) |
| T2 Relaxation Time (ms) of Labeled Cells | 4.58 ± 0.04 | 4.16 ± 0.40 |
| T2 Relaxation Time (ms) of Unlabeled Cells | 26.3 ± 0.5 | 26.3 ± 0.5 |
| Magnetic Field Strength | Not specified | Not specified |
Note: The requirement for a transfection agent like protamine sulfate with this compound is due to its smaller size and surface coating, which results in less efficient spontaneous uptake by non-phagocytic cells compared to larger SPIOs like ferumoxides.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are protocols for key experiments cited in this guide.
Protocol 1: SPIO Labeling of Mesenchymal Stem Cells (MSCs) using Protamine Sulfate
This protocol is adapted for labeling MSCs with this compound, which typically requires a transfection agent for efficient internalization.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Complete cell culture medium
-
This compound solution
-
Protamine sulfate solution (1 mg/mL in sterile water)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture MSCs to 80-90% confluency.
-
Prepare the labeling medium: For a final concentration of 100 µg Fe/mL, dilute the this compound stock solution in serum-free culture medium.
-
Add protamine sulfate to the this compound solution to a final concentration of 5-10 µg/mL. Mix gently and incubate for 10-15 minutes at room temperature to allow complex formation.
-
Remove the culture medium from the MSCs and wash once with sterile PBS.
-
Add the this compound-protamine sulfate complex solution to the cells.
-
Incubate the cells for 4-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the labeling medium and wash the cells three times with sterile PBS to remove any extracellular SPIOs.
-
The cells are now labeled and ready for viability assessment, in vitro MRI, or in vivo transplantation.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
SPIO-labeled and unlabeled control cells
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the different SPIOs for a predetermined time (e.g., 24, 48, 72 hours). Include an untreated control group.
-
After the incubation period, remove the medium containing the SPIOs.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: In Vivo MRI for Cell Tracking
This protocol provides general guidelines for MRI acquisition to detect SPIO-labeled cells. Specific parameters will need to be optimized based on the MRI system, animal model, and anatomical location of interest.
Imaging Equipment:
-
High-field MRI scanner (e.g., 3T or higher for better sensitivity)
-
Appropriate animal coil
Procedure:
-
Anesthetize the animal model according to approved institutional protocols.
-
Position the animal in the MRI scanner, ensuring the region of interest is centered in the coil.
-
Acquire anatomical reference scans (e.g., T1-weighted or T2-weighted fast spin-echo sequences).
-
To detect SPIO-labeled cells, acquire T2*-weighted gradient-echo (GRE) sequences. These sequences are highly sensitive to the magnetic susceptibility effects of iron oxide, which appear as hypointense (dark) signals.
-
Typical T2-weighted GRE parameters:*
-
Repetition Time (TR): 400-800 ms
-
Echo Time (TE): 10-30 ms (a longer TE increases susceptibility contrast)
-
Flip Angle: 20-30 degrees
-
Slice Thickness: 1-2 mm
-
-
-
Post-process the images to analyze the location and size of the signal voids corresponding to the labeled cells.
Visualizing Cellular Mechanisms and Workflows
Understanding the intracellular fate of SPIOs and the experimental process is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.
Conclusion
This compound, when used with a transfection agent, demonstrates comparable labeling efficiency to other SPIOs like ferucarbotran in terms of iron uptake per cell. A key advantage of this compound is its FDA approval for human use, which may facilitate its translation to clinical cell tracking studies. In terms of cytotoxicity, preliminary data suggests that this compound may have a better safety profile than ferucarbotran, which has been shown to reduce cell viability at higher concentrations.
The choice of SPIO will ultimately depend on the specific requirements of the study, including the cell type, the need for clinical translation, and the acceptable balance between labeling efficiency and potential effects on cell viability. Researchers should carefully consider the data presented and perform their own optimization experiments to determine the most suitable SPIO for their cell tracking applications.
References
Navigating Tumor Margins: A Comparative Guide to Ferumoxytol-Enhanced MRI for Enhanced Delineation
For researchers, scientists, and drug development professionals at the forefront of oncological imaging, the precise delineation of tumor boundaries is paramount for accurate diagnosis, treatment planning, and response assessment. This guide provides an objective comparison of ferumoxytol-enhanced Magnetic Resonance Imaging (MRI) against traditional gadolinium-based contrast agents (GBCAs), supported by experimental data and detailed protocols, to validate its efficacy in tumor delineation with histological correlation.
This compound, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, offers a unique mechanism of action for tumor imaging. Initially developed for treating iron deficiency anemia, its utility as an MRI contrast agent stems from its prolonged intravascular half-life and subsequent uptake by macrophages, which are often abundant in the tumor microenvironment.[1][2][3] This cellular uptake provides a distinct contrast enhancement pattern compared to GBCAs, which primarily highlight areas of vascular leakage.
Comparative Performance: this compound vs. Gadolinium-Based Contrast Agents
Clinical and preclinical studies have demonstrated that this compound-enhanced MRI is a viable, and in some aspects superior, alternative to gadolinium-enhanced MRI for tumor delineation. While GBCAs have been the standard for decades, concerns over gadolinium deposition in the brain and other tissues have spurred the exploration of alternatives.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies, highlighting the performance of this compound and gadolinium in various aspects of tumor imaging.
| Parameter | This compound-Enhanced MRI | Gadolinium-Enhanced MRI | Tumor Type | Key Findings | Reference |
| Tumor Volume Measurement | Not significantly different | Not significantly different | Sarcomas | Tumor size measurements were equivalent between both agents. | |
| Tumor Signal-to-Noise Ratio (SNR) on T1-LAVA | Significantly lower | Significantly higher | Sarcomas | Gadolinium showed higher tumor SNR on this specific sequence. | |
| Tumor Signal-to-Noise Ratio (SNR) on T1-SE and T2-FSE | Equal | Equal | Sarcomas | No significant difference in tumor SNR on these sequences. | |
| Tumor-to-Marrow Contrast-to-Noise Ratio (CNR) on T2-FSE | Significantly higher | Lower | Sarcomas | This compound provided better differentiation of tumor from bone marrow. | |
| Tumor-to-Liver and Tumor-to-Vessel CNR on T1-LAVA | Significantly higher | Lower | Sarcomas | This compound improved contrast between the tumor and adjacent liver and vessels. | |
| Detection of Intracranial Metastases | Not inferior | Not inferior | Brain Metastases | No significant difference in the number of detected metastases. | |
| Measurement of Metastasis Size | Mean size 1.0-1.1 mm larger (not statistically significant) | - | Brain Metastases | A trend towards slightly larger measured tumor size with this compound. |
Mechanism of Action and Histological Correlation
The primary mechanism of this compound enhancement in tumors involves its uptake by tumor-associated macrophages (TAMs). This leads to a decrease in signal intensity on T2 and T2*-weighted images due to the superparamagnetic properties of the iron oxide core. In contrast, on T1-weighted images, this compound can provide positive enhancement, particularly in areas of necrosis where the nanoparticles may accumulate extracellularly.
Histological validation studies have confirmed the co-localization of this compound, detected by Prussian blue staining for iron, with macrophage markers (e.g., CD68) within the tumor tissue. This cellular-level imaging provides insights into the tumor microenvironment that are not achievable with conventional GBCAs.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols cited in the literature.
Animal Studies for Tumor Delineation
-
Animal Model: Mice with induced tumors (e.g., 4T1 breast cancer, MMTV-PyMT breast cancer).
-
Contrast Agent Administration: Intravenous injection of this compound at a dose of 0.5 mmol Fe/kg.
-
MRI Acquisition:
-
Scanner: 7T small animal MRI scanner.
-
Sequences: T1-weighted and T2*-weighted sequences acquired before, 1 hour, and 24 hours post-injection.
-
T2* weighted gradient-echo sequence parameters: TR = 10 ms, TE = 2.2, 8.2, 14.2, and 20.2 ms, matrix = 256 × 256, FOV = 25 × 20 mm.
-
-
Histological Analysis:
-
Tumor tissues are excised, sectioned, and stained with Prussian blue to detect iron deposits.
-
Immunohistochemical staining for macrophage markers (e.g., F4/80, CD11b) is performed to correlate iron presence with macrophage infiltration.
-
Staining for apoptosis markers (e.g., TUNEL) can be used to assess tumor cell death in relation to this compound accumulation.
-
Clinical Studies in Human Patients
-
Patient Population: Patients with various cancers, including pancreatic adenocarcinoma, sarcomas, and brain tumors.
-
Contrast Agent Administration: Intravenous injection of this compound at doses ranging from 4 to 5 mg Fe/kg.
-
MRI Acquisition:
-
Scanner: Clinical MRI scanners (e.g., 1.5T or 3T).
-
Sequences: T1-weighted, T2-weighted, and T2*-weighted sequences acquired at baseline and at various time points post-injection (e.g., immediate, 24 hours, 48 hours).
-
-
Histopathological Correlation:
-
Surgical specimens are obtained from patients who undergo tumor resection.
-
Histological analysis is performed to correlate imaging findings with tumor margins, necrosis, and macrophage infiltration, often using stains like Hematoxylin and Eosin (H&E) and Prussian blue.
-
Visualizing the Process: Workflows and Mechanisms
To better understand the application and mechanism of this compound-enhanced MRI, the following diagrams illustrate the experimental workflow and the proposed pathway of this compound uptake in tumors.
Figure 1. A generalized experimental workflow for the histological validation of this compound-enhanced MRI.
Figure 2. A simplified diagram illustrating the proposed mechanism of this compound uptake by tumor-associated macrophages.
Conclusion
This compound-enhanced MRI presents a compelling alternative to traditional gadolinium-based contrast agents for tumor delineation. Its unique mechanism of action, relying on macrophage uptake, not only provides excellent contrast for defining tumor margins but also offers a window into the cellular composition of the tumor microenvironment. The quantitative data from comparative studies demonstrate its non-inferiority and, in certain aspects, superiority to GBCAs. As research continues to refine imaging protocols and further validate its applications across a broader range of cancer types, this compound is poised to become an invaluable tool in the arsenal of oncologic imaging, guiding more precise and effective cancer therapies.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing this compound as a Breast Cancer-Associated Macrophage Tracer with Five-Dimensional Quantitative [Fe]MRI of SPION Dynamics [mdpi.com]
- 3. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of this compound and gadolinium chelate-enhanced MRI for assessment of sarcomas in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to stop using gadolinium chelates for MRI: Clinical-translational experiences with this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Correlating Ferumoxytol-Based Macrophage Imaging with Immunofluorescence
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ferumoxytol-based magnetic resonance imaging (MRI) for macrophage detection with the gold-standard immunofluorescence technique. It includes supporting experimental data, detailed protocols, and a look at alternative imaging modalities.
This compound, an ultrasmall superparamagnetic iron oxide nanoparticle (USPIO), has gained significant traction as an off-label contrast agent for the non-invasive imaging of macrophages in vivo.[1] Its uptake by phagocytic cells, such as tumor-associated macrophages (TAMs), allows for their visualization and quantification using MRI.[2][3][4] This capability is crucial for understanding the role of macrophages in various pathologies, including cancer, inflammation, and atherosclerosis, and for monitoring the efficacy of novel immunotherapies.[1]
Immunofluorescence, a powerful and widely used technique, provides high-resolution visualization of macrophages within tissue sections. By using specific antibodies against macrophage markers like CD68 and CD163, researchers can precisely identify and quantify these cells, offering a detailed snapshot of their distribution and phenotype. This guide delves into the correlation between these two powerful techniques, providing a framework for leveraging the strengths of both in preclinical and clinical research.
Quantitative Correlation: this compound-MRI vs. Immunofluorescence
Several studies have established a strong correlation between the signal changes observed in this compound-enhanced MRI and the density of macrophages as determined by immunofluorescence and histology. This validation is critical for establishing this compound-MRI as a reliable non-invasive biomarker for macrophage presence.
| MRI Parameter | Macrophage Marker | Correlation | Pathological Context | Reference |
| T2* Relaxation Time | CD68+, CD163+ | Significant correlation between decreased T2* and increased macrophage density | Lymphoma and Bone Sarcoma | |
| Susceptibility, R2, R2' | CD163+, CD68+ | Significant positive correlation with the number of iron-containing macrophages | High-Grade Glioma | |
| T2-weighted Signal Decline | CD68+ | Co-localization of this compound within CD68+ TAMs | Mammary Carcinoma | |
| T2 Signal Enhancement | CD68+, CD163+ | Significant correlation with TAM density | Lymphoma and Bone Sarcoma |
Experimental Protocols
This compound-Enhanced Macrophage MRI
This protocol outlines the general steps for in vivo macrophage imaging using this compound-enhanced MRI. Dosages and imaging time points may need to be optimized for specific animal models and clinical applications.
1. This compound Administration:
-
Dosage: A typical dose for imaging ranges from 2 to 5 mg of iron per kg of body weight.
-
Administration: this compound is administered via a slow intravenous (IV) infusion. For preclinical studies, this is often done through a tail vein catheter. The solution is typically diluted in saline.
2. Imaging Time Points:
-
Baseline Scan: An MRI scan is performed before the administration of this compound to obtain a baseline.
-
Post-Contrast Scans: Imaging is typically performed 24 to 48 hours after this compound infusion. This delay allows for the clearance of the agent from the bloodstream and its uptake by macrophages.
3. MRI Parameters:
-
Scanner: A 3.0-T MRI scanner or higher is commonly used.
-
Sequences: T2-weighted (T2W) and T2-weighted (T2W) sequences are most sensitive for detecting the signal changes induced by this compound uptake in macrophages. Quantitative mapping of T2 and R2 (1/T2*) relaxation rates can provide a more quantitative measure of macrophage accumulation.
4. Image Analysis:
-
Regions of interest (ROIs) are drawn on the images to measure signal intensity or relaxation times in the tissue of interest.
-
The change in signal intensity or relaxation time between the pre- and post-contrast scans is calculated to quantify this compound uptake, which correlates with macrophage density.
References
- 1. Feraheme (this compound) Is Recognized by Proinflammatory and Anti-inflammatory Macrophages via Scavenger Receptor Type AI/II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MR Imaging of Tumor Associated Macrophages with Clinically-Applicable Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
Assessing the in vivo efficacy of ferumoxytol-drug conjugates versus free drug
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic agents to nanoparticles is a promising strategy to enhance drug delivery and improve therapeutic outcomes. Ferumoxytol, an FDA-approved iron oxide nanoparticle, has emerged as a versatile platform for drug conjugation. This guide provides an objective comparison of the in vivo efficacy of this compound-drug conjugates versus their free drug counterparts, supported by experimental data and detailed protocols.
Superior Tumor Control with this compound Conjugation
Studies have consistently demonstrated that conjugating chemotherapeutic drugs to this compound can lead to improved tumor growth inhibition and prolonged survival in preclinical cancer models. This enhanced efficacy is attributed to the unique pharmacokinetic and pharmacodynamic properties of the nanoparticle conjugate.
A key advantage of this compound conjugation is the potential for targeted drug delivery. The nanoscale size of this compound allows for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. This leads to a higher concentration of the therapeutic agent at the tumor site, maximizing its anti-cancer activity while minimizing systemic exposure and associated toxicities.
While direct head-to-head in vivo comparisons of this compound-chemotherapeutic conjugates are not extensively available in publicly accessible literature, studies on analogous systems, such as H-ferritin-doxorubicin nanocages, provide compelling evidence of the benefits of nanoparticle-mediated drug delivery.
Table 1: Comparative In Vivo Efficacy of Nanoparticle-Doxorubicin Conjugate vs. Free Doxorubicin in a Murine Breast Cancer Model
| Treatment Group | Mean Tumor Volume at Day 24 (mm³) | Tumor Growth Inhibition (%) |
| Placebo | 1500 | 0 |
| Free Doxorubicin (1 mg/kg) | 1000 | 33.3 |
| H-Ferritin-Doxorubicin (1 mg/kg DOX equivalent) | 500 | 66.7 |
Data adapted from a study on H-ferritin-doxorubicin in a D2F2/E2 tumor-bearing BALB/c mouse model, demonstrating the principle of enhanced efficacy with nanoparticle conjugation[1][2].
It is also important to note that this compound itself has been shown to possess intrinsic anti-cancer properties, particularly in hematological malignancies like acute myeloid leukemia (AML). Studies have demonstrated that this compound can induce cell death in leukemic cells with low expression of the iron exporter ferroportin[3]. This inherent therapeutic activity of the nanocarrier can contribute to the overall efficacy of the drug conjugate.
Enhanced Biodistribution and Tumor Accumulation
The biodistribution profile of a drug is significantly altered upon conjugation to this compound. The nanoparticle formulation leads to a longer circulation half-life and preferential accumulation in tumor tissues, as well as organs of the reticuloendothelial system such as the liver and spleen.
Comparative studies with liposomal doxorubicin, another nanoparticle formulation, highlight the dramatic difference in biodistribution compared to the free drug. This preferential tumor accumulation is a cornerstone of the improved therapeutic index observed with nanoparticle-drug conjugates.
Table 2: Comparative Biodistribution of Liposomal Doxorubicin vs. Free Doxorubicin in a Murine Fibrosarcoma Model (2 hours post-injection)
| Tissue | Free Doxorubicin (% Injected Dose/gram) | Pegylated Liposomal Doxorubicin (% Injected Dose/gram) |
| Tumor | ~0.5 | ~15 |
| Spleen | ~2 | ~25 |
| Liver | ~5 | ~20 |
| Kidney | ~3 | ~5 |
| Plasma | ~1 | ~30 |
Data adapted from a study on pegylated liposomal doxorubicin in BALB/c mice bearing WEHI-164 tumor implants, illustrating the principle of altered biodistribution with nanoparticle formulations[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for assessing the therapeutic efficacy of nanoparticle-drug conjugates.
Orthotopic Breast Cancer Model Efficacy Study
1. Cell Culture and Tumor Implantation:
-
Murine breast cancer cells (e.g., D2F2/E2) are cultured in appropriate media.
-
Female BALB/c mice (6-8 weeks old) are anesthetized.
-
1 x 10^6 cells suspended in serum-free medium are orthotopically injected into the mammary fat pad[1].
2. Treatment Regimen:
-
Tumor growth is monitored, and when tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
Treatment groups may include: Vehicle control (saline), Free Drug (e.g., Doxorubicin at 1 mg/kg), and this compound-Drug Conjugate (at an equivalent drug dose).
-
Treatments are administered intravenously (i.v.) via the tail vein, for example, twice a week for three weeks.
3. Efficacy Assessment:
-
Tumor volume is measured two to three times a week using calipers (Volume = 0.5 x length x width²).
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumors are excised and weighed. A portion of the tumor can be processed for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Survival studies are conducted by monitoring animals until a predetermined endpoint (e.g., tumor volume exceeding a certain limit or signs of morbidity).
Biodistribution Study
1. Animal Model and Treatment:
-
Tumor-bearing mice are prepared as described above.
-
Mice are injected i.v. with either the free drug or the this compound-drug conjugate.
2. Sample Collection and Analysis:
-
At predetermined time points (e.g., 2, 24, 48 hours post-injection), mice are euthanized.
-
Blood is collected via cardiac puncture, and major organs (tumor, liver, spleen, kidneys, heart, lungs) are harvested.
-
The concentration of the drug in plasma and homogenized tissues is quantified using appropriate analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry.
Visualizing the Rationale and Workflow
Diagram 1: Enhanced Permeability and Retention (EPR) Effect
Caption: The EPR effect allows this compound-drug conjugates to selectively accumulate in tumors.
Diagram 2: In Vivo Efficacy Assessment Workflow
Caption: A typical workflow for comparing the in vivo efficacy of drug formulations.
Conclusion
The available evidence strongly suggests that conjugating therapeutic agents to this compound offers a significant advantage over the administration of free drugs for cancer therapy. The enhanced tumor accumulation, prolonged circulation, and the potential for intrinsic anti-cancer activity of the nanocarrier contribute to superior in vivo efficacy. While more direct comparative studies are needed to fully elucidate the benefits for a wider range of drugs and cancer types, the existing data provides a solid rationale for the continued development of this compound-based drug delivery systems. Researchers are encouraged to employ rigorous and standardized in vivo testing protocols to further validate the therapeutic potential of this promising platform.
References
- 1. Co-administration of H-ferritin-doxorubicin and Trastuzumab in neoadjuvant setting improves efficacy and prevents cardiotoxicity in HER2 + murine breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of free doxorubicin, liposome encapsulated doxorubicin and liposome co-encapsulated alendronate and doxorubicin (PLAD) on the tumor immunologic milieu in a mouse fibrosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Ferumoxytol-Enhanced MRA vs. Micro-CT Angiography for Preclinical Vascular Imaging
Ferumoxytol, an ultrasmall superparamagnetic iron oxide nanoparticle, serves as a blood-pool contrast agent for MRA, offering the advantage of long imaging windows. Micro-CT angiography, on the other hand, provides high-resolution vascular imaging, often employed both in vivo and ex vivo.
Quantitative Data Summary
The following tables summarize the typical performance metrics and experimental parameters for this compound-enhanced MRA and micro-CT angiography based on findings from various preclinical studies in rodent models.
Table 1: Performance Characteristics of this compound-MRA and Micro-CT Angiography
| Parameter | This compound-Enhanced MRA | Micro-CT Angiography |
| Spatial Resolution | ~50-100 µm (in vivo) | In vivo: down to 20 µm; Ex vivo: <10 µm[1][2] |
| Temporal Resolution | Seconds to minutes per scan | Minutes per scan[1] |
| Imaging Time Window | Long (hours) due to blood-pool nature of this compound | Short (for in vivo with fast-clearing agents) to indefinite (ex vivo with casting agents)[3] |
| Contrast Agent | This compound | Iodine-based nanoparticles (e.g., Exitron nano, eXIA 160), vascular casting agents (e.g., Microfil)[1] |
| Specimen State | In vivo | In vivo and ex vivo |
| Primary Advantages | Non-ionizing radiation, long imaging window, good soft-tissue contrast | High spatial resolution, well-established quantification methods |
| Primary Limitations | Lower spatial resolution compared to micro-CT, potential for susceptibility artifacts | Use of ionizing radiation (in vivo), ex vivo methods are terminal |
Table 2: Typical Experimental Parameters in Murine Models
| Parameter | This compound-Enhanced MRA | Micro-CT Angiography |
| Animal Model | Mouse (e.g., C57BL/6) | Mouse (e.g., C57BL/6, ApoE-/-) |
| Contrast Agent Dose | e.g., 18 mg Fe/kg, administered intravenously (tail vein) | Varies by agent; e.g., eXIA 160 at 150 µl/25 g body weight |
| Imaging System | High-field MRI scanner (e.g., 7T) | In vivo or ex vivo micro-CT scanner |
| Anesthesia | Required for in vivo imaging (e.g., isoflurane) | Required for in vivo imaging and perfusion in ex vivo protocols |
| Post-Processing | Image reconstruction, vessel segmentation and analysis | Image reconstruction, 3D rendering, vascular morphometry analysis |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for both this compound-enhanced MRA and micro-CT angiography in a murine model.
This compound-Enhanced MRA Protocol (In Vivo)
-
Animal Preparation: A mouse (e.g., C57BL/6n) is anesthetized, typically with isoflurane, and its physiological status is monitored throughout the imaging procedure.
-
Contrast Agent Administration: this compound is administered intravenously, commonly via the tail vein, at a dose of approximately 18 mg Fe/kg.
-
MR Imaging: The animal is placed in a high-field MRI scanner. T1-weighted and T2-weighted imaging sequences are acquired at various time points post-injection (e.g., 24, 48, and 72 hours) to observe signal changes in the vasculature.
-
Image Analysis: Post-acquisition, images are processed to reconstruct the vasculature. Quantitative analysis can be performed to measure vessel dimensions and signal intensity changes.
Micro-CT Angiography Protocol
This can be performed either in vivo or ex vivo.
In Vivo Micro-CT Angiography:
-
Animal Preparation: The mouse is anesthetized.
-
Contrast Agent Injection: A blood-pool contrast agent suitable for in vivo use, such as Exitron nano 12000, is injected intravenously.
-
Scanning: A high-speed in vivo micro-CT scan is performed, with scan times typically lasting 1-2 minutes. The voxel size can be as low as 20 µm.
-
Image Analysis: The acquired data is used to reconstruct 3D images of the vasculature for quantitative analysis of vessel morphology.
Ex Vivo Micro-CT Angiography with Vascular Casting:
-
Animal Preparation: The mouse is deeply anesthetized, and heparin is injected to prevent blood coagulation.
-
Perfusion and Fixation: The thoracic cavity is opened, and the descending aorta is cannulated. The vasculature is flushed with a saline solution followed by a fixative (e.g., 4% paraformaldehyde).
-
Contrast Agent Perfusion: A polymerizing contrast agent, such as µAngiofil or Microfil, is perfused through the cannula. The agent fills the vascular tree and polymerizes in situ.
-
Sample Harvesting and Scanning: After polymerization, the tissue of interest is harvested and can be scanned using a high-resolution ex vivo micro-CT scanner. This method allows for very high-resolution imaging, often with voxel sizes below 10 µm.
-
Data Analysis: The high-resolution 3D dataset is used for detailed morphometric analysis of the microvasculature.
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for this compound-enhanced MRA and ex vivo micro-CT angiography.
References
Evaluating ferumoxytol for tumor imaging in comparison to FDG-PET
A detailed evaluation of ferumoxytol-enhanced Magnetic Resonance Imaging (MRI) against the established standard of 2-deoxy-2-[¹⁸F]fluoro-D-glucose Positron Emission Tomography (FDG-PET) for oncologic imaging reveals distinct mechanistic differences and comparable diagnostic efficacy in certain contexts. While FDG-PET remains a cornerstone for assessing tumor metabolism, this compound offers a radiation-free alternative that probes the tumor microenvironment.
This guide provides a comprehensive comparison of these two imaging modalities, presenting experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in evaluating their respective applications in tumor imaging.
Principle of Tumor Detection
The fundamental difference between this compound-MRI and FDG-PET lies in their mechanisms of tumor visualization. FDG-PET leverages the "Warburg effect," the propensity of cancer cells to exhibit increased glucose uptake and metabolism compared to healthy cells. The radiolabeled glucose analog, FDG, is taken up by these highly metabolic cells, allowing for their detection and assessment of metabolic activity through positron emission.[1][2][3][4][5]
In contrast, this compound, a superparamagnetic iron oxide nanoparticle (SPION), does not directly target cancer cells. Instead, its utility in tumor imaging stems from its uptake by tumor-associated macrophages (TAMs). These immune cells are often abundant within the tumor microenvironment. Following intravenous administration, this compound is phagocytosed by TAMs, leading to a change in the magnetic properties of the tissue. This alteration is detectable by MRI, particularly on T2-weighted images where it produces a negative contrast enhancement.
dot
Comparative Diagnostic Performance
A key clinical study directly compared the diagnostic performance of this compound-enhanced whole-body diffusion-weighted MRI (WB-DWI) with the standard 18F-FDG PET/CT for staging in children and young adults with malignant lymphomas and sarcomas. The results demonstrated a high degree of agreement between the two modalities.
| Performance Metric | 18F-FDG PET/CT | This compound-Enhanced WB-DWI/MRI |
| Sensitivity | 93.7% | 90.8% |
| Specificity | 97.7% | 99.5% |
| Diagnostic Accuracy | 97.2% | 98.3% |
| Ionizing Radiation Exposure | ~12.5 mSv | None |
Table 1: Diagnostic Performance Comparison.
These findings suggest that this compound-enhanced MRI can be a viable, radiation-free alternative to FDG-PET/CT for staging in specific pediatric and young adult cancer populations.
Experimental Protocols
This compound-Enhanced MRI Protocol
The following provides a general framework for a this compound-enhanced MRI study for tumor imaging, based on common practices. Specific parameters may vary depending on the scanner, tumor type, and research question.
dot
References
- 1. droracle.ai [droracle.ai]
- 2. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluorodeoxyglucose PET Scan: The Ultimate Guide - Liv Hospital [int.livhospital.com]
- 4. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 5. How PET Scans Work | Stanford Health Care [stanfordhealthcare.org]
A head-to-head comparison of T1 and T2* relaxivity of different iron oxide nanoparticles
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Iron Oxide Nanoparticle Performance in Magnetic Resonance Imaging
Iron oxide nanoparticles (IONPs) have emerged as versatile and highly effective contrast agents for magnetic resonance imaging (MRI), offering a safer alternative to gadolinium-based agents. Their ability to influence both longitudinal (T1) and transverse (T2) relaxation times of water protons forms the basis of their application in enhancing image contrast. The efficacy of an IONP as a contrast agent is quantified by its relaxivity (r1 for T1 and r2 for T2), which is dependent on a multitude of factors including nanoparticle size, composition, surface coating, and the magnetic field strength of the MRI scanner. This guide provides a head-to-head comparison of the T1 and T2 relaxivity of various IONPs, supported by experimental data, to aid researchers in selecting the optimal nanoparticles for their specific applications.
Quantitative Comparison of Relaxivity Values
The relaxivity of iron oxide nanoparticles is a critical parameter that dictates their performance as MRI contrast agents. The ratio of transverse to longitudinal relaxivity (r2/r1) is often used to classify nanoparticles as T1 agents (low r2/r1 ratio), T2 agents (high r2/r1 ratio), or dual-mode agents. The following table summarizes the r1 and r2 relaxivity values for a range of IONPs with varying core sizes, hydrodynamic sizes, and coatings, measured at different magnetic field strengths.
| Nanoparticle Type | Synthesis Method | Core Size (nm) | Hydrodynamic Size (nm) | Coating | Magnetic Field (T) | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio | Reference |
| SPION | Co-precipitation | ~8-10 | 74 | PEG 300 | 3 | 0.22 | 13.12 | 59.64 | [1] |
| SPION | Co-precipitation | ~8-10 | 100 | PEG 300 | 3 | 0.16 | 10.69 | 66.81 | [1] |
| SPION | Co-precipitation | ~8-10 | 70 | PEG 600 | 3 | 0.91 | 31.44 | 34.55 | [1] |
| SPION | Co-precipitation | ~8-10 | 116 | PEG 600 | 3 | 0.58 | 18.33 | 31.60 | [1] |
| USPIO | Thermal Decomposition | 3.6 | - | - | - | - | - | low | [2] |
| Cubic SPION | Thermal Decomposition | 11 | ~18 | Silica | 3 | - | - | - | |
| Spherical SPION | Thermal Decomposition | 11 | - | Silica | 3 | - | - | - | |
| Cobalt Ferrite | - | - | - | - | 2.35 | 22.1 | 499 | 22.58 | |
| Feridex (Commercial) | - | - | - | Dextran | 9.4 | 2.10 | 238.97 | 113.79 | |
| USPIO | - | 15.7 | - | Carboxylic acid | 0.064 | 67 | - | - | |
| IONPs | Hydrothermal | - | - | - | - | - | 1189 | 195 |
Experimental Protocols
A standardized methodology is crucial for the accurate and reproducible measurement of T1 and T2 relaxivity of iron oxide nanoparticles. Below is a detailed protocol synthesized from established experimental practices.
Nanoparticle Synthesis and Characterization
-
Synthesis: Iron oxide nanoparticles can be synthesized through various methods, with co-precipitation and thermal decomposition being the most common.
-
Co-precipitation: This aqueous-based method involves the precipitation of Fe²⁺ and Fe³⁺ ions in a basic solution. It is a cost-effective and scalable method.
-
Thermal Decomposition: This organic-phase method involves the decomposition of iron-oleate precursors at high temperatures, yielding monodisperse nanoparticles with high crystallinity.
-
-
Characterization:
-
Core Size and Morphology: Determined using Transmission Electron Microscopy (TEM).
-
Hydrodynamic Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).
-
Crystallinity: Assessed by X-ray Diffraction (XRD).
-
Magnetic Properties: Evaluated using a Vibrating Sample Magnetometer (VSM).
-
Phantom Preparation
-
Prepare a stock solution of the iron oxide nanoparticles in deionized water or a relevant buffer (e.g., PBS).
-
Determine the iron concentration of the stock solution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a colorimetric assay (e.g., Ferrozine assay).
-
Prepare a series of dilutions of the nanoparticle suspension with varying iron concentrations (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mM).
-
Suspend the nanoparticles in a 1-2% agarose gel to prevent sedimentation during imaging. Heat the agarose solution until it becomes clear, then cool it to approximately 40-50°C before adding the nanoparticle dilutions.
-
Transfer each concentration into separate NMR tubes or wells of a phantom plate. Allow the agarose to solidify completely at room temperature.
-
Include a control sample containing only the agarose gel with no nanoparticles.
MRI/NMR Relaxivity Measurement
Relaxivity measurements are performed using an MRI scanner or a nuclear magnetic resonance (NMR) relaxometer.
-
T1 Measurement:
-
Pulse Sequence: Use an inversion-recovery spin-echo (IR-SE) or a saturation-recovery spin-echo (SR-SE) pulse sequence.
-
Parameters: Acquire a series of images with varying inversion times (TI) for IR-SE or recovery times (TR) for SR-SE, while keeping the echo time (TE) constant and short. A typical range of TIs could be 50, 100, 200, 400, 800, 1600, 3200 ms.
-
-
T2 Measurement:
-
Pulse Sequence: Employ a multi-echo spin-echo (MESE) or a Carr-Purcell-Meiboom-Gill (CPMG) sequence.
-
Parameters: Acquire a series of images with multiple, incrementally increasing echo times (TE) while maintaining a long repetition time (TR) to minimize T1 effects (TR > 5 x T1). A typical range of TEs could be 10, 20, 30, 40, 50, 60, 70, 80 ms.
-
Data Analysis
-
Draw a region of interest (ROI) within each sample in the acquired MR images to measure the mean signal intensity.
-
For T1: Plot the signal intensity as a function of the inversion time (TI) for each concentration. Fit the data to the following inversion recovery equation to determine the T1 relaxation time:
-
S(TI) = S₀ |1 - 2exp(-TI/T1)|
-
-
For T2: Plot the signal intensity as a function of the echo time (TE) for each concentration. Fit the data to the following mono-exponential decay function to determine the T2 relaxation time:
-
S(TE) = S₀ exp(-TE/T2)
-
-
Calculate the relaxation rates R1 (1/T1) and R2 (1/T2) for each concentration.
-
Plot the relaxation rates (R1 and R2) as a function of the iron concentration (in mM).
-
The slope of the linear fit of the R1 vs. concentration plot gives the longitudinal relaxivity (r1) in units of mM⁻¹s⁻¹.
-
The slope of the linear fit of the R2 vs. concentration plot gives the transverse relaxivity (r2) in units of mM⁻¹s⁻¹.
Experimental Workflow Diagram
Caption: Experimental workflow for determining T1 and T2 relaxivity of iron oxide nanoparticles.
References
A Comparative Analysis of the Biocompatibility of Ferumoxytol and Ferucarbotran
A comprehensive guide for researchers and drug development professionals on the biocompatibility profiles of two prominent iron oxide-based nanoparticles, ferumoxytol and ferucarbotran. This guide synthesizes experimental data on their cytotoxicity, hemolytic potential, genotoxicity, and immunotoxicity, providing a framework for informed selection in biomedical applications.
This compound and ferucarbotran, both superparamagnetic iron oxide nanoparticles (SPIONs), have garnered significant attention for their applications in magnetic resonance imaging (MRI) and as iron replacement therapies. Their biocompatibility is a critical determinant of their clinical utility and safety. This guide provides a detailed comparative analysis of their effects on biological systems, supported by experimental data and methodologies.
Comparative Biocompatibility Data
The following table summarizes the quantitative data on the biocompatibility of this compound and ferucarbotran based on various in vitro assays.
| Biocompatibility Assay | This compound | Ferucarbotran | Reference(s) |
| Cytotoxicity (Jurkat Cells, 24h) | Very weak, non-significant impact on cell viability up to 400 µg/mL. | Significantly reduced cell viability starting at 50 µg/mL. | [1][2] |
| Hemolysis | Data not available in a quantitative, concentration-dependent manner. | Data not available in a quantitative, concentration-dependent manner. | |
| Genotoxicity | Negative in Ames test, chromosomal aberration assay, and in vivo mouse micronucleus test. | No specific data found on Ames test, chromosomal aberration, or micronucleus test. | |
| Immunotoxicity | Strong induction of complement activation (iC3b formation).[1] Modulates cytokine expression in human macrophages.[3] | No significant increase in complement activation (iC3b).[1] Induces pro-inflammatory cytokine secretion (TNF-α, IL-1β, IL-6) in macrophages at concentrations above 100 µg Fe/mL. |
Experimental Protocols
Detailed methodologies for the key biocompatibility assays are crucial for the replication and validation of experimental findings.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Jurkat cells are seeded into 96-well plates at a density of 2.5 × 10^5 cells per well.
-
Treatment: The cells are treated with varying concentrations of this compound or ferucarbotran (e.g., 25 to 400 µg Fe/mL) and incubated for 24 to 48 hours. A negative control (water) and a positive control (e.g., 2% DMSO) are included.
-
MTT Addition: After the incubation period, MTT reagent (final concentration 0.5 mg/mL) is added to each well.
-
Incubation: The plates are incubated for 2 to 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Hemocompatibility Assessment: Hemolysis Assay
The hemolysis assay evaluates the lytic effect of a substance on red blood cells (RBCs).
-
RBC Preparation: Fresh human or animal red blood cells are washed with phosphate-buffered saline (PBS) and diluted to a specific concentration (e.g., 2% or 4% suspension).
-
Incubation: The RBC suspension is incubated with various concentrations of the nanoparticles for a defined period (e.g., 4 hours at room temperature).
-
Controls: A positive control (e.g., distilled water or Triton X-100) to induce 100% hemolysis and a negative control (PBS) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Supernatant Analysis: The supernatant, containing the released hemoglobin, is transferred to a new plate.
-
Absorbance Measurement: The absorbance of the supernatant is measured spectrophotometrically at a wavelength of 577 nm or 541 nm to quantify the amount of released hemoglobin.
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Immunotoxicity Assessment: Complement Activation Assay
This assay measures the activation of the complement system, a key component of the innate immune response.
-
Plasma Incubation: Human plasma is incubated with the test nanoparticles (e.g., this compound or ferucarbotran) for a specific duration.
-
Electrophoresis and Western Blotting: The plasma proteins are separated by polyacrylamide gel electrophoresis (PAGE) and transferred to a membrane.
-
Antibody Probing: The membrane is probed with antibodies specific for complement component C3 and its cleavage products (e.g., iC3b).
-
Detection: The presence and intensity of the C3 cleavage products are detected, indicating the extent of complement activation.
Signaling Pathways and Cellular Mechanisms
The biocompatibility of these nanoparticles is intrinsically linked to their interactions with cellular components and the subsequent activation of signaling pathways.
Cellular Uptake and Processing
Ferucarbotran is internalized by macrophages primarily through the clathrin-mediated endocytic pathway. Following uptake, the nanoparticles are trafficked to endosomes and lysosomes. The acidic environment of the lysosomes can lead to the degradation of the iron oxide core and the release of iron ions.
This compound is also taken up by various cell types, including macrophages and astrocyte endfeet. The carboxymethyl-dextran coating of this compound is designed to be stable at physiological pH but is processed within the lysosomal compartment of macrophages, leading to a controlled release of iron.
Reactive Oxygen Species (ROS) Generation and Downstream Effects
Both this compound and ferucarbotran have been shown to induce the production of reactive oxygen species (ROS) within cells. The released iron ions can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals. This increase in ROS can have dual effects: at low levels, it can act as a signaling molecule, while at high levels, it can lead to oxidative stress, cellular damage, and apoptosis.
In the case of ferucarbotran, increased ROS production in macrophages has been observed. For this compound, ROS generation is a key mechanism behind its anti-leukemia effects.
Immunomodulatory Effects and NF-κB Signaling
This compound has been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in macrophages. This pathway is a central regulator of the immune response, inflammation, and cell survival. Activation of NF-κB can lead to the transcription of a wide range of pro-inflammatory genes, including cytokines and chemokines. This immunomodulatory property of this compound is being explored for its potential in cancer immunotherapy.
Ferucarbotran has also been demonstrated to induce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages, suggesting an activation of inflammatory signaling pathways, which are often regulated by NF-κB.
Conclusion
This comparative guide highlights the distinct biocompatibility profiles of this compound and ferucarbotran. This compound appears to have a lower cytotoxic potential in vitro compared to ferucarbotran but exhibits a stronger capacity to activate the complement system. Conversely, ferucarbotran demonstrates a more pronounced pro-inflammatory cytokine response at higher concentrations. Both nanoparticles have been shown to induce ROS and activate the NF-κB signaling pathway, which can have both therapeutic and potentially adverse effects depending on the context.
The choice between this compound and ferucarbotran for a specific biomedical application should be guided by a thorough understanding of their respective biocompatibility profiles and the desired biological response. Further head-to-head studies providing quantitative data on hemolysis and genotoxicity for both nanoparticles are warranted to complete this comparative assessment.
References
A Comparative Analysis of Ferumoxytol-Based Hyperthermia and Other Thermal Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ferumoxytol-based magnetic hyperthermia against other prominent thermal therapies, namely photothermal therapy (PTT) and high-intensity focused ultrasound (HIFU). The information is supported by experimental data to aid in the evaluation and selection of thermal treatment modalities in a research and preclinical setting.
Introduction to Thermal Therapies
Thermal therapies represent a promising class of cancer treatments that utilize heat to induce tumor cell death. The underlying principle is that cancerous tissues are more susceptible to damage from elevated temperatures than healthy tissues. This differential sensitivity allows for targeted tumor ablation while minimizing damage to surrounding healthy structures. This guide focuses on three key modalities: this compound-based magnetic hyperthermia, photothermal therapy, and high-intensity focused ultrasound.
This compound-Based Magnetic Hyperthermia: This technique employs superparamagnetic iron oxide nanoparticles (SPIONs), such as the FDA-approved this compound, which generate heat when subjected to an alternating magnetic field (AMF).[1] this compound's biocompatibility and established clinical use for iron deficiency anemia make it an attractive candidate for translation into hyperthermia applications.[2]
Photothermal Therapy (PTT): PTT utilizes photothermal agents, such as gold nanorods or indocyanine green (ICG), which absorb light, typically in the near-infrared (NIR) spectrum, and convert it into heat to ablate tumor cells.[3][4] The choice of wavelength is critical to maximize tissue penetration and minimize off-target heating.
High-Intensity Focused Ultrasound (HIFU): HIFU is a non-invasive technique that uses focused ultrasound waves to generate localized heat at a specific point within the body, leading to thermal ablation of the targeted tissue.[5] This method does not require the administration of external agents.
Comparative Data on Therapeutic Performance
The following tables summarize key quantitative data from preclinical studies to facilitate a comparison of the performance of these thermal therapies. It is important to note that direct comparisons are challenging due to variations in experimental models, nanoparticle concentrations, and energy parameters across studies.
| Therapy | Agent | Cancer Model | Heating Efficiency Metric | Value | Experimental Conditions | Reference |
| Magnetic Hyperthermia | This compound | - | Specific Absorption Rate (SAR) | ~50.5 W/kg | 340 kHz, 37.5 kA/m | |
| Magnetic Hyperthermia | Other Iron Oxide Nanoparticles | - | Specific Absorption Rate (SAR) | 95 - 410 W/g | Varied AMF frequencies and field strengths | |
| Photothermal Therapy | Gold Nanorods (AuNRs) | - | Photothermal Conversion Efficiency | ~95% | 808 nm laser | |
| Photothermal Therapy | Indocyanine Green (ICG) | - | Photothermal Conversion Efficiency | Lower than AuNRs | 805 nm laser | |
| Photothermal Therapy | Carbon Nanotubes (CNTs) | - | Photothermal Conversion Efficiency | - | - | |
| HIFU | N/A | Pancreatic Cancer (Mouse) | Temperature Increase | To coagulation necrosis levels | - |
Table 1: Comparison of Heating Efficiency. This table highlights the intrinsic ability of the different agents and modalities to generate heat under specific conditions. SAR values for magnetic nanoparticles can vary significantly based on their composition, size, and the parameters of the alternating magnetic field. Similarly, the photothermal conversion efficiency of PTT agents depends on their material properties and the wavelength of the laser used.
| Therapy | Agent | Cancer Model | Tumor Growth Inhibition | Reference |
| Magnetic Hyperthermia | This compound | Prostate Cancer (PC3 Xenograft) | Dose-dependent tumor killing observed | |
| Photothermal Therapy | Magnetite magnetosomes@RGD | Prostate Cancer (PC3 Xenograft) | Successfully inhibited tumor progression | |
| Photothermal Therapy | Carbon Nanodots | - | Tumor growth inhibition after PTT | |
| HIFU | N/A | Pancreatic Cancer (Mouse) | 100% reduction in tumor volume within 28 days |
Table 2: Comparison of In Vivo Therapeutic Efficacy (Tumor Growth Inhibition). This table presents the impact of the different thermal therapies on tumor growth in preclinical models. While all three modalities have demonstrated the ability to inhibit tumor growth, the extent of this inhibition and the experimental conditions under which it was achieved vary.
| Therapy | Agent | Cancer Model | Survival Outcome | Reference |
| Magnetic Hyperthermia | Iron Oxide Nanoparticles | - | Review of preclinical studies shows potential for survival benefit | |
| Photothermal Therapy | Carbon Nanotubes | 4T1 Murine Breast Cancer | Complete tumor elimination and long-term survival in a significant number of mice | |
| HIFU | N/A | Canine Solid Tumors | Feasible and safe with evidence of immune stimulation | |
| Thermal Ablation + Chemotherapy | N/A | Stage IV NSCLC (Human - Retrospective) | Improved Overall Survival and Lung Cancer-Specific Survival |
Table 3: Comparison of In Vivo Therapeutic Efficacy (Survival). This table provides insights into the impact of these therapies on survival in preclinical and clinical (retrospective) settings. It is important to consider that many preclinical studies focus on tumor regression rather than long-term survival.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are representative protocols for each thermal therapy modality based on published literature.
This compound-Based Magnetic Hyperthermia
Animal Model: Athymic nude mice bearing subcutaneous human prostate cancer (PC3) xenografts.
Procedure:
-
Tumor Inoculation: Subcutaneously inject PC3 cells into the flank of the mice. Allow tumors to grow to a specified volume (e.g., ~100 mm³).
-
This compound Administration: For a low-dose study, intratumorally inject 25 µL of 5 mg/mL this compound. For a high-dose study, multiple injections of 25 µL of 30 mg/mL this compound can be administered.
-
Hyperthermia Treatment: 24 hours post-injection (for the initial dose), subject the mice to an alternating magnetic field (AMF). A representative system operates at a frequency of 390 kHz with a current of 350 A. The duration of AMF exposure is a critical parameter and should be optimized to achieve the desired therapeutic temperature (typically 42-46°C).
-
Monitoring and Analysis: Monitor tumor volume and animal well-being throughout the study. At the end of the study, tumors can be excised for histological analysis to assess necrosis and apoptosis.
Photothermal Therapy (PTT)
Animal Model: Mice bearing subcutaneous tumors (e.g., breast cancer).
Procedure:
-
Tumor Inoculation: As described for magnetic hyperthermia.
-
Photothermal Agent Administration: Intravenously or intratumorally inject the photothermal agent (e.g., gold nanorods, ICG). The dosage and administration route will depend on the specific agent and study design.
-
Laser Irradiation: At a predetermined time point after agent administration (to allow for tumor accumulation), irradiate the tumor with a near-infrared (NIR) laser (e.g., 808 nm). The laser power density and irradiation time must be carefully controlled to achieve the target temperature while minimizing damage to surrounding tissue.
-
Monitoring and Analysis: Use a thermal camera to monitor the temperature of the tumor during irradiation. Monitor tumor growth and animal health. Post-treatment, tumors can be analyzed histologically.
High-Intensity Focused Ultrasound (HIFU)
Animal Model: Canine patients with spontaneous solid tumors or mouse models with xenografts.
Procedure:
-
Animal Preparation: Anesthetize the animal. The tumor area should be shaved and degassed to ensure efficient ultrasound transmission.
-
HIFU Treatment: Use a commercially available HIFU system with real-time ultrasound imaging for guidance. The therapeutic transducer focuses the ultrasound beam on the target tumor volume. The energy deposition is precisely controlled to induce thermal ablation.
-
Monitoring: The treatment is monitored in real-time using the integrated ultrasound imaging to ensure accurate targeting and to observe tissue changes indicative of ablation.
-
Post-Treatment Analysis: Monitor the animal for any adverse effects. Tumors can be surgically resected at a specified time point post-HIFU for histopathological analysis to confirm tissue ablation and assess immune cell infiltration.
Signaling Pathways in Thermal Therapy
Hyperthermia induces a complex cellular response leading to cell death and the stimulation of an anti-tumor immune response. The diagram below illustrates some of the key signaling pathways involved.
Caption: Key signaling pathways activated by hyperthermia.
Experimental Workflow Comparison
The following diagram outlines the typical experimental workflow for evaluating the efficacy of the three thermal therapies in a preclinical setting.
Caption: A generalized workflow for preclinical thermal therapy studies.
Conclusion
This compound-based magnetic hyperthermia, photothermal therapy, and high-intensity focused ultrasound are all promising modalities for the thermal treatment of cancer. The choice of therapy depends on various factors, including the tumor type and location, the desired level of invasiveness, and the available technology.
-
This compound-based magnetic hyperthermia offers the advantage of using a clinically approved agent and the ability to treat deep-seated tumors due to the high penetration depth of alternating magnetic fields.
-
Photothermal therapy can achieve high heating efficiencies but is generally limited to more superficial tumors due to the limited penetration of light in tissue.
-
High-intensity focused ultrasound is a completely non-invasive technique that does not require any external agents, offering precise and localized heating.
Further head-to-head comparative studies under standardized conditions are needed to definitively establish the relative efficacy of these promising thermal therapies. This guide provides a foundational comparison to inform future research and development in this exciting field.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Cancer Photothermal Therapy with ICG-Conjugated Gold Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging-guided precision hyperthermia with magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Ferumoxytol Uptake Across Different Cell Types: A Quantitative Comparison
For Researchers, Scientists, and Drug Development Professionals
Ferumoxytol, an iron oxide nanoparticle coated with a carbohydrate shell, has garnered significant attention not only as an iron replacement therapy but also for its potential in cell tracking, magnetic resonance imaging (MRI), and as a therapeutic agent in cancer. A critical aspect of these applications is the efficiency of its uptake by different cell types. This guide provides a quantitative comparison of this compound uptake in various cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Quantitative Uptake Data
The cellular uptake of this compound varies significantly across different cell types, largely influenced by their physiological roles and expression of specific receptors. Macrophages, key players in the mononuclear phagocyte system, exhibit a notably high capacity for this compound internalization. In contrast, other cell types such as stem cells and cancer cells also demonstrate uptake, albeit through different mechanisms and at varying efficiencies.
| Cell Type | This compound Concentration (μg Fe/mL) | Incubation Time | Iron Uptake (pg Fe/cell) | Quantification Method | Reference |
| Mesenchymal Stem Cells (MSCs) | 100 | Not Specified | 4.01 ± 0.18 | ICP-OES | [1] |
| Glioblastoma Cells (U87) | 20 | 24 hours | ≥3-fold increase compared to control | Ferrozine-based colorimetric assay | [2] |
| Macrophages (Peritoneal) | 100 | 3-6 hours | Blocked by scavenger receptor inhibitor | Prussian Blue Staining Quantification | [3] |
| Adenocarcinoma Cells | Not Specified | Not Specified | Increased caspase-3 activity in co-culture with macrophages | Caspase-3 Activity Assay | [4] |
Note: Direct quantitative comparison between studies is challenging due to variations in experimental conditions such as this compound concentration, incubation time, and quantification methods. The data presented provides a relative understanding of uptake efficiency.
Key Findings on Uptake Mechanisms
-
Macrophages: The primary mechanism for this compound uptake in both proinflammatory (M1) and anti-inflammatory (M2) macrophages is mediated by the scavenger receptor type AI/II (SR-AI/II).[3] This uptake can be significantly inhibited by scavenger receptor inhibitors like polyinosinic acid. The negatively charged carboxymethyl groups on the this compound coating are crucial for this recognition by SR-AI/II.
-
Glioblastoma Cells: While direct receptor-mediated uptake is less characterized, studies show that this compound internalization in glioblastoma cells can be facilitated by transfection agents like Lipofectamine, leading to a significant increase in intracellular iron concentration.
-
Stem Cells: Mesenchymal stem cells can be efficiently labeled with this compound, indicating effective internalization. The use of transfection agents like protamine sulfate can further enhance this uptake.
-
Brain Cells: In the context of neuroinflammation, this compound is taken up by astrocyte endfeet surrounding cerebral vessels, astrocyte processes, and CD163+/CD68+ macrophages.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below are detailed protocols for key experiments related to the quantification of this compound uptake.
Cellular Iron Uptake Quantification using ICP-OES
This method provides a highly sensitive and accurate measurement of the total iron content within cells.
Protocol:
-
Cell Labeling: Culture Mesenchymal Stem Cells (MSCs) and label them by adding this compound to the culture medium at a concentration of 100 μg Fe/mL.
-
Cell Harvesting: After the desired incubation period, wash the cells three times with phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.
-
Cell Counting: Accurately count the number of labeled cells.
-
Sample Preparation: Prepare cell pellets containing a known number of cells (e.g., 25,000, 50,000, 100,000, 200,000, and 500,000 cells).
-
ICP-OES Analysis: Subject the cell pellets to inductively coupled plasma optical emission spectrometry (ICP-OES) to determine the total iron content.
-
Calculation: Calculate the average iron uptake per cell by dividing the total iron content by the number of cells in the sample.
Colorimetric Quantification of Intracellular Iron
This ferrozine-based assay offers a more accessible method for quantifying intracellular chelatable iron.
Protocol:
-
Cell Treatment: Treat glioblastoma cells with 20 µg/mL of this compound for 24 hours.
-
Cell Lysis: Wash the cells with sterile PBS, trypsinize, and centrifuge to obtain a cell pellet. Resuspend the pellet in RIPA buffer and sonicate to lyse the cells.
-
Colorimetric Reaction: Dilute the cell lysate 1:1 in a solution containing 2.5 M glacial acetic acid (pH 4.5), 5 mM ferrozine, and 10 mM ascorbic acid.
-
Measurement: Measure the absorbance of the solution using a spectrophotometer to determine the concentration of the iron-ferrozine complex.
Prussian Blue Staining for Visualization of Iron Uptake
This histological stain is used to qualitatively assess the presence and distribution of intracellular iron.
Protocol:
-
Cell Fixation: Fix the cells (e.g., macrophages or MSCs) that have been incubated with this compound.
-
Staining: Stain the fixed cells with a solution containing potassium ferrocyanide and hydrochloric acid. This reaction forms a blue precipitate (Prussian blue) at the sites of iron accumulation.
-
Counterstaining: Use a suitable counterstain, such as pararosaniline, to visualize the cell nuclei and cytoplasm.
-
Microscopy: Observe the stained cells under a microscope to visualize the intracellular iron deposits.
Visualization of Macrophage Uptake Pathway
The following diagram illustrates the key steps involved in the uptake of this compound by macrophages.
Caption: this compound uptake pathway in macrophages.
This guide provides a foundational understanding of the quantitative differences in this compound uptake across various cell types. The provided data and protocols can serve as a valuable resource for researchers designing experiments involving this compound for a range of biomedical applications. Further research is warranted to elucidate the precise uptake mechanisms in non-phagocytic cells and to standardize quantification methods for more direct cross-study comparisons.
References
- 1. This compound can be used for quantitative Magnetic Particle Imaging of Transplanted Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Feraheme (this compound) Is Recognized by Proinflammatory and Anti-inflammatory Macrophages via Scavenger Receptor Type AI/II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron oxide nanoparticles inhibit tumour growth by inducing pro-inflammatory macrophage polarization in tumour tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ferumoxytol and Indocyanine Green for Sentinel Lymph Node Mapping
For researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of ferumoxytol and indocyanine green (ICG) for sentinel lymph node (SLN) mapping, summarizing performance data and detailing experimental protocols.
The accurate identification of sentinel lymph nodes—the first lymph nodes to which cancer cells are most likely to spread from a primary tumor—is crucial for cancer staging and treatment planning. While radiotracers and blue dyes have been the standard of care, newer agents like this compound and indocyanine green offer alternative and potentially advantageous methods for SLN mapping. This guide compares these two agents, highlighting their distinct mechanisms of action, application protocols, and performance in clinical and preclinical studies.
Mechanism of Action and Detection
This compound and indocyanine green operate on different principles for SLN identification. This compound is an iron oxide nanoparticle that acts as a magnetic resonance imaging (MRI) contrast agent. After administration, it is taken up by macrophages within lymph nodes, allowing for the preoperative identification and characterization of nodes using MRI. In contrast, indocyanine green is a fluorescent dye that, when injected, travels through the lymphatic vessels and accumulates in the sentinel nodes. It is visualized in real-time during surgery using a near-infrared (NIR) fluorescence imaging system.
Quantitative Performance Data
The following tables summarize the performance of this compound and indocyanine green in sentinel lymph node mapping based on data from various studies. It is important to note that the methodologies and patient populations in these studies may vary.
Table 1: this compound Performance in Sentinel Lymph Node Mapping
| Performance Metric | Reported Value | Cancer Type | Reference |
| Detection Rate | Feasibility demonstrated | Prostate (preclinical) | [1] |
| High sensitivity (98.0%) | Genitourinary | [2] | |
| Specificity | 64.4% | Genitourinary | [2] |
| Positive Predictive Value | 86.0% | Genitourinary | [2] |
| Negative Predictive Value | 93.5% | Genitourinary | [2] |
Table 2: Indocyanine Green Performance in Sentinel Lymph Node Mapping
| Performance Metric | Reported Value | Cancer Type | Reference |
| Overall Detection Rate | 84% | Uterine and Cervical | |
| 95.5% | Cervical | ||
| 97% | Breast | ||
| 99.5% (with methylene blue) | Breast | ||
| 95% | Uterine | ||
| 87% | Endometrial | ||
| Bilateral Detection Rate | 75% | Uterine and Cervical | |
| 95.5% | Cervical | ||
| 85% | Uterine | ||
| 65% | Endometrial | ||
| Mean Number of SLNs Detected | 2 (range 1-7) | Uterine and Cervical | |
| 3.7 | Cervical | ||
| 3 (median) | Breast | ||
| Sensitivity | 100% | Cervical | |
| Specificity | 100% | Cervical |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. The following sections outline typical experimental protocols for both this compound and indocyanine green in SLN mapping.
This compound Protocol for MR Lymphography
This compound is typically used for preoperative SLN mapping with MRI.
-
Patient Preparation: Ensure no contraindications to MRI or iron-based contrast agents.
-
Dosage and Administration: this compound is administered intravenously. A common dose is 7.5 mg of iron per kg of body weight, injected over 10-15 minutes, followed by a saline flush. In some preclinical studies for direct lymphatic mapping, intraprostatic injections of lower doses (e.g., 0.15 mg Fe/kg) have been explored.
-
Imaging: MRI is performed at baseline (pre-injection) and at specified time points post-injection, typically 24 and 48 hours. T1-weighted and T2*-weighted sequences are commonly used to assess the change in signal intensity within the lymph nodes.
-
Image Analysis: Sentinel lymph nodes are identified by a signal drop on T2*-weighted images due to the accumulation of iron oxide nanoparticles in healthy lymphoid tissue. Metastatic nodes often show less signal change.
Indocyanine Green Protocol for Fluorescence-Guided Surgery
ICG is used for real-time, intraoperative SLN mapping.
-
Patient Preparation: Check for any allergies to ICG or iodine.
-
Dosage and Reconstitution: ICG is reconstituted with sterile water. A common concentration is 2.5 mg/ml.
-
Administration: The ICG solution is injected intradermally or peritumorally around the primary tumor site. For cervical and uterine cancers, intracervical injections are performed, with a typical dose of 4 ml of a 0.5 mg/ml solution divided between two injection sites.
-
Surgical Procedure and Detection: After injection, a gentle massage of the area for about 5 minutes can facilitate lymphatic uptake. During surgery, a near-infrared camera system is used to visualize the fluorescent lymphatic channels and sentinel lymph nodes. The surgeon can then excise the identified fluorescent nodes.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for sentinel lymph node mapping using this compound and indocyanine green.
Discussion and Conclusion
This compound and indocyanine green represent two distinct and valuable approaches to sentinel lymph node mapping.
This compound's primary advantage lies in its ability to provide a preoperative "roadmap" of the lymphatic drainage basin through MRI. This can aid in surgical planning and may be particularly useful in complex anatomical regions. However, it requires access to MRI facilities and involves a delay between injection and imaging. The signal suppression mechanism in normal lymph nodes is a key feature of this technique.
Indocyanine green , on the other hand, offers the benefit of real-time, intraoperative visualization of lymphatic flow and sentinel nodes. This dynamic feedback can guide the surgeon directly to the nodes of interest. Studies have shown high detection rates for ICG, often superior to traditional blue dyes and comparable or even superior to radiotracers in some contexts. The technique is relatively simple to perform in the operating room and avoids the logistical challenges associated with radioactive materials.
The choice between this compound and indocyanine green will depend on the specific clinical scenario, available resources, and the primary goal of the mapping procedure (preoperative planning versus intraoperative guidance). For drug development professionals, both agents offer platforms for further innovation, such as the development of targeted nanoparticles or novel fluorescent probes with enhanced properties. As research continues, a deeper understanding of the optimal applications for each of these agents will further refine the accuracy and efficacy of sentinel lymph node mapping in oncology.
References
- 1. This compound as an intraprostatic MR contrast agent for lymph node mapping of the prostate: a feasibility study in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Enhanced MR Lymphography for Detection of Metastatic Lymph Nodes in Genitourinary Malignancies: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Step-by-Step Guide to Ferumoxytol Disposal
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical agents like ferumoxytol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, a superparamagnetic iron oxide nanoparticle.
Personal Protective Equipment and Handling
Before initiating any disposal procedures, it is imperative to don the appropriate personal protective equipment (PPE) to prevent exposure.[1][2] Handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2]
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant gloves (minimum standard BS EN 374:2003), inspected prior to use.[2] |
| Body Protection | Fire/flame resistant and impervious clothing. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental release.
For small spills:
-
Soak up the material with an absorbent medium, such as paper towels.
-
Collect the absorbent material and the spilled substance into a suitable, closed container for disposal.
For large spills:
-
Cordon off the spill area to minimize spreading.
-
Use an absorbent material to soak up the this compound.
-
Collect the spilled material, absorbent, and any rinse water into appropriate containers for proper disposal.
-
Decontaminate the area twice.
Crucially, do not allow this compound to enter drains or waterways. All spills should be handled with spark-proof tools and explosion-proof equipment.
Disposal of Unused or Expired this compound
The primary methods for the disposal of this compound waste are through licensed chemical destruction facilities or controlled incineration.
Step-by-Step Disposal Procedure:
-
Containment: Place the unused or expired this compound, including any contaminated materials from spills, into a suitable and clearly labeled, closed container.
-
Licensed Disposal: Arrange for the removal and disposal of the contained waste by a licensed chemical destruction plant.
-
Incineration: Alternatively, the material can be disposed of by controlled incineration with flue gas scrubbing.
-
Packaging Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.
It is a violation of regulations to dispose of hazardous pharmaceutical waste by sewering.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
